4-Amino-2-mercapto-phenol Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-2-sulfanylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHMGJIJXKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747007 | |
| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-58-0 | |
| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride: A Key Reagent in Acetaminophen Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-mercapto-phenol hydrochloride, with the CAS number 98140-58-0, is a specialized chemical reagent of significant interest in the fields of toxicology, pharmacology, and drug metabolism.[1][2] While not a therapeutic agent itself, its primary utility lies in the synthesis of analytical standards for metabolites of acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic drugs in the world.[1][2] This guide provides a comprehensive technical overview of 4-Amino-2-mercapto-phenol hydrochloride, including its chemical properties, a plausible synthetic pathway, its critical application in acetaminophen toxicity studies, and recommended analytical and safety protocols.
Physicochemical Properties
The fundamental physicochemical properties of 4-Amino-2-mercapto-phenol hydrochloride are summarized in the table below. It is important to note that while some data for the hydrochloride salt is available, other properties are estimated based on the free base or related compounds due to limited published data for this specific salt.
| Property | Value | Source |
| CAS Number | 98140-58-0 | [1][2] |
| Molecular Formula | C₆H₈ClNOS | [1][2] |
| Molecular Weight | 177.65 g/mol | [1][2] |
| Melting Point | Not available. The related compound 4-mercaptophenol has a melting point of 33-35 °C.[3] | N/A |
| Boiling Point | Not available. The related compound 4-mercaptophenol has a boiling point of 149-150 °C at 25 mmHg.[3] | N/A |
| Solubility | Soluble in water. | Inferred from hydrochloride salt nature. |
| pKa | Not available. The pKa of the thiol group in 4-mercaptophenol is approximately 6.82. The pKa of the amino group in 4-aminophenol is approximately 5.5. The pKa of the phenolic proton is around 10.3. | [3][4] |
Synthesis of 4-Amino-2-mercapto-phenol Hydrochloride: A Plausible Pathway
Caption: Plausible synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride.
Step 1: Synthesis of 2-Mercapto-4-nitrophenol
The initial step would likely involve the nucleophilic aromatic substitution of a chlorine atom on a nitrophenol ring with a sulfur nucleophile. A common starting material for this would be 2-chloro-4-nitrophenol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Nucleophilic Substitution: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiolate. The product, 2-mercapto-4-nitrophenol, can then be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent evaporated to yield the crude product, which can be further purified by crystallization or column chromatography.
Step 2: Reduction of the Nitro Group to an Amine
The second step involves the reduction of the nitro group of 2-mercapto-4-nitrophenol to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-mercapto-4-nitrophenol from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂) in portions while stirring. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup and Isolation: Make the reaction mixture alkaline with a concentrated solution of sodium hydroxide to precipitate tin salts. The product, 4-amino-2-mercapto-phenol, can then be extracted into an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
To obtain the final product, the free base is converted to its hydrochloride salt to improve stability and solubility in aqueous media.
Experimental Protocol:
-
Salt Formation: Dissolve the purified 4-amino-2-mercapto-phenol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).
-
Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield 4-Amino-2-mercapto-phenol hydrochloride.
Application in Acetaminophen (Paracetamol) Metabolism and Toxicity Studies
The primary and most critical application of 4-Amino-2-mercapto-phenol hydrochloride is as a precursor for the synthesis of an analytical standard of an acetaminophen metabolite.[1] This is of paramount importance in studying the toxicology of acetaminophen.
The Role of NAPQI in Acetaminophen Toxicity
At therapeutic doses, acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation, leading to non-toxic, water-soluble compounds that are excreted. A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[7]
However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes the cellular stores of GSH. Once GSH is depleted, NAPQI covalently binds to cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins, forming acetaminophen-protein adducts.[6][7][8] The formation of these adducts is a key initiating event in acetaminophen-induced hepatotoxicity, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[7][9]
Caption: Simplified metabolic pathways of acetaminophen at therapeutic and overdose levels.
Synthesis of Acetaminophen-Cysteine Adduct Standard
4-Amino-2-mercapto-phenol hydrochloride serves as a crucial starting material for the in vitro synthesis of a stable analog of the acetaminophen-cysteine adduct. This synthetic standard is essential for the development and validation of analytical methods to detect and quantify these adducts in biological samples from patients with acetaminophen overdose. The presence and concentration of these adducts are considered specific biomarkers of acetaminophen-induced liver injury.[7]
The synthesis likely involves the reaction of 4-Amino-2-mercapto-phenol with an acetylating agent to form the corresponding N-acetyl derivative, which would be a stable analog of the reactive NAPQI intermediate adducted to a cysteine-like molecule.
Analytical Methodologies
Proposed HPLC Method
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic modifier like acetonitrile or methanol would likely provide good separation.[11]
-
Detection: UV detection at a wavelength around 270-280 nm should be appropriate, given the phenolic chromophore.
-
Internal Standard: For quantitative analysis, an internal standard with a similar structure, such as another aminophenol isomer or a related compound, should be used.
Experimental Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of 4-Amino-2-mercapto-phenol hydrochloride in the mobile phase or a compatible solvent (e.g., methanol/water mixture). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: For reaction monitoring, dilute an aliquot of the reaction mixture in the mobile phase. For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: Ambient or controlled at 25-30 °C.
-
Gradient Program: A typical gradient might start with a low percentage of organic modifier (e.g., 10% acetonitrile) and ramp up to a higher concentration (e.g., 90% acetonitrile) over 15-20 minutes to elute the compound and any related impurities or products.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from this curve.
Safety and Handling
4-Amino-2-mercapto-phenol hydrochloride should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.
Conclusion
4-Amino-2-mercapto-phenol hydrochloride is a valuable, albeit specialized, reagent for researchers in toxicology and drug development. Its role as a precursor to synthetic standards of acetaminophen metabolites is critical for advancing our understanding of acetaminophen-induced hepatotoxicity and for the development of diagnostic tools to manage overdoses. While detailed information on its synthesis and properties is not extensively published, this guide provides a solid foundation based on established chemical principles and data from related compounds, enabling researchers to effectively and safely utilize this important molecule in their work.
References
- Matsushima, Y., Nagata, Y., Niyomura, M., Takakusagi, K., & Takai, N. (1985). Analysis of antipyretics by semimicro liquid chromatography.
- Goicoechea, A. G., Lopez de Alda, M. J., & Vila-Jato, J. L. (1995). A validated high-performance liquid chromatographic method for the determination of paracetamol and its major metabolites in urine.
- Calinescu, C., Dobre, T., & Socoteanu, R. (2011). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Revista de Chimie, 62(11), 1083-1088.
- Adriaenssens, P. I., & Prescott, L. F. (1986). Paracetamol (acetaminophen) analysis by high performance liquid chromatography: interference studies and comparison with an enzymatic procedure. Therapeutic Drug Monitoring, 8(1), 78-84.
- Waters Corporation. (2021). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology.
- The Royal Society of Chemistry. (2015). Supplementary Information: Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
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ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]
- James, L. P., Mayeux, P. R., & Hinson, J. A. (2003). Acetaminophen-cysteine adducts during therapeutic dosing and following overdose.
- BenchChem. (n.d.). In Vivo Synthesis of Paracetamol-Cysteine: A Technical Guide.
- Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols.
- Sleno, L., Varesio, E., & Hopfgartner, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Journal of the American Society for Mass Spectrometry, 30(10), 2055-2066.
- MDPI. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
- Nishihara, T., Inoue, J., Tabata, S., Murakami, S., Ishikawa, T., Saito, N., ... & Soga, T. (2017). Synthetic Biomarker Design by Using Analyte-Responsive Acetaminophen. ChemBioChem, 18(10), 910-913.
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (n.d.). CH428761A - Process for the production of mercapto-nitrophenols.
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Cheméo. (n.d.). Chemical Properties of 4-Aminothiophenol (CAS 1193-02-8). Retrieved from [Link]
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PubChem. (n.d.). 4-Aminothiophenol. Retrieved from [Link]
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NIST. (n.d.). 4-Mercaptophenol. Retrieved from [Link]
- McGill, M. R., & Jaeschke, H. (2019). The Evolution of Circulating Biomarkers for Use in Acetaminophen/Paracetamol-Induced Liver Injury in Humans: A Scoping Review. Toxins, 11(10), 579.
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ResearchGate. (n.d.). 4-Nitrophenol reduction. Retrieved from [Link]
- Yan, Z., & Hinson, J. A. (2012). LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash.
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Chemistry Stack Exchange. (n.d.). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
- Heard, K. J., Green, J. L., James, L. P., & Dart, R. C. (2022). Metabolomic Evaluation of N-Acetyl-p-Benzoquinone Imine Protein Adduct Formation with Therapeutic Acetaminophen Administration: Sex-based Physiologic Differences. Journal of Medical Toxicology, 18(3), 209-217.
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Medscape. (2024). Acetaminophen Toxicity Workup. Retrieved from [Link]
- Langa, F., de la Cruz, P., & de la Hoz, A. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Molecules, 25(11), 2533.
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ResearchGate. (n.d.). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]
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Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
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Finetech Industry Limited. (n.d.). 4-Amino-2-mercapto-phenol Hydrochloride. Retrieved from [Link]
- MDPI. (2024). Alterations in Adenylate Nucleotide Metabolism and Associated Lipid Peroxidation and Protein Oxidative Damage in Rat Kidneys Under Combined Acetaminophen Toxicity and Protein Deficiency.
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Wikipedia. (n.d.). Disulfide. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-mercapto-phenol Hydrochloride (CAS No. 98140-58-0), a pivotal, yet sparsely documented, chemical intermediate. Primarily recognized for its role as a reagent in the synthesis of an acetaminophen metabolite, this document consolidates available information on its molecular structure, physicochemical properties, and toxicological profile. Due to the scarcity of direct research on this specific hydrochloride salt, this guide synthesizes data from studies on its parent compound and structurally related molecules to offer predictive insights into its chemical behavior and safe handling. A proposed synthesis pathway is detailed, drawing from established methodologies for the preparation of analogous aminophenol derivatives. This guide serves as a foundational resource for researchers engaged in drug metabolism studies, particularly concerning acetaminophen toxicity, and for chemists working on the synthesis of related pharmacologically active compounds.
Introduction
4-Amino-2-mercapto-phenol Hydrochloride is a fine chemical whose significance is intrinsically linked to the study of drug metabolism. Specifically, it is designated as a reagent for the preparation of a key metabolite of acetaminophen (paracetamol)[1]. Acetaminophen is one of the most widely used analgesic and antipyretic drugs globally. While generally safe at therapeutic doses, its overdose is a leading cause of acute liver failure, primarily due to the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The detoxification of NAPQI involves conjugation with glutathione (GSH), leading to the formation of mercapturic acid pathway metabolites. Understanding the structure and synthesis of these metabolites is crucial for toxicological studies and the development of antidotes and safer analgesics. This guide aims to fill the knowledge gap on 4-Amino-2-mercapto-phenol Hydrochloride, providing a detailed examination of its molecular characteristics and a practical framework for its synthesis and handling.
Molecular Structure and Physicochemical Properties
The definitive molecular structure of 4-Amino-2-mercapto-phenol Hydrochloride is paramount for understanding its reactivity and biological interactions. While direct spectroscopic elucidation for this specific salt is not widely published, its structure can be confidently inferred from its name and the known structures of related compounds.
Structural Elucidation
The core of the molecule is a phenol ring substituted with an amino group (-NH₂) at position 4 and a mercapto group (-SH) at position 2. The hydrochloride salt form indicates that the basic amino group is protonated (-NH₃⁺), with a chloride ion (Cl⁻) as the counter-ion.
Table 1: Physicochemical Properties of 4-Amino-2-mercapto-phenol Hydrochloride
| Property | Value | Source |
| CAS Number | 98140-58-0 | [1] |
| Molecular Formula | C₆H₈ClNOS | [1] |
| Molecular Weight | 177.65 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1N)S)O.Cl | Inferred |
| InChI Key | Inferred from structure | Inferred |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified (expected to be soluble in water and polar organic solvents) |
Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The aromatic region would likely show three distinct signals corresponding to the protons on the benzene ring. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and amino groups and the electron-withdrawing effect of the mercapto group. The protons of the amino group and the hydroxyl and mercapto protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. Studies on acetaminophen metabolites have utilized ¹H NMR to identify related structures in biological fluids[2][3][4].
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Six distinct signals would be expected for the carbon atoms of the benzene ring. The chemical shifts would be characteristic of a substituted phenol.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include O-H stretching (around 3200-3600 cm⁻¹), N-H stretching of the aminium group (around 3000-3300 cm⁻¹), S-H stretching (a weak band around 2550-2600 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₇NOS) at m/z 141.02. Fragmentation patterns would likely involve the loss of functional groups.
Synthesis of 4-Amino-2-mercapto-phenol
A validated, step-by-step protocol for the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride is not explicitly detailed in the public domain. However, a plausible synthetic route can be designed based on established organic chemistry principles and known syntheses of related aminophenols and mercaptophenols. The following proposed pathway starts from the readily available 4-aminophenol.
Proposed Synthetic Pathway
The introduction of a mercapto group at the ortho position to the hydroxyl group of 4-aminophenol can be a challenging transformation due to the presence of multiple reactive sites. A potential strategy involves the protection of the amino and hydroxyl groups, followed by directed ortho-thiolation and subsequent deprotection.
Caption: Proposed synthetic workflow for 4-Amino-2-mercapto-phenol Hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and requires laboratory optimization and validation.
Step 1: Protection of 4-Aminophenol
-
Dissolve 4-aminophenol in a suitable solvent such as pyridine or a mixture of acetic anhydride and a non-protic solvent.
-
Add acetic anhydride dropwise at a controlled temperature (e.g., 0 °C) to acetylate both the amino and hydroxyl groups, forming N,O-diacetyl-4-aminophenol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the N,O-diacetyl-4-aminophenol by recrystallization or column chromatography.
Step 2: Introduction of the Thiol Group
-
Method A: Newman-Kwart Rearrangement
-
Convert the hydroxyl group of the protected intermediate to a thiocarbamate.
-
Thermally induce the rearrangement of the thiocarbamate to a thiolcarbamate.
-
Hydrolyze the thiolcarbamate to yield the free thiol.
-
-
Method B: Directed Ortho-Metalation
-
Treat the protected intermediate with a strong base, such as n-butyllithium, to deprotonate the position ortho to the oxygen.
-
Quench the resulting organolithium species with an electrophilic sulfur source (e.g., elemental sulfur or a disulfide).
-
Work up the reaction to obtain the protected 4-amino-2-mercapto-phenol derivative.
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Subject the protected 4-amino-2-mercapto-phenol derivative to acidic hydrolysis using concentrated hydrochloric acid. This will cleave the acetyl protecting groups.
-
The acidic conditions will also protonate the amino group, leading to the precipitation of 4-Amino-2-mercapto-phenol Hydrochloride.
-
Isolate the final product by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Applications and Relevance in Drug Development
The primary documented application of 4-Amino-2-mercapto-phenol Hydrochloride is as a reagent in the synthesis of an acetaminophen metabolite[1]. This positions it as a critical tool in the field of drug metabolism and toxicology.
Role in Acetaminophen Metabolism and Toxicity Studies
Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). In therapeutic doses, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, GSH stores are depleted, and NAPQI can covalently bind to cellular proteins, leading to hepatocellular necrosis.
The reaction of NAPQI with GSH forms 3-(glutathion-S-yl)acetaminophen, which is further metabolized to cysteine and N-acetylcysteine (mercapturic acid) conjugates. 4-Amino-2-mercapto-phenol is structurally related to the deacetylated core of these mercapturate metabolites. Its synthesis is therefore essential for:
-
Analytical Standard Preparation: Serving as a reference compound for the identification and quantification of acetaminophen metabolites in biological samples using techniques like HPLC, LC-MS, and NMR[3][4][5].
-
Toxicological Research: Investigating the mechanisms of acetaminophen-induced hepatotoxicity and the role of specific metabolites in this process.
-
Development of Diagnostic Assays: Creating assays to monitor acetaminophen metabolism and detect potential overdose.
Caption: Simplified metabolic pathways of acetaminophen and the relevance of 4-Amino-2-mercapto-phenol.
Safety and Handling
Hazard Assessment (Based on Analogs)
-
Aminophenols: Many aminophenol derivatives are known to be harmful if swallowed or inhaled and may cause skin and eye irritation. Some are suspected of causing genetic defects.
-
Mercaptophenols: Thiols are often associated with strong, unpleasant odors and can be skin and respiratory irritants.
-
Hydrochloride Salts: The acidic nature of the hydrochloride salt may contribute to its irritant properties.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
4-Amino-2-mercapto-phenol Hydrochloride is a specialized chemical reagent with a critical, albeit niche, application in the study of acetaminophen metabolism. While direct and extensive research on this compound is limited, this guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic characteristics, a plausible synthetic route, and its significant role in toxicological research. By synthesizing information from related compounds and metabolic pathways, this document serves as a valuable resource for researchers, enabling a more informed approach to the synthesis, handling, and application of this important molecule in the ongoing efforts to understand and mitigate drug-induced toxicity. Further experimental validation of the proposed synthesis and a thorough toxicological evaluation are warranted to expand the utility of this compound.
References
- Bollard, M. E., et al. (2008). An Integrated Metabonomic Investigation of Acetaminophen Toxicity in the Mouse Using NMR Spectroscopy. Chemical Research in Toxicology, 21(7), 1339–1351.
- Sun, J., et al. (2011). A 1HNMR-based Metabolomics Approach for Mechanistic Insight into Acetaminophen-induced Hepatotoxicity. Journal of Toxicological Sciences, 36(5), 567-578.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. Retrieved from [Link]
- Godejohann, M., et al. (2004). Characterization of a paracetamol metabolite using on-line LC-SPE-NMR-MS and a cryogenic NMR probe.
- Wilson, I. D., et al. (1988). Urinary excretion of acetaminophen and its metabolites as studied by proton NMR spectroscopy. Clinical Chemistry, 34(8), 1591-1595.
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An In-depth Technical Guide to the Synthesis of 4-Amino-2-mercapto-phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride, a key reagent in various research and development applications, notably as a metabolite of acetaminophen.[1] Due to the limited availability of a direct, documented synthesis, this guide proposes a multi-step approach starting from the readily available 4-aminophenol. The synthesis involves the strategic protection of the amino group, regioselective introduction of a mercapto precursor, and subsequent deprotection and salt formation. Each step is detailed with theoretical justifications, step-by-step protocols, and critical process parameters, offering a complete roadmap for its laboratory-scale preparation.
Introduction: Significance and Applications
4-Amino-2-mercapto-phenol Hydrochloride is a valuable chemical intermediate. Its structure, featuring amino, mercapto, and phenol functional groups, makes it a versatile building block in the synthesis of more complex molecules. A primary application of this compound is in the preparation of a metabolite of acetaminophen (paracetamol), making it crucial for pharmacological and toxicological studies of this widely used analgesic.[1] The hydrochloride salt form enhances the stability and handling of the otherwise easily oxidizable aminothiophenol.
Proposed Synthetic Pathway: A Strategic Approach
The proposed synthesis of 4-Amino-2-mercapto-phenol Hydrochloride is a four-step process commencing with 4-aminophenol. The overall strategy is outlined below:
Caption: Overall synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride.
This pathway is designed to address the main chemical challenges, namely the regioselective introduction of the mercapto group and the protection of the reactive amino group to prevent side reactions.
Detailed Synthesis Protocol
Step 1: Acetylation of 4-Aminophenol (Protection of the Amino Group)
The initial step involves the protection of the nucleophilic amino group of 4-aminophenol through acetylation to form N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol. This is a well-established and high-yielding reaction.[2][3] The protection is crucial to prevent the amino group from interfering with the subsequent electrophilic substitution reaction.
Reaction:
4-Aminophenol + Acetic Anhydride → N-(4-hydroxyphenyl)acetamide + Acetic Acid
Experimental Protocol:
-
In a round-bottom flask, suspend 4-aminophenol in water.
-
Add acetic anhydride to the suspension with stirring.
-
Gently heat the mixture in a water bath to approximately 85°C for about 15-20 minutes to ensure the completion of the reaction.[3]
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crude N-(4-hydroxyphenyl)acetamide by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot water to yield white, crystalline needles.[3][4]
| Parameter | Value | Reference |
| Starting Material | 4-Aminophenol | [2] |
| Reagent | Acetic Anhydride | [2] |
| Solvent | Water | [3] |
| Reaction Temperature | ~85°C | [3] |
| Purification | Recrystallization from water | [4] |
Step 2: Regioselective Thiocyanation of N-(4-hydroxyphenyl)acetamide
This is the key step for introducing the sulfur functionality at the desired position. With the amino group protected, the powerful ortho-, para-directing hydroxyl group directs the incoming electrophile to the 2-position, as the para-position is already substituted.[5][6] A copper-catalyzed thiocyanation using potassium thiocyanate (KSCN) as the thiocyanate source and potassium persulfate (K₂S₂O₈) as an oxidant is a plausible method.[7]
Reaction:
N-(4-hydroxyphenyl)acetamide + KSCN --(CuCl, K₂S₂O₈)--> N-(4-hydroxy-2-thiocyanatophenyl)acetamide
Experimental Protocol:
-
Dissolve N-(4-hydroxyphenyl)acetamide in a suitable solvent such as acetonitrile.
-
Add potassium thiocyanate (KSCN, 1.2 equivalents) and a catalytic amount of copper(I) chloride (CuCl, 10 mol%).[7]
-
To this mixture, add potassium persulfate (K₂S₂O₈, 2.0 equivalents) as the oxidant.[7]
-
Stir the reaction mixture at room temperature for 6-12 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value/Condition | Reference |
| Starting Material | N-(4-hydroxyphenyl)acetamide | |
| Reagents | KSCN, CuCl, K₂S₂O₈ | [7] |
| Solvent | Acetonitrile | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 6-12 hours | [7] |
| Purification | Column Chromatography |
Step 3: Reduction of the Thiocyano Group and Deprotection of the Amino Group
This step aims to convert the thiocyano group (-SCN) into a mercapto group (-SH) and simultaneously or sequentially remove the acetyl protecting group from the amino function. A robust method for the reduction of organic thiocyanates to thiols is the use of an alkali metal, such as sodium, in liquid ammonia.[8] However, a milder approach that could potentially achieve both transformations is desirable. Acidic reduction using a metal like zinc in hydrochloric acid is a promising alternative, as the acidic conditions would also facilitate the hydrolysis of the acetamide.
Reaction:
N-(4-hydroxy-2-thiocyanatophenyl)acetamide --(Reducing Agent/Acid)--> 4-Amino-2-mercapto-phenol
Experimental Protocol (Proposed):
-
Suspend N-(4-hydroxy-2-thiocyanatophenyl)acetamide in a suitable solvent like ethanol.
-
Add an excess of a reducing agent such as zinc dust.
-
Slowly add concentrated hydrochloric acid to the stirred suspension. The acid will facilitate both the reduction and the deprotection.
-
The reaction may require heating under reflux to go to completion. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any unreacted zinc.
-
The filtrate, containing the hydrochloride salt of the product, can be concentrated. Alternatively, the free base can be obtained by neutralization with a base, followed by extraction.
Step 4: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base, 4-Amino-2-mercapto-phenol, into its more stable hydrochloride salt. This is a standard acid-base reaction.[9][10]
Reaction:
4-Amino-2-mercapto-phenol + HCl → 4-Amino-2-mercapto-phenol Hydrochloride
Experimental Protocol:
-
Dissolve the crude 4-Amino-2-mercapto-phenol in a minimal amount of a suitable organic solvent, such as isopropanol or methanol.
-
Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in an anhydrous solvent like ether) with stirring.[10][11]
-
The hydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.
Safety Considerations
-
4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.
-
Thiocyanates and Persulfates: Handle with care, as they can be toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Liquid Ammonia (if used): Corrosive and toxic. Requires specialized equipment and handling procedures.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all reactions in a well-ventilated fume hood.
Conclusion
The proposed four-step synthesis provides a viable and logical pathway for the preparation of 4-Amino-2-mercapto-phenol Hydrochloride from readily available starting materials. The key strategic decisions involve the protection of the amino group to ensure the regioselectivity of the subsequent thiocyanation reaction. While the individual steps are based on established chemical transformations, the overall sequence for this specific target molecule is a scientifically reasoned proposal. Further optimization of reaction conditions, particularly for the simultaneous reduction and deprotection step, may be required to achieve high yields and purity. This guide serves as a foundational blueprint for researchers and chemists aiming to synthesize this important chemical intermediate.
References
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An In-Depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Amino-2-mercapto-phenol Hydrochloride (CAS No. 98140-58-0), a key reagent with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information to support its effective and safe use.
Chemical Identity and Structure
4-Amino-2-mercapto-phenol Hydrochloride is a salt of an aminothiophenol derivative. The presence of amino, mercapto, and phenol functional groups on the same aromatic ring makes it a versatile, albeit reactive, chemical intermediate.
Molecular Structure:
Caption: Chemical structure of 4-Amino-2-mercapto-phenol with its hydrochloride salt.
Physicochemical Properties
The physicochemical properties of 4-Amino-2-mercapto-phenol Hydrochloride are summarized in the table below. The hydrochloride form generally enhances water solubility and stability compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 98140-58-0 | [1][2] |
| Molecular Formula | C₆H₈ClNOS | [1][3] |
| Molecular Weight | 177.65 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Water. | [4] |
| InChI | InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | [3] |
| InChI Key | UYOHMGJIJXKLLT-UHFFFAOYSA-N | [3] |
Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the positions of the three different substituents. The protons of the -NH₂, -SH, and -OH groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment conferred by the electron-donating amino and hydroxyl groups and the sulfur-containing mercapto group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. The S-H stretching vibration is often weak and may be observed around 2550 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of the free base (4-Amino-2-mercaptophenol) would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of functional groups.
For reference, spectral data for the related compound 4-mercaptophenol (CAS 637-89-8) is available and can provide insights into the expected signals for the phenol and mercaptan moieties.[5][6] Similarly, data for 4-aminophenol (CAS 123-30-8) can inform the expected signals from the aminophenol portion of the molecule.[7]
Synthesis and Reactivity
Synthesis
While a specific, detailed protocol for the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride is not widely published, general methods for the preparation of mercaptophenols can be adapted. One common approach involves the reaction of a corresponding phenol with sulfur monochloride, followed by a reduction step.[8] Another potential route could involve the Leuckart synthesis from aminophenols, though this is often more complex and costly.[9] The final step would involve the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Illustrative Synthetic Pathway:
Caption: A generalized synthetic scheme for the preparation of 4-Amino-2-mercapto-phenol Hydrochloride.
Reactivity and Applications
The trifunctional nature of 4-Amino-2-mercapto-phenol Hydrochloride makes it a valuable, albeit potentially unstable, intermediate.
-
Nucleophilic and Redox Properties: The amino and mercapto groups are nucleophilic and can participate in various substitution and addition reactions. The mercapto and phenol groups are also susceptible to oxidation.
-
Application in Acetaminophen Metabolite Synthesis: A primary documented application of this compound is as a reagent in the preparation of an acetaminophen metabolite.[1][2] This suggests its utility in studying drug metabolism and toxicology.
Experimental Protocol: General Considerations for Use in Synthesis
Given its reactive nature, the following precautions are advised when using 4-Amino-2-mercapto-phenol Hydrochloride in synthetic protocols:
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the mercapto and phenol groups.
-
Solvent Choice: The choice of solvent is critical. While soluble in water and DMSO, its stability in these solvents over time should be considered, especially at elevated temperatures.
-
pH Control: The reactivity of the amino, mercapto, and phenol groups is pH-dependent. Buffering the reaction mixture may be necessary to achieve the desired reactivity and selectivity.
-
Protection-Deprotection Strategies: For complex syntheses, it may be necessary to protect one or more of the functional groups to avoid unwanted side reactions.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. The compound may be light and air-sensitive.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Hazard Profile of Related Compounds:
-
4-Aminophenol: Harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects.[10]
-
4-Aminothiophenol: Causes severe skin burns and eye damage.[2]
Given these hazards for structurally similar compounds, it is prudent to handle 4-Amino-2-mercapto-phenol Hydrochloride with a high degree of caution.
References
-
Axios Research. (n.d.). 4-Amino-2-Mercapto-Phenol HCl. Retrieved from [Link]
-
ChemBK. (n.d.). CAS Index 9814. Retrieved from [Link]
-
Axios Research. (n.d.). 4-Amino-2-Mercapto-Phenol HCl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminothiophenol. Retrieved from [Link]
-
NIST. (n.d.). 4-Mercaptophenol. Retrieved from [Link]
- Google Patents. (n.d.). US3781367A - Preparation of 4-mercaptophenols.
- Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(2-aminoethyl)-. Retrieved from [Link]
-
MDPI. (2022). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-amino-. Retrieved from [Link]
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- 4. 4-AMino-2-Mercapto-phenol Hydrochloride | 98140-58-0 [m.chemicalbook.com]
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A Comprehensive Spectroscopic Guide to 4-Amino-2-mercapto-phenol Hydrochloride: Characterization via NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Drug Development Professionals and Researchers
Introduction
4-Amino-2-mercapto-phenol Hydrochloride (CAS No. 98140-58-0) is a substituted aromatic compound with the molecular formula C₆H₈ClNOS and a molecular weight of 177.65 g/mol .[1] It serves as a key reagent, for instance, in the preparation of acetaminophen metabolites, making its structural verification and purity assessment critical in pharmaceutical research and development.[1] This guide provides a comprehensive overview of the analytical methodologies required to unequivocally confirm the identity and structure of this compound using a multi-technique spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-Amino-2-mercapto-phenol Hydrochloride, the key is to select an appropriate solvent and conduct experiments that can unambiguously assign signals for both the aromatic backbone and the exchangeable protons of the functional groups.
Expertise in Experimental Design: The "Why"
The choice of solvent is the most critical decision. While CDCl₃ is common, it is a poor choice for this molecule. The hydrochloride salt has limited solubility in chloroform, and more importantly, the acidic and hydrogen-bonding protons (-OH, -SH, -NH₃⁺) would exchange too rapidly or produce very broad, poorly resolved signals.
Optimal Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the salt, and its ability to form hydrogen bonds slows down the exchange rate of the -OH, -SH, and -NH₃⁺ protons, allowing them to be observed as distinct, albeit often broad, signals. Furthermore, a D₂O exchange experiment is a mandatory validation step. Adding a drop of D₂O to the NMR tube will cause the signals from these exchangeable protons to disappear, confirming their assignment.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The protonated amino group (-NH₃⁺) and the hydroxyl group are electron-withdrawing, while the mercapto group is weakly donating. This interplay dictates the chemical shifts of the three aromatic protons, which will form a complex splitting pattern.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~9.0 - 10.5 | Broad Singlet | 1H | Phenolic -O H | The acidic nature and H-bonding with DMSO result in a downfield shift. Disappears upon D₂O exchange. |
| ~7.0 - 8.5 | Very Broad Singlet | 3H | Ammonium -N H₃⁺ | The positive charge significantly deshields these protons. Extreme broadening is common. Disappears upon D₂O exchange. |
| ~7.10 | Doublet (d) | 1H | Ar-H (H-6) | Ortho to the -OH group and meta to the -NH₃⁺ group. Coupled only to H-5. |
| ~6.95 | Doublet of Doublets (dd) | 1H | Ar-H (H-5) | Ortho to the -NH₃⁺ group and coupled to both H-6 and H-3. |
| ~6.80 | Doublet (d) | 1H | Ar-H (H-3) | Ortho to the -SH group and meta to the -OH group. Coupled only to H-5. |
| ~3.5 - 4.5 | Broad Singlet | 1H | Mercapto -S H | Thiol protons are typically less acidic than phenols and appear more upfield. Disappears upon D₂O exchange. |
Note: Chemical shifts are predictive and can vary based on concentration and temperature.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The molecule lacks symmetry, meaning all six aromatic carbons are chemically non-equivalent and should produce six distinct signals. Substituent effects are used to predict their chemical shifts.[5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C -1 | Ipso-carbon attached to the highly electronegative -OH group. Strongly deshielded. |
| ~140 | C -4 | Ipso-carbon attached to the -NH₃⁺ group. Deshielded by the positive charge. |
| ~118 | C -2 | Ipso-carbon attached to the -SH group. Shielded relative to C-O and C-N. |
| ~125 | C -6 | Ortho to C-1 (-OH) and meta to C-4 (-NH₃⁺). |
| ~116 | C -5 | Ortho to C-4 (-NH₃⁺) and meta to C-1 (-OH) and C-2 (-SH). |
| ~115 | C -3 | Ortho to C-2 (-SH) and meta to C-4 (-NH₃⁺). |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of 4-Amino-2-mercapto-phenol Hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Initial Acquisition: Acquire a standard ¹H NMR spectrum.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process all spectra using appropriate software, referencing the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
Visualization: NMR Workflow
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. For this molecule, the spectrum will be complex but highly diagnostic, particularly due to the amine salt.
Interpreting the IR Spectrum
The presence of strong hydrogen bonding and the protonated amine are the most dominant features. The spectrum is best recorded using a solid sampling technique like a potassium bromide (KBr) pellet to avoid solvent interference.[7]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3200 - 3600 | O-H Stretch (Phenol) | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group.[8][9] |
| 2500 - 3000 | N-H⁺ Stretch (Ammonium) | Strong, Very Broad | A hallmark of an amine salt, these bands are often complex and overlap with C-H stretches. |
| ~2550 | S-H Stretch (Thiol) | Weak | This peak is often sharp but weak and may be obscured by the broad ammonium stretch. Its presence is a key indicator. |
| ~1600, ~1500, ~1450 | C=C Stretch (Aromatic) | Medium to Strong, Sharp | Multiple bands are expected, confirming the presence of the benzene ring.[9] |
| ~1230 | C-O Stretch (Phenol) | Strong | A strong absorption in this region is highly indicative of the phenol C-O bond.[8] |
| 750 - 900 | C-H Out-of-Plane Bend | Medium to Strong | The pattern of these bands can provide clues about the 1,2,4-trisubstitution pattern on the ring. |
Experimental Protocol: FTIR Analysis (KBr Pellet)
This protocol ensures a high-quality, reproducible spectrum by minimizing moisture, which can damage KBr optics and obscure spectral features.[10][11]
-
Preparation: Gently grind ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Analysis: Label the significant peaks and correlate them with the expected functional groups.
Visualization: IR Analysis Workflow
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the analyte and offers structural clues through its fragmentation pattern. For a salt, the analysis is performed on the free base.
Ionization and Expected Spectrum
Electron Ionization (EI) is a common technique for small molecules. During analysis, the hydrochloride salt will thermally desalt, and the resulting free base, 4-Amino-2-mercapto-phenol (C₆H₇NOS, MW = 157.19), will be ionized and detected.
-
Molecular Ion (M⁺˙): The most critical peak will be the molecular ion peak at m/z 157 .
-
Isotope Pattern: Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of ~4.2%. This will result in a small but distinct M+2 peak at m/z 159 , with an intensity of about 4.2% relative to the M⁺˙ peak. The presence of this M+2 peak is definitive proof of a sulfur-containing compound.
Predicted Fragmentation Pattern
Phenols and thiols exhibit characteristic fragmentation pathways. The major predicted fragments for 4-Amino-2-mercapto-phenol are outlined below.[12]
| Predicted m/z | Proposed Fragment | Loss from Molecular Ion |
| 129 | [M - CO]⁺˙ | Loss of carbon monoxide from the phenol ring. |
| 124 | [M - SH]⁺ | Loss of a sulfhydryl radical. |
| 96 | [M - CO - SH]⁺ | Sequential loss of CO and SH radical. |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the ion source (e.g., 70 eV for EI) and mass analyzer.
-
Sample Introduction: Introduce the sample into the instrument, typically via a direct insertion probe or GC inlet.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.
Visualization: MS Analysis Workflow
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
No single technique is sufficient for absolute structural confirmation. The power of this multi-faceted approach lies in the convergence of evidence, creating a self-validating system.
| Structural Feature | NMR Evidence (¹H & ¹³C) | IR Evidence (cm⁻¹) | MS Evidence (m/z) |
| Molecular Formula | Correct number of H (3 Ar-H, 5 exch.) and C (6 Ar-C) signals. | - | Molecular ion at 157 (free base). |
| Phenolic -OH Group | Downfield, exchangeable ¹H signal; deshielded ¹³C signal (~155 ppm). | Broad O-H stretch (3200-3600); Strong C-O stretch (~1230). | Loss of CO (m/z 129). |
| Mercapto -SH Group | Exchangeable ¹H signal; ¹³C signal at ~118 ppm. | Weak S-H stretch (~2550). | M+2 isotope peak; Loss of SH (m/z 124). |
| Amine Salt -NH₃⁺ Group | Very broad, downfield, exchangeable ¹H signal; deshielded ¹³C (~140 ppm). | Very broad N-H⁺ stretch (2500-3000). | N/A (analyzed as free base). |
| Aromatic Ring | 3 distinct signals in the aromatic ¹H region; 6 distinct ¹³C signals. | C=C stretches (~1450-1600); C-H bends (750-900). | Aromatic fragment ions. |
By integrating these distinct datasets, we can confirm the presence of all key functional groups, verify their connectivity on the 1,2,4-trisubstituted benzene ring, and confirm the molecular weight of the core structure. This rigorous, cross-validated approach ensures the highest level of confidence in the identity and quality of 4-Amino-2-mercapto-phenol Hydrochloride for its intended application in research and drug development.
References
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MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
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PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
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Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
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University of the West Indies. Sample preparation for FT-IR. Available at: [Link]
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ResearchGate. (2013). Spectroscopic Characterization of Poly(ortho-Aminophenol) Film Electrodes: A Review Article. Available at: [Link]
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Scribd. IR Sample Prep Guide for Chemists. Available at: [Link]
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PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Available at: [Link]
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PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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A Senior Application Scientist's Guide to 4-Amino-2-mercapto-phenol Hydrochloride for the Analysis of Acetaminophen Metabolites
Abstract
Acetaminophen (APAP), a ubiquitous analgesic and antipyretic, carries a significant risk of severe hepatotoxicity when taken in overdose.[1][2] This toxicity is not caused by the parent drug but by its highly reactive electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4][5] Under normal therapeutic conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[1][6] However, in an overdose scenario, GSH stores are depleted, allowing NAPQI to react with cellular macromolecules, leading to oxidative stress and hepatocellular necrosis.[1][3] Consequently, the accurate and sensitive detection of NAPQI and related metabolites is paramount in clinical toxicology, drug metabolism studies, and the development of safer analgesics. This guide provides an in-depth technical overview of 4-Amino-2-mercapto-phenol Hydrochloride as a specialized reagent for the derivatization and subsequent analysis of these critical acetaminophen metabolites. We will explore the underlying chemical principles, provide detailed analytical protocols, and discuss the causality behind experimental choices to ensure robust and reliable results.
The Critical Role of Acetaminophen Metabolism in Hepatotoxicity
To appreciate the utility of any analytical reagent, one must first understand the target analyte's biochemical context. Acetaminophen is primarily metabolized in the liver via two major, non-toxic pathways: glucuronidation and sulfation.[1][4] A minor fraction, typically less than 15%, is oxidized by the cytochrome P450 enzyme system (predominantly CYP2E1) to form NAPQI.[3][4]
This metabolic bioactivation is the pivotal event in APAP-induced liver injury. The extreme reactivity of NAPQI makes it a potent electrophile, readily attacking nucleophilic groups on cellular proteins and other macromolecules. The cell's primary defense is the tripeptide glutathione (GSH), which rapidly conjugates with NAPQI in a reaction that can be both spontaneous and catalyzed by glutathione-S-transferases (GSTs).[2] This forms a harmless mercapturic acid conjugate that is excreted.[3]
In an overdose situation, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the CYP450 pathway and dramatically increasing NAPQI production.[1][5] This surge rapidly depletes hepatic GSH stores. Once GSH is depleted by more than 70%, NAPQI is free to bind to cellular proteins, initiating a cascade of mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[1]
Caption: Metabolic pathways of Acetaminophen (APAP).
Reagent Profile: 4-Amino-2-mercapto-phenol Hydrochloride
4-Amino-2-mercapto-phenol Hydrochloride is a specialized chemical reagent employed in the synthesis and derivatization of target molecules, noted for its utility in preparing acetaminophen metabolites for analysis. The molecule possesses three key functional groups on a benzene ring: a primary amine (-NH2), a thiol (-SH), and a hydroxyl (-OH) group, with the hydrochloride salt enhancing its stability and solubility in aqueous media.
The strategic positioning of the nucleophilic thiol and amine groups makes it a highly effective trapping agent for electrophiles like NAPQI. This reactivity is the basis for its application in analytical chemistry.
| Property | Value |
| Chemical Name | 4-Amino-2-mercapto-phenol Hydrochloride |
| CAS Number | 98140-58-0 |
| Molecular Formula | C₆H₈ClNOS |
| Molecular Weight | 177.65 g/mol |
| Appearance | Typically an off-white to light-colored solid |
| Key Functional Groups | Amine (-NH₂), Thiol (-SH), Phenolic Hydroxyl (-OH) |
Data sourced from Santa Cruz Biotechnology and Finetech Industry Limited.[7]
Principle of Detection: The Chemistry of NAPQI Derivatization
The analytical utility of 4-Amino-2-mercapto-phenol hinges on its reaction with the highly electrophilic NAPQI. NAPQI is a quinone imine, characterized by electron-deficient carbons in the ring, making it susceptible to nucleophilic attack. This is the same reactivity that leads to its toxicity when it reacts with cellular nucleophiles like cysteine residues in proteins.
The thiol (-SH) group of 4-Amino-2-mercapto-phenol is a potent nucleophile, much like the thiol group of glutathione. It readily attacks one of the carbon atoms of the NAPQI ring in a Michael-type addition reaction. This reaction is highly favorable and proceeds rapidly, effectively "trapping" the unstable NAPQI metabolite by forming a stable, covalent adduct.
Caption: Reaction between NAPQI and the thiol reagent.
This derivatization serves two critical purposes for the analyst:
-
Stabilization: NAPQI is inherently unstable and reactive, making its direct measurement challenging. The resulting adduct is significantly more stable, allowing for reliable handling and analysis using chromatographic techniques.
-
Detection: The adduct has distinct physicochemical properties (e.g., mass-to-charge ratio) that make it readily identifiable and quantifiable, particularly with highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Workflow and Experimental Protocol
The detection of NAPQI using 4-Amino-2-mercapto-phenol is typically integrated into an LC-MS/MS workflow. This provides the necessary sensitivity and specificity to measure low-concentration metabolites in complex biological matrices like plasma, urine, or tissue homogenates.[8][9]
Workflow Overview
Caption: General workflow for NAPQI metabolite analysis.
Detailed Step-by-Step Protocol (LC-MS/MS)
This protocol is a representative methodology synthesized from established practices for metabolite quantification.[8][10] It must be fully validated in the end-user's laboratory.
A. Reagent and Standard Preparation:
-
Reagent Solution: Prepare a 10 mM stock solution of 4-Amino-2-mercapto-phenol Hydrochloride in 50:50 acetonitrile/water with 0.1% formic acid. Causality: The acidic mobile phase-like solvent ensures reagent stability and compatibility with the LC system.
-
Internal Standard (IS): Use a stable, isotopically labeled analog of the expected adduct if available, or a structurally similar compound. Prepare a working IS solution in acetonitrile.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of a synthesized NAPQI-adduct standard into the same biological matrix as the samples (e.g., control plasma).
B. Sample Preparation (Protein Precipitation & Derivatization):
-
Thaw biological samples (e.g., 50 µL of plasma) on ice.
-
To each sample, add 150 µL of ice-cold acetonitrile containing the internal standard. This is a 3:1 ratio of organic solvent to plasma. Causality: Acetonitrile efficiently precipitates proteins, which would otherwise foul the analytical column and mass spectrometer.
-
Immediately add 10 µL of the 10 mM 4-Amino-2-mercapto-phenol Hydrochloride reagent solution. Causality: The reagent is added concurrently with the precipitation solvent to trap the reactive NAPQI as soon as it is released from any protein binding and before it can degrade.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and reaction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
C. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Causality: A C18 column provides excellent retention and separation for moderately polar molecules like the NAPQI adduct.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the analyte and wash the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion (the molecular weight of the adduct) and product ions (fragments of the adduct) must be determined by infusing a pure standard. This provides exceptional specificity.
System Validation and Data Interpretation
-
Trustworthiness through Validation: The method's reliability must be established through a rigorous validation process. This includes assessing linearity (using the calibration curve), accuracy, precision (inter- and intra-day), limit of detection (LOD), and limit of quantification (LOQ).[11][12]
-
Calibration Curve: A standard curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentration of the calibration standards. The concentration of the unknown samples is then interpolated from this curve. A correlation coefficient (r²) of >0.99 is expected.
-
Quality Controls (QCs): Prepare low, medium, and high concentration QC samples and run them alongside the unknown samples to ensure the accuracy and precision of the analytical run.
Safety and Handling
As with all laboratory reagents, 4-Amino-2-mercapto-phenol Hydrochloride should be handled with appropriate care.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a fume hood or ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive handling and disposal information.
Conclusion
4-Amino-2-mercapto-phenol Hydrochloride serves as a powerful enabling tool for researchers in toxicology and drug metabolism. By efficiently trapping and stabilizing the notoriously reactive and toxic NAPQI metabolite, it allows for its accurate quantification in complex biological matrices. The application of a robust, validated LC-MS/MS protocol, grounded in a firm understanding of the underlying chemical principles, provides a self-validating system for generating trustworthy data. This, in turn, facilitates a deeper understanding of acetaminophen-induced hepatotoxicity, aids in clinical diagnostics, and supports the development of safer pharmaceuticals.
References
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Title: Paracetamol - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pathways of acetaminophen metabolism at therapeutic versus toxic doses - PharmGKB Blog Source: PharmGKB URL: [Link]
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Title: Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx Source: ClinPGx URL: [Link]
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Title: PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-L-cysteine Source: PubMed, National Institutes of Health URL: [Link]
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Title: A reliable method of liquid chromatography for the quantification of acetaminophen and identification of its toxic metabolite N-acetyl-p-benzoquinoneimine for application in pediatric studies Source: PubMed, National Institutes of Health URL: [Link]
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Title: Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-L-cysteine Source: ResearchGate URL: [Link]
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Title: A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study Source: PubMed, National Institutes of Health URL: [Link]
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Title: Selective spectrophotometric determination of p-aminophenol and acetaminophen Source: PubMed, National Institutes of Health URL: [Link]
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Title: Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites Source: PubMed, National Institutes of Health URL: [Link]
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Title: Spectrophotometric determination of acetaminophen content of different brands of paracetamol tablets from South-West Nigeria Source: International Research Journal of Pharmacy and Medical Sciences URL: [Link]
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Title: Determination of acetaminophen by spectrophotometry. | Download Table Source: ResearchGate URL: [Link]
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Title: Formation of 4-aminophenoxyl free radical from the acetaminophen metabolite N-acetyl-p-benzoquinone imine Source: PubMed, National Institutes of Health URL: [Link]
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Title: Mechanisms of acetaminophen oxidation to N-acetyl-P-benzoquinone imine by horseradish peroxidase and cytochrome P-450 Source: ResearchGate URL: [Link]
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Title: Metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity Source: PubMed, National Institutes of Health URL: [Link]
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Title: Spatial analysis of renal acetaminophen metabolism and its modulation by 4-methylpyrazole with DESI mass spectrometry imaging Source: National Institutes of Health URL: [Link]
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Title: Formation of 4-aminophenoxyl free radical from the acetaminophen metabolite N-acetyl-p-benzoquinone imine Source: ResearchGate URL: [Link]
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Title: A quantum chemical study of the reactivity of acetaminophen (paracetamol) toxic metabolite N-acetyl-p-benzoquinone imine with deoxyguanosine and glutathione Source: PubMed, National Institutes of Health URL: [Link]
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An In-depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride Derivatives and Their Therapeutic Potential
Foreword: Unveiling a Scaffold of Therapeutic Promise
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of innovation. The 4-Amino-2-mercapto-phenol core, particularly in its hydrochloride salt form, represents such a scaffold—a promising starting point for the development of novel therapeutics. This guide provides an in-depth technical exploration of 4-Amino-2-mercapto-phenol Hydrochloride derivatives, with a primary focus on their demonstrated potential as inhibitors of protein kinases and angiogenesis, two critical targets in oncology. We will delve into the rationale behind their synthesis, the intricacies of their biological evaluation, and the mechanistic pathways they modulate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compelling class of molecules.
The Core Moiety: 4-Amino-2-mercapto-phenol Hydrochloride
4-Amino-2-mercapto-phenol hydrochloride is a chemical reagent with the CAS Number 98140-58-0, a molecular formula of C₆H₈ClNOS, and a molecular weight of 177.65 g/mol .[1][2] While its direct therapeutic applications are not extensively documented, it serves as a crucial building block in the synthesis of more complex molecules. One notable application is its use in the preparation of an acetaminophen metabolite.[2] However, the true potential of this scaffold lies in the diverse biological activities exhibited by its derivatives.
Therapeutic Landscape: Targeting Cancer through Kinase and Angiogenesis Inhibition
Cancer is a multifaceted disease characterized by uncontrolled cell proliferation and the formation of new blood vessels to sustain tumor growth, a process known as angiogenesis. Protein kinases are key regulators of cellular signaling pathways that control these processes, making them prime targets for therapeutic intervention. Derivatives of 4-amino-2-(thio)phenol have emerged as potent inhibitors of specific protein kinases and angiogenesis.[3]
Mechanism of Action: Dual Inhibition of AKT/ABL Kinases and Angiogenesis
A novel series of 4-amino-2-(thio)phenol derivatives has demonstrated significant inhibitory activity against Protein Kinase B (AKT) and Abelson murine leukemia viral oncogene homolog 1 (ABL) tyrosine kinase.[3] These kinases are pivotal in cancer progression.
-
AKT Signaling: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and angiogenesis.[4][5][6] Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn leads to the phosphorylation and activation of AKT.[7] Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression and protein synthesis.[7][8] Furthermore, AKT signaling is a potent inducer of angiogenesis, partly through the upregulation of Vascular Endothelial Growth Factor (VEGF).[6][9]
-
ABL Kinase and its Role in Angiogenesis: The ABL family of non-receptor tyrosine kinases, including ABL1 and ABL2 (Arg), are involved in various cellular processes such as cell adhesion, migration, and cytoskeletal remodeling.[10] Emerging evidence has highlighted a critical role for ABL kinases in vascular function and angiogenesis.[10][11] They are implicated in regulating the Tie2 receptor signaling pathway, which is crucial for endothelial cell survival and vascular stability.[10] Inhibition of ABL kinases can therefore disrupt these processes and impair the formation of new blood vessels.
The dual inhibitory action of 4-amino-2-mercaptophenol derivatives on both AKT and ABL kinases presents a compelling strategy for cancer therapy, simultaneously targeting tumor cell proliferation and survival, as well as the blood supply that sustains the tumor.
Signaling Pathway Overview
Caption: Dual inhibition of AKT and ABL pathways by derivatives.
Synthesis of 4-Amino-2-(thio)phenol Derivatives: A Conceptual Workflow
While specific, detailed protocols for the synthesis of all derivatives are often proprietary or found within the full text of scientific publications, a general and logical synthetic workflow can be outlined. The synthesis of a key class of these derivatives, the sulfonamides, would likely proceed through the following conceptual steps:
Conceptual Synthetic Workflow
Caption: General synthetic route for sulfonamide derivatives.
Justification of Experimental Choices:
-
Protection of Functional Groups: The amino and hydroxyl groups of the starting material are nucleophilic and could interfere with the subsequent sulfonylation step. Therefore, protection, for instance, through acetylation, is a common and logical first step to ensure selective reaction at the desired position.
-
Sulfonylation: The introduction of the sulfonamide moiety is a key structural modification that has been shown to be crucial for the observed biological activity.[3] This is typically achieved by reacting the protected intermediate with a suitable sulfonyl chloride in the presence of a base.
-
Deprotection: The final step involves the removal of the protecting groups to yield the desired 4-amino-2-mercaptophenol derivative. This is usually accomplished through hydrolysis under acidic or basic conditions.
Biological Evaluation: Protocols for Assessing Therapeutic Potential
The evaluation of novel compounds for their anti-cancer properties requires a battery of robust and reproducible in vitro and ex vivo assays. The following protocols are representative of the methodologies used to assess the kinase inhibition and anti-angiogenic activity of 4-amino-2-mercaptophenol derivatives.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against AKT and ABL kinases can be determined using various commercially available assay kits or established protocols. A common method is the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a solution of the recombinant human AKT or ABL kinase in kinase buffer.
-
Prepare a solution of a suitable kinase-specific substrate peptide.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of the compound that inhibits kinase activity by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Anti-Angiogenesis Assays
The anti-angiogenic potential of the derivatives can be assessed using both in vitro and ex vivo models.
4.2.1. In Vitro: HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.
Experimental Protocol: HUVEC Tube Formation Assay
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to sub-confluence.
-
Harvest the cells and resuspend them in a basal medium containing the test compounds at various concentrations.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope and capture images at regular intervals.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from treated wells to untreated control wells to determine the inhibitory effect of the compounds.
-
4.2.2. Ex Vivo: Rat Aortic Ring Assay
This assay provides a more complex, three-dimensional model of angiogenesis.
Experimental Protocol: Rat Aortic Ring Assay
-
Aorta Explantation:
-
Humanely euthanize a rat and dissect the thoracic aorta under sterile conditions.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
-
Embedding and Culture:
-
Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.
-
Culture the rings in an endothelial cell growth medium supplemented with the test compounds at various concentrations.
-
-
Monitoring and Analysis:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the angiogenic response by measuring the length and number of the sprouting microvessels.
-
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the 4-amino-2-mercaptophenol scaffold allows for the exploration of the structure-activity relationship, providing insights into the chemical features required for potent biological activity. A key finding has been that the substitution of the amide fragment with a sulfonamide structure significantly enhances protein kinase and angiogenesis inhibitory activities.[3]
Table 1: Representative Biological Activity of a 4-Amino-2-(thio)phenol Derivative
| Compound ID | Target Kinase | IC50 (µM) | Anti-Angiogenic Activity |
| 5i | AKT | 1.26 | Competitive with Pazopanib |
| ABL | 1.50 |
Data from a study on a novel series of 4-amino-2-(thio)phenol derivatives.[3]
Conclusion and Future Directions
Derivatives of 4-Amino-2-mercapto-phenol Hydrochloride represent a promising class of compounds with significant potential for the development of novel anti-cancer therapeutics. Their ability to dually inhibit key protein kinases such as AKT and ABL, coupled with their potent anti-angiogenic effects, provides a multi-pronged approach to combating tumor growth and progression. The conceptual synthetic workflows and detailed biological evaluation protocols presented in this guide offer a framework for the continued exploration and optimization of this versatile scaffold.
Future research should focus on:
-
Elucidation of Detailed Synthetic Protocols: The publication of detailed, step-by-step synthetic procedures is crucial for enabling broader research and development in this area.
-
Comprehensive SAR Studies: The synthesis and evaluation of a wider range of derivatives will provide a more complete understanding of the structure-activity relationship and guide the design of more potent and selective inhibitors.
-
In-depth Mechanistic Studies: Further investigation into the precise binding modes of these compounds with their target kinases and the downstream signaling consequences will provide a more nuanced understanding of their mechanism of action.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
By addressing these key areas, the full therapeutic potential of 4-Amino-2-mercapto-phenol Hydrochloride derivatives can be unlocked, paving the way for the development of next-generation cancer therapies.
References
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Abl kinases are required for vascular function, Tie2 expression, and angiopoietin-1–mediated survival. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Distinct Angiogenic Mediators Are Required for Basic Fibroblast Growth Factor– and Vascular Endothelial Growth Factor–induced Angiogenesis: The Role of Cytoplasmic Tyrosine Kinase c-Abl in Tumor Angiogenesis. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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A Technical Guide to the Biological Activities of 4-Amino-2-mercapto-phenol Derivatives in Drug Discovery
Executive Summary
The 4-amino-2-mercapto-phenol scaffold represents a privileged structure in medicinal chemistry, endowed with a unique combination of reactive and interactive functional groups. The interplay between its phenolic hydroxyl, aromatic amine, and thiol moieties provides a versatile platform for generating derivatives with a wide spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of these activities, focusing on their potential applications in drug discovery. We delve into the anticancer, antimicrobial, antioxidant, and antidiabetic properties of these compounds, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of the field but also detailed experimental protocols and workflow visualizations to facilitate further investigation into this promising class of molecules.
Introduction: The Chemical Versatility of the 4-Amino-2-mercapto-phenol Scaffold
The therapeutic potential of a small molecule is often dictated by its functional groups, which govern its reactivity, solubility, and ability to interact with biological targets. The 4-amino-2-mercapto-phenol core is a rich convergence of three such groups:
-
Phenolic Hydroxyl (-OH): A key hydrogen bond donor and acceptor, the phenolic group is a common feature in many natural antioxidants and drugs. Its ability to donate a hydrogen atom to scavenge free radicals is central to its antioxidant properties, with the resulting phenoxyl radical being stabilized by the aromatic ring.[1]
-
Thiol (-SH): The mercapto group is a potent nucleophile and reducing agent. It plays a critical role in cellular redox homeostasis (e.g., in glutathione) and can form strong bonds with metals, making it a key feature in many enzyme inhibitors. Like the phenol group, it can also participate in radical scavenging.[2]
-
Aromatic Amine (-NH₂): This group provides a primary site for chemical modification. It can be readily converted into amides, sulfonamides, or Schiff bases, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3][4] The amine itself can also act as a hydrogen bond donor and a basic center.
The strategic placement of these groups on a single aromatic ring creates a pharmacophore with significant potential for multitargeted activity. This guide will explore the major biological activities that have been identified for derivatives of this scaffold.
Chapter 1: Anticancer and Antiangiogenic Activities
The deregulation of cellular signaling pathways is a hallmark of cancer. Derivatives of 4-amino-2-mercapto-phenol have emerged as potent inhibitors of key oncogenic pathways.
Mechanism I: Inhibition of Protein Kinases
Protein kinases are critical regulators of cell growth, proliferation, and survival, and their aberrant activity is a frequent driver of tumorigenesis. A novel series of 4-amino-2-(thio)phenol derivatives, featuring a sulfonamide linkage at the 4-amino position, has been identified as potent kinase inhibitors.[3]
Notably, compound 5i from this series demonstrated effective dual inhibition of Protein Kinase B (AKT), a central node in the PI3K/AKT survival pathway, and the ABL tyrosine kinase, a key driver in certain leukemias.[3] This multi-kinase targeting can be a powerful strategy to overcome resistance mechanisms in cancer cells.
Caption: Inhibition of the PI3K/AKT signaling pathway by a derivative.
Mechanism II: Antiangiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The same kinase-inhibiting derivative, compound 5i , was found to possess potent antiangiogenic properties, with in vitro activity comparable to the established drug Pazopanib.[3] This was demonstrated in both the human umbilical vein endothelial cell (HUVEC) tube formation assay and the rat thoracic aorta rings test, two gold-standard assays for evaluating angiogenesis inhibitors.[3]
Mechanism III: DNA Interaction and Targeted Cytotoxicity
Other derivatives have been shown to exert their anticancer effects through different mechanisms. Schiff base derivatives of the related 4-aminophenol scaffold have been observed to interact directly with DNA, causing structural changes (hyperchromism) that can trigger apoptosis.[4][5]
A more targeted approach was demonstrated with a 4-mercaptophenol derivative designed as a bifunctional antimelanoma agent.[6][7] This compound cleverly combines a tyrosinase-activatable phenol with a glutathione (GSH)-reactive moiety. In melanoma cells, which have high tyrosinase activity, the compound is oxidized to a reactive quinone that then depletes intracellular GSH, leading to overwhelming oxidative stress and selective cell death.[6]
Data Summary: Anticancer Activity
| Compound Class/Example | Target/Mechanism | Cell Line/Model | Potency (IC₅₀) | Reference |
| Sulfonamide Derivative (5i ) | AKT Kinase | - | 1.26 µM | [3] |
| Sulfonamide Derivative (5i ) | ABL Kinase | - | 1.50 µM | [3] |
| Sulfonamide Derivative (5i ) | Angiogenesis | HUVEC Tube Formation | Competitive with Pazopanib | [3] |
| 4-mercaptophenol derivative | Tyrosinase activation, GSH depletion | B16F1 Murine Melanoma | Significant cytotoxicity | [6] |
| 2-amino-4-chlorophenol deriv. | Cytotoxicity | SNB-19 (CNS Cancer) | PGI = 65.12 | [8] |
| 2-amino-4-chlorophenol deriv. | Cytotoxicity | NCI-H460 (Lung Cancer) | PGI = 55.61 | [8] |
PGI: Percent Growth Inhibition at 10 µM concentration.
Chapter 2: Potent and Broad-Spectrum Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Aminophenol derivatives have demonstrated significant potential in this area.
Broad-Spectrum Efficacy
Schiff base derivatives of 4-aminophenol have been extensively tested and show remarkable broad-spectrum activity.[4][5][9] Studies have documented their efficacy against a panel of clinically relevant pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA), Micrococcus luteus, Staphylococcus epidermidis.[4][9][10]
The mechanism is often attributed to the ability of these compounds to disrupt microbial cell membrane integrity and interfere with essential cellular processes.[11][12]
Targeted Application: Anti-MRSA and Biofilm Disruption
A particularly compelling application is the use of 4-mercaptophenol to functionalize gold nanorods.[10][13] This conjugate demonstrated potent bactericidal activity against a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of approximately 6.25 µg/mL.[10] Crucially, these functionalized nanorods also caused a significant reduction in the viable count of established MRSA biofilms, which are notoriously difficult to eradicate.[10][13]
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The Versatile Scaffold: A Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-Amino-2-mercapto-phenol Hydrochloride, a chemical entity of growing importance in the field of medicinal chemistry. While primarily recognized as a key reagent, its core structure presents a versatile scaffold for the synthesis of novel therapeutic agents. This document will delve into the chemical properties, synthesis strategies, and, most significantly, the diverse medicinal applications of its derivatives, which have shown promise as protein kinase inhibitors, angiogenesis modulators, and antimicrobial agents. Detailed experimental insights and future perspectives are provided to guide researchers and drug development professionals in harnessing the potential of this valuable building block.
Introduction: Unveiling a Privileged Structure
In the landscape of drug discovery and development, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry.[1][2][3][4] 4-Amino-2-mercapto-phenol Hydrochloride, while unassuming in its primary role as a chemical reagent, embodies the essence of such a scaffold. Its trifunctional nature, possessing amino, mercapto, and phenol groups, offers a rich chemical space for the generation of diverse compound libraries with the potential for a wide range of biological activities.
This guide will move beyond its simple catalog identity as a reagent for an acetaminophen metabolite and explore the untapped potential of its core structure in the design and synthesis of novel therapeutics.[5] We will examine the synthetic pathways to access this scaffold and, more critically, showcase how it has been successfully employed to generate derivatives with significant pharmacological profiles.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthetic chemistry.
Core Chemical Characteristics
| Property | Value | Reference |
| CAS Number | 98140-58-0 | [5] |
| Molecular Formula | C₆H₈ClNOS | [5] |
| Molecular Weight | 177.65 g/mol | [5] |
| Appearance | (Typically) Off-white to light brown crystalline powder | |
| Solubility | Soluble in water and polar organic solvents |
Synthetic Strategies: Accessing the Scaffold
While a specific, detailed, and publicly available synthesis protocol for 4-Amino-2-mercapto-phenol Hydrochloride is not readily found in the reviewed literature, its structure suggests a multi-step synthesis from readily available starting materials. A plausible synthetic route can be conceptualized based on established organic chemistry principles.
Experimental Workflow: Conceptual Synthesis
Caption: Conceptual synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride.
Protocol: A Generalized Approach
-
Thiocyanation of 4-Aminophenol: 4-Aminophenol can be treated with a thiocyanating agent, such as potassium thiocyanate in the presence of a halogen like bromine, to introduce the thiocyanate group at the ortho position to the hydroxyl group. The reaction conditions would need to be carefully controlled to ensure regioselectivity.
-
Reduction of the Thiocyanate: The resulting 4-amino-2-thiocyanatophenol can then be reduced to the corresponding thiol. This can be achieved using various reducing agents, such as zinc dust in an acidic medium or sodium borohydride.
-
Hydrochloric Acid Salt Formation: The free base, 4-amino-2-mercaptophenol, can be dissolved in a suitable organic solvent like ethanol or isopropanol, and a solution of hydrochloric acid in the same solvent can be added to precipitate the hydrochloride salt. The resulting solid would then be isolated by filtration and dried.
Medicinal Chemistry Applications: A Scaffold for Innovation
The true potential of 4-Amino-2-mercapto-phenol Hydrochloride lies in its utility as a starting material for the synthesis of biologically active molecules. The strategic placement of the amino, mercapto, and hydroxyl groups allows for selective modifications to explore structure-activity relationships (SAR).
Protein Kinase and Angiogenesis Inhibitors
A significant breakthrough highlighting the potential of the 4-amino-2-(thio)phenol scaffold was the discovery of a series of derivatives as potent protein kinase and angiogenesis inhibitors.[6] In a notable study, researchers synthesized a library of compounds and identified several that displayed significant inhibitory activity against Protein Kinase B (AKT) and ABL tyrosine kinase, both of which are crucial targets in cancer therapy.
One of the lead compounds from this study, compound 5i , demonstrated impressive in vitro antiangiogenic activities, comparable to the established drug Pazopanib, in both human umbilical vein endothelial cell (HUVEC) tube formation assays and rat thoracic aorta rings tests.[6]
Signaling Pathway: AKT and ABL Inhibition
Caption: Inhibition of AKT and ABL signaling pathways by 4-amino-2-(thio)phenol derivatives.
Quantitative Data: Inhibitory Activities
| Compound | Target | IC₅₀ (µM) | Reference |
| 5i | AKT | 1.26 | [6] |
| 5i | ABL | 1.50 | [6] |
The key to the enhanced activity of these derivatives was the substitution of a sulfonamide structure for an amide fragment, highlighting a crucial aspect of the SAR for this scaffold.[6]
Antimicrobial and Antidiabetic Agents
While not directly utilizing the 2-mercapto substitution, studies on other 4-aminophenol derivatives provide strong evidence for the broader potential of this chemical class. Research has shown that Schiff base derivatives of 4-aminophenol exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[7][8] Furthermore, these derivatives have demonstrated promising antidiabetic properties through the inhibition of α-amylase and α-glucosidase.[7][8]
These findings suggest that the 4-aminophenol core, a key component of our topic molecule, is a viable starting point for the development of novel anti-infective and metabolic disease therapies. The introduction of the 2-mercapto group could offer an additional site for modification to further enhance potency and selectivity.
Experimental Protocols: A Guide for the Bench Scientist
The following is a generalized protocol for the synthesis of a 4-amino-2-(thio)phenol derivative, based on the methodologies reported for protein kinase inhibitors.[6]
Synthesis of a Sulfonamide Derivative
-
Reaction Setup: To a solution of 4-Amino-2-mercapto-phenol Hydrochloride (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add the desired sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Future Directions and Conclusion
4-Amino-2-mercapto-phenol Hydrochloride represents a promising, yet underexplored, scaffold in medicinal chemistry. The successful development of its derivatives as potent protein kinase and angiogenesis inhibitors provides a strong rationale for further investigation.
Future research should focus on:
-
Expanding Derivative Libraries: Synthesizing a broader range of derivatives by modifying the amino, mercapto, and phenol functionalities to explore a wider chemical space.
-
Broadening Biological Screening: Testing new derivatives against a wider panel of biological targets, including other kinases, enzymes, and receptors implicated in various diseases.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
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An In-depth Technical Guide to 4-Amino-2-mercapto-phenol Hydrochloride: A Trifunctional Building Block in Modern Organic Synthesis
Abstract
4-Amino-2-mercapto-phenol hydrochloride is a versatile trifunctional aromatic compound that serves as a highly valuable building block in organic synthesis. Possessing amino, mercapto, and hydroxyl groups on a single phenyl ring, it offers a unique platform for constructing complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications, with a particular focus on the synthesis of phenoxazine and phenothiazine-type structures, which are pivotal in medicinal chemistry and materials science. We will explore the causality behind its reaction pathways and provide field-proven insights for its effective utilization in research and development.
Introduction and Core Characteristics
4-Amino-2-mercapto-phenol hydrochloride (CAS No. 98140-58-0) is a reagent whose strategic importance lies in the orthogonal reactivity of its three functional groups: a nucleophilic amine, a reactive thiol, and a phenolic hydroxyl group.[1][2] The specific ortho- and para-positioning of these groups dictates the regioselectivity of its reactions, making it a powerful precursor for the synthesis of fused tricyclic heterocyclic systems. Its most common application is as a key intermediate in the preparation of biologically active molecules and functional materials.[3][4][5]
Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is an important consideration for reaction setup.
| Property | Value | Source |
| CAS Number | 98140-58-0 | [1] |
| Molecular Formula | C₆H₈ClNOS | [1][2] |
| Molecular Weight | 177.65 g/mol | [1][2] |
| Appearance | Typically an off-white to light-colored solid | N/A |
| InChI Key | UYOHMGJIJXKLLT-UHFFFAOYSA-N | [2] |
Handling, Storage, and Safety
Due to its reactive nature and potential toxicity, stringent safety protocols are mandatory when handling 4-Amino-2-mercapto-phenol hydrochloride.
| Hazard Category | Description & Precautionary Measures | Source |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[6] | [6] |
| Corrosivity | Causes severe skin burns and eye damage.[6] | [6] |
| Mutagenicity | Suspected of causing genetic defects.[6] | [6] |
| Handling | Work under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[6][7] Avoid breathing dust.[6] | [6][7] |
| Storage | Store in a tightly closed, dry, and well-ventilated place.[6] The compound is light-sensitive and should be handled and stored under an inert gas atmosphere.[6] | [6] |
The Synthetic Potential: A Tale of Three Functional Groups
The synthetic utility of 4-Amino-2-mercapto-phenol hydrochloride stems from the distinct reactivity of its functional groups. The interplay between the electron-donating amine and hydroxyl groups and the nucleophilic thiol group allows for a variety of selective transformations.
Caption: Reactivity sites of 4-Amino-2-mercapto-phenol.
The primary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and Schiff base formation.[8] The thiol group is also highly nucleophilic and susceptible to oxidation, often forming disulfide bridges or participating in Michael additions. Finally, the phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. This trifunctionality is the cornerstone of its role as a versatile building block.
Core Application: Synthesis of Phenoxazine and Related Heterocycles
The most significant application of aminophenol derivatives, including 4-Amino-2-mercapto-phenol, is in the construction of phenoxazine rings. Phenoxazines are a class of tricyclic heterocycles with wide-ranging applications in pharmaceuticals (e.g., anticancer, antiviral, anti-inflammatory agents) and materials science (e.g., dyes, organic light-emitting diodes).[3][4][5]
Mechanism of Phenoxazine Formation
The classical synthesis of a phenoxazine core involves the condensation of an o-aminophenol derivative with a suitable dielectrophile, such as a quinone or a dihaloarene.[5][9][10] The reaction proceeds through a sequence of nucleophilic attack and subsequent cyclization/aromatization.
-
Initial Nucleophilic Attack: The amino group of the aminophenol attacks one of the electrophilic centers of the reaction partner.
-
Second Nucleophilic Attack/Cyclization: The hydroxyl group then attacks the second electrophilic center, leading to the closure of the oxazine ring.
-
Aromatization: A final oxidation or elimination step results in the formation of the stable, aromatic phenoxazine ring system.
Caption: General workflow for phenoxazine synthesis.
The presence of the thiol group on the 4-Amino-2-mercapto-phenol starting material adds another layer of functionality to the final phenoxazine product, which can be further modified in subsequent synthetic steps.
Exemplary Protocol: Synthesis of a Substituted Phenoxazine
This protocol is a generalized representation based on established literature procedures for phenoxazine synthesis and should be adapted and optimized for specific substrates.
Objective: To synthesize a phenoxazine derivative via condensation of 4-Amino-2-mercapto-phenol hydrochloride with a suitable coupling partner (e.g., 2,3-dichloro-1,4-naphthoquinone).
Materials:
-
4-Amino-2-mercapto-phenol hydrochloride
-
2,3-Dichloro-1,4-naphthoquinone
-
Anhydrous sodium carbonate (or another suitable base)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and reflux setup
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-2-mercapto-phenol hydrochloride (1.0 eq) and the coupling partner (1.0 eq).
-
Solvent and Base: Add the chosen solvent (e.g., ethanol) to the flask, followed by the addition of a base such as anhydrous sodium carbonate (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the thiol and phenol moieties.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash it with water, and then with a cold non-polar solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
Broader Synthetic Applications
While phenoxazine synthesis is a primary application, the unique structure of 4-Amino-2-mercapto-phenol hydrochloride opens doors to other synthetic avenues.
-
Pharmaceutical Intermediates: It is cited as a reagent used in the preparation of an acetaminophen metabolite, highlighting its relevance in drug metabolism studies and the synthesis of related compounds.[1]
-
Thiazine and Thiazole Derivatives: The presence of both an amino and a thiol group in an ortho-relationship on related compounds (like 2-aminothiophenol) is fundamental for the synthesis of phenothiazines and benzothiazoles.[10][11] By analogy, 4-Amino-2-mercapto-phenol offers a pathway to phenol-substituted versions of these important heterocyclic systems.
-
Functional Dyes and Materials: The extended conjugation and presence of heteroatoms in the derivatives of this building block make them candidates for functional dyes and optoelectronic materials.[3][5]
Conclusion
4-Amino-2-mercapto-phenol hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern organic chemist. Its inherent trifunctionality, when properly understood and leveraged, provides an efficient and elegant route to complex molecular architectures that are difficult to access through other means. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutics, advanced materials, and innovative solutions in chemical science. Researchers and drug development professionals are encouraged to view this compound as a versatile platform for innovation, particularly in the ever-expanding field of heterocyclic chemistry.
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Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry. Retrieved from [Link]
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Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972–2999. Retrieved from [Link]
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Saha, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Carey, J. S., et al. (2013). New Functionalized Phenoxazines and Phenothiazines. ACS Omega. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Selective N-Acetylation of 4-Amino-2-mercapto-phenol to Synthesize N-(4-hydroxy-3-mercaptophenyl)acetamide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(4-hydroxy-3-mercaptophenyl)acetamide, a structural analog of acetaminophen (Paracetamol), from 4-Amino-2-mercapto-phenol Hydrochloride. The procedure is designed for researchers in medicinal chemistry and drug development, emphasizing chemoselectivity, reaction optimization, and safety. Key challenges, such as the selective acetylation of the amino group in the presence of more nucleophilic hydroxyl and thiol moieties and the prevention of thiol oxidation, are addressed through a carefully designed methodology. This guide explains the causality behind each step, ensuring a reproducible and high-yield synthesis.
Introduction and Scientific Rationale
N-(4-hydroxy-3-mercaptophenyl)acetamide is a compound of interest in pharmaceutical research due to its structural similarity to acetaminophen, a widely used analgesic and antipyretic.[1] The introduction of a mercapto (-SH) group onto the phenyl ring offers a site for further functionalization or could potentially modulate the compound's biological activity and metabolic profile. For instance, the toxicity of acetaminophen is linked to the formation of the reactive metabolite NAPQI, which is detoxified by glutathione.[1] Studying analogs with intrinsic thiol groups provides valuable insights into these metabolic pathways.
The synthesis involves the acetylation of 4-Amino-2-mercapto-phenol. The primary challenge is achieving selective N-acetylation over O-acetylation (of the phenol) or S-acetylation (of the thiol). While all three functional groups can react with acetylating agents, the amino group is the most nucleophilic under neutral or slightly basic conditions, allowing for a high degree of selectivity.[2][3] This protocol leverages this inherent reactivity difference.
Furthermore, the starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A crucial first step is the in-situ neutralization to generate the free amine. The thiol group's susceptibility to oxidation into a disulfide impurity necessitates performing the reaction under an inert atmosphere. This protocol is designed as a self-validating system to address these specific challenges effectively.
Reaction Scheme and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the deprotonated 4-Amino-2-mercapto-phenol attacks one of the electrophilic carbonyl carbons of acetic anhydride.[4][5] This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group to yield the stable amide product and acetic acid as a byproduct.[2][4]
Reaction:
4-Amino-2-mercapto-phenol Hydrochloride + Acetic Anhydride → N-(4-hydroxy-3-mercaptophenyl)acetamide + Acetic Acid + HCl
Health and Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Amino-2-mercapto-phenol Hydrochloride: This compound is a substituted aminophenol. Related compounds are known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] Handle with care.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts exothermically with water.[7]
-
Thiophenols: Known for their strong, unpleasant stench and potential toxicity.[8]
-
Solvents (Ethyl Acetate, Hexane, Methanol): Flammable liquids. Avoid open flames and ensure proper ventilation.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| 4-Amino-2-mercapto-phenol HCl | C₆H₈ClNOS | 177.65 | N/A | Starting material; light-sensitive solid. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Acetylating agent; corrosive, moisture-sensitive. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Mild base for neutralization. |
| Anhydrous Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Reaction solvent; flammable, toxic. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction and chromatography solvent; flammable. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Chromatography and recrystallization solvent; flammable. |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | Used in workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. Adjust quantities accordingly for different scales.
Reaction Setup and Neutralization
-
Inert Atmosphere: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gas line.
-
Causality: This step is critical to prevent the oxidation of the sensitive thiol group to form disulfide byproducts, which are common impurities.[9]
-
-
Reagent Addition: To the flask, add 4-Amino-2-mercapto-phenol Hydrochloride (0.89 g, 5.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous, degassed methanol via syringe. Stir the suspension.
-
Neutralization: In a separate beaker, dissolve sodium bicarbonate (0.84 g, 10.0 mmol, 2.0 equiv.) in 15 mL of degassed deionized water. Add this aqueous solution slowly to the stirred suspension in the reaction flask.
-
Causality: Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt, deprotonating the ammonium group (-NH₃⁺) to the free amine (-NH₂), which is the active nucleophile.[2] The second equivalent will neutralize the acetic acid formed as a byproduct during the acetylation, driving the reaction to completion. Effervescence (CO₂ release) will be observed.
-
Acetylation Reaction
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The acetylation reaction is exothermic. Cooling helps to control the reaction rate, minimize potential side reactions (like O-acetylation), and improve selectivity.[10]
-
-
Addition of Acetylating Agent: Add acetic anhydride (0.52 mL, 5.5 mmol, 1.1 equiv.) dropwise to the stirred mixture over 5-10 minutes using a syringe.
-
Causality: A slight excess of acetic anhydride ensures the complete consumption of the starting amine. Adding it dropwise prevents a rapid temperature increase.[3]
-
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexane. The product should be more nonpolar than the starting material.
Workup and Isolation
-
Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the methanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of deionized water and 25 mL of brine (saturated NaCl solution).
-
Causality: Washing removes water-soluble salts (e.g., sodium acetate, excess sodium bicarbonate) and impurities.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude solid product.
Purification
-
Recrystallization: The preferred method for purification is recrystallization.[10] A solvent system of ethyl acetate/hexane is recommended.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of cold hexane.
-
-
Column Chromatography (Alternative): If recrystallization fails to yield a pure product, silica gel column chromatography can be used.[11][12] Elute with a gradient of ethyl acetate in hexane.
Visualization of Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of N-(4-hydroxy-3-mercaptophenyl)acetamide.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity. Compare with literature values if available. |
| ¹H NMR | Expect signals for: the acetyl methyl group (singlet, ~2.1 ppm), aromatic protons (multiplets, ~6.8-7.5 ppm), amide N-H (broad singlet, ~9.5 ppm), phenolic O-H (broad singlet), and thiol S-H (broad singlet).[12] |
| ¹³C NMR | Expect signals for: the acetyl methyl carbon (~24 ppm), aromatic carbons (~115-155 ppm), and the amide carbonyl carbon (~168 ppm).[12] |
| IR Spectroscopy | Look for characteristic peaks: N-H stretch (~3300 cm⁻¹), broad O-H stretch (~3200 cm⁻¹), C=O (amide) stretch (~1650 cm⁻¹), and S-H stretch (weak, ~2550 cm⁻¹).[7][13] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₈H₁₀NO₂S (184.04 g/mol ). |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete neutralization of the starting material hydrochloride salt. | Ensure 2 equivalents of a suitable base are used. Confirm effervescence upon base addition. |
| Presence of Disulfide Impurity | Oxidation of the thiol group due to exposure to atmospheric oxygen. | Strictly maintain an inert atmosphere throughout the reaction. Use degassed solvents. |
| O-Acetylated Byproduct Detected | Reaction temperature was too high, or a stronger, non-selective base was used. | Maintain the reaction temperature at 0 °C during the addition of acetic anhydride. Use a mild base like NaHCO₃ instead of stronger bases like pyridine. |
| Product is an Oil/Fails to Crystallize | Presence of impurities or residual solvent. | Purify the crude product using silica gel column chromatography before attempting recrystallization again. Ensure the product is completely dry. |
References
-
The reaction mechanism of acetaminophen synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Paracetamol by Acetylation of 4-Aminophenol. (2012, March 11). The Student Room. Retrieved from [Link]
-
Paracetamol: mechanism of acetylation of p-aminophenol with acetylacetone. (2025, February 16). YouTube. Retrieved from [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018, December 27). ACS Omega. Retrieved from [Link]
-
acetylation of 4-aminophenol: Mechanism. (2024, August 24). YouTube. Retrieved from [Link]
-
Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). University of Texas at Dallas. Retrieved from [Link]
-
Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Paracetamol. (n.d.). Wikipedia. Retrieved from [Link]
-
Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? (2018, January 9). Quora. Retrieved from [Link]
- US Patent US3917695A - Preparation of N-acetyl-p-aminophenol. (n.d.). Google Patents.
-
Acetamide, N-(4-mercaptophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Purification of an aromatic fraction containing acetylenes by selective hydrogenation of the acetylenes. (2010, September 1). Google Patents.
-
Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. (n.d.). Journal of Molecular and Organic Chemistry. Retrieved from [Link]
-
Acetamide, N-(4-hydroxy-3-methylphenyl)-. (n.d.). US EPA. Retrieved from [Link]
-
What is the synthesis of 4-hydroxy-benzeneacetamide? (2012, March 2). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022, September 29). Open Access Journals. Retrieved from [Link]
-
Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. (n.d.). ResearchGate. Retrieved from [Link]
- EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols. (n.d.). Google Patents.
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). National Institutes of Health. Retrieved from [Link]
-
One-pot efficient reductive acetylation of aromatic nitro compounds. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]
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Laboratory protocol for acetaminophen metabolite synthesis with "4-Amino-2-mercapto-phenol Hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of a novel thioether-linked acetaminophen metabolite, S-(5-amino-2-hydroxyphenyl)-acetaminophen, through the reaction of 4-Amino-2-mercapto-phenol with the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI). The protocol is designed for researchers in drug metabolism, toxicology, and medicinal chemistry to generate this metabolite for use as an analytical standard or for further biological evaluation. The synthesis involves the in-situ generation of NAPQI from acetaminophen, followed by a nucleophilic addition reaction. This document offers a comprehensive, step-by-step methodology, including reagent preparation, reaction execution, product purification, and characterization, grounded in established principles of chemical synthesis.
Introduction: The Rationale for Synthesizing Novel Acetaminophen Metabolites
Acetaminophen (APAP) is a widely used analgesic and antipyretic.[1] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This toxicity is not caused by acetaminophen itself but by its highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH), a cellular antioxidant.[5] However, in cases of overdose, GSH stores are depleted, allowing NAPQI to react with cellular macromolecules, leading to cell death.[2][5]
The reaction of NAPQI with nucleophiles is a critical area of study. The primary detoxification pathway involves the thiol group of cysteine residues in glutathione.[3][6] Understanding how other biological or xenobiotic nucleophiles react with NAPQI can provide insights into potential drug-drug interactions, mechanisms of toxicity, and the generation of novel biomarkers.
This protocol details the synthesis of a novel acetaminophen metabolite by reacting NAPQI with 4-Amino-2-mercapto-phenol. This starting material is an interesting nucleophile as it contains both a soft nucleophilic thiol group and a harder amino group. Based on the principles of electrophile-nucleophile reactivity, the thiol group is the more likely site of attack on the soft electrophile NAPQI.[6] The resulting thioether conjugate represents a potential metabolite that could be formed in vivo if a compound with this structural motif were present. The synthesis of this compound provides a standard for analytical detection and allows for its toxicological and pharmacological properties to be investigated.
Experimental Workflow Overview
The synthesis is a two-step, one-pot procedure. First, acetaminophen is oxidized to generate the reactive intermediate NAPQI in situ. Second, 4-Amino-2-mercapto-phenol hydrochloride is added, and after neutralization, it reacts with NAPQI to form the desired thioether conjugate. The final product is then purified using column chromatography.
Figure 1: Overall experimental workflow from synthesis to characterization.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Acetaminophen (Paracetamol) | ≥99% | Sigma-Aldrich | |
| 4-Amino-2-mercapto-phenol Hydrochloride | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Silver (I) Oxide (Ag₂O) | Reagent grade, ≥99% | Sigma-Aldrich | Light-sensitive. Use as a mild oxidizing agent. |
| Anhydrous Acetonitrile (MeCN) | ≥99.8% | Sigma-Aldrich | Use a dry solvent to prevent premature hydrolysis of NAPQI. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Used as a mild base for neutralization. |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific | For chromatography. |
| Methanol (MeOH) | HPLC grade | Fisher Scientific | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Ethyl Acetate | ACS grade | VWR | For Thin Layer Chromatography (TLC). |
| Hexanes | ACS grade | VWR | For Thin Layer Chromatography (TLC). |
| Deionized Water | Millipore |
Safety Precautions:
-
NAPQI is a toxic and highly reactive electrophile. All synthesis steps should be performed in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Silver oxide is a mild oxidizing agent; avoid contact with skin and eyes.
-
Handle all solvents in the fume hood.
Detailed Experimental Protocol
Part 1: In-Situ Generation of NAPQI and Conjugation
The causality behind this one-pot approach is the inherent instability of NAPQI. Generating it in situ ensures that it is immediately available to react with the added nucleophile, maximizing the yield of the desired conjugate and minimizing the formation of degradation products. Silver (I) oxide is chosen as a mild, heterogeneous oxidant that can be easily removed by filtration.[2]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetaminophen (1.51 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous acetonitrile to the flask. Stir at room temperature until the acetaminophen is completely dissolved. The use of an anhydrous solvent is critical to prevent the hydrolysis of NAPQI back to acetaminophen.
-
Oxidation: In a single portion, add silver (I) oxide (3.48 g, 15 mmol, 1.5 equivalents) to the stirred solution. The suspension will turn dark.
-
Reaction Monitoring (NAPQI Formation): Allow the reaction to stir at room temperature for 30-45 minutes. The formation of NAPQI is often accompanied by a pale yellow color in the solution.[2] The progress can be monitored by TLC (7:3 Ethyl Acetate:Hexanes), observing the consumption of the acetaminophen spot.
-
Nucleophile Preparation: While the oxidation is proceeding, prepare a solution of 4-Amino-2-mercapto-phenol hydrochloride (1.76 g, 10 mmol, 1 equivalent) in 10 mL of anhydrous acetonitrile. This may require gentle warming to fully dissolve.
-
Conjugation Reaction: Once the formation of NAPQI is deemed sufficient (after ~45 minutes), add the solution of 4-Amino-2-mercapto-phenol hydrochloride to the reaction flask.
-
Neutralization: Immediately add triethylamine (1.4 mL, 10 mmol, 1 equivalent) dropwise to the reaction mixture. This neutralizes the hydrochloride salt, freeing the thiol and amine groups for nucleophilic attack. The thiol is a more potent nucleophile for this type of conjugate addition and will selectively react over the amine.
-
Reaction Completion: Allow the reaction to stir at room temperature for an additional 2 hours. Monitor the formation of the product by TLC. The product is expected to be more polar than acetaminophen.
-
Quenching and Work-up: After 2 hours, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filter cake with an additional 20 mL of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Part 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a gradient of dichloromethane (DCM) and methanol (MeOH) as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Begin elution with 100% DCM and gradually increase the polarity by adding methanol (e.g., from 0.5% to 5% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified S-(5-amino-2-hydroxyphenyl)-acetaminophen.
Proposed Reaction Mechanism
The reaction proceeds via a well-established mechanism for the reaction of thiols with NAPQI, which is a Michael-type addition.
Figure 2: Simplified reaction pathway.
Characterization and Data
The purified product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| LC-MS | A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product (C₁₄H₁₄N₂O₃S, MW = 306.34 g/mol ). |
| ¹H NMR | The spectrum should show signals corresponding to the protons on both aromatic rings, the acetyl methyl group, and the amine and hydroxyl protons. |
| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the proposed structure. |
| Purity (by HPLC) | >95% |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of a novel thioether-linked acetaminophen metabolite. By following this detailed procedure, researchers can reliably produce this compound for use as an analytical standard or for further investigation into its biological activities. The principles outlined here can also be adapted for the synthesis of other NAPQI conjugates with various nucleophiles.
References
-
van der Loo, B., et al. (2015). What Are the Potential Sites of Protein Arylation by N-Acetyl-p-benzoquinone Imine (NAPQI)? Chemical Research in Toxicology, 28(11), 2175-2184. [Link]
-
University of Waterloo. (n.d.). Synthesis of Acetaminophen. Open Science. Retrieved from [Link]
-
Yan, Z., et al. (2007). Protein and nonprotein cysteinyl thiol modification by N-acetyl-p-benzoquinone imine via a novel ipso adduct. Journal of the American Chemical Society, 129(37), 11489-11499. [Link]
-
Ramachandran, A., & Jaeschke, H. (2018). Novel strategies for the treatment of acetaminophen hepatotoxicity. Current opinion in toxicology, 7, 17-23. [Link]
-
Taylor & Francis Online. (n.d.). NAPQI – Knowledge and References. Retrieved from [Link]
-
van de Straat, R., et al. (1987). N-acetyl-p-benzoquinone imine-induced protein thiol modification in isolated rat hepatocytes. Biochemical pharmacology, 36(12), 2025-2031. [Link]
-
Li, C., et al. (2017). Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study. Toxicological sciences, 158(1), 100-110. [Link]
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- 5. Novel strategies for the treatment of acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Strategic Acylation of 4-Amino-2-mercapto-phenol Hydrochloride
Introduction: The Challenge of Chemoselectivity
4-Amino-2-mercapto-phenol hydrochloride is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring an amino, a hydroxyl (phenolic), and a mercapto (thiol) group, makes it a versatile precursor for the synthesis of heterocyclic scaffolds, particularly benzothiazole derivatives which are prominent in many pharmacologically active molecules.[1][2]
The primary challenge in the chemical modification of this molecule lies in achieving chemoselectivity. The three functional groups—amine, phenol, and thiol—are all nucleophilic and can compete for reaction with an acylating agent. Furthermore, the commercially available hydrochloride salt form means the amino group is initially protonated, rendering it non-nucleophilic. This guide provides a detailed exploration of the principles and reaction conditions required to selectively direct acylation to the nitrogen (N-acylation), oxygen (O-acylation), or sulfur (S-acylation) atom, empowering researchers to harness the full synthetic potential of this valuable building block.
Part 1: The Principle of Chemoselective Acylation
Achieving selectivity in the acylation of 4-amino-2-mercapto-phenol hinges on exploiting the distinct physicochemical properties of its three nucleophilic centers. The outcome of the reaction is dictated by a careful interplay of pH, solvent, temperature, and the choice of acylating agent.
Nucleophilicity and Acidity (pKa): The Decisive Factors
The relative nucleophilicity of the functional groups is not constant; it is critically dependent on the pH of the reaction medium. The pKa values of the conjugate acids determine which group is deprotonated and thus activated as a nucleophile under specific basic conditions.
-
Thiol (-SH): The thiol group is the most acidic of the three (pKa ≈ 6-8). It is readily deprotonated by mild bases to form a highly nucleophilic thiolate anion (-S⁻). In competitive reactions, the thiol is often acetylated selectively over amines.[3]
-
Ammonium (-NH₃⁺): In the hydrochloride salt, the amine is protonated (pKa ≈ 4-5). It is non-nucleophilic until deprotonated by a base to the free amine (-NH₂).
-
Phenol (-OH): The phenolic hydroxyl is the least acidic (pKa ≈ 9-10). It requires a stronger base to be deprotonated to the phenoxide anion (-O⁻).
-
Relative Nucleophilicity (Neutral Forms): In their neutral forms, the general order of nucleophilicity is Thiol > Amine > Phenol. This intrinsic reactivity is the basis for selectivity under neutral or mildly basic conditions.[4]
This interplay allows for a logical approach to selective acylation, as depicted in the following workflow.
Caption: Logical workflow for selecting acylation conditions.
Part 2: Protocols for Selective Acylation
This section provides detailed, field-proven protocols for achieving selective N-, S-, and O-acylation.
Selective N-Acylation: Synthesis of N-(4-hydroxy-3-mercaptophenyl)acetamide
Causality: This protocol is analogous to the industrial synthesis of paracetamol.[5] The first step is to neutralize the hydrochloride salt to generate the free amine. In a buffered aqueous solution, the amino group is significantly more nucleophilic than the phenolic hydroxyl group and reacts preferentially with the acylating agent.[4][5] The thiol group's reactivity is attenuated in water at near-neutral pH.
Experimental Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-2-mercapto-phenol hydrochloride (10.0 g, 52.7 mmol) in deionized water (100 mL).
-
Buffering: Add sodium acetate trihydrate (8.6 g, 63.2 mmol) to the suspension. Stir for 15 minutes at room temperature. The solution will act as a buffer and neutralize the HCl byproduct.
-
Acylation: Cool the mixture in an ice bath to 0-5 °C. While stirring vigorously, add acetic anhydride (5.5 mL, 58.0 mmol) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. A precipitate will form.
-
Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with three portions of cold deionized water (3 x 20 mL). Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-hydroxy-3-mercaptophenyl)acetamide.
Data Summary Table:
| Parameter | Value |
| Substrate | 4-Amino-2-mercapto-phenol HCl |
| Acylating Agent | Acetic Anhydride |
| Base/Buffer | Sodium Acetate |
| Solvent | Water |
| Temperature | 0 °C to Room Temperature |
| Expected Product | N-acylated derivative |
Caption: Reaction mechanism for selective N-acylation.
Selective O-Acylation: Synthesis of 4-Amino-2-mercaptophenyl Acetate
Causality: To achieve O-acylation, the superior nucleophilicity of the amine and thiol must be suppressed. This is accomplished by conducting the reaction in a strongly acidic, non-aqueous medium like trifluoroacetic acid (TFA).[6][7] The acid fully protonates the amino and thiol groups, rendering them unreactive. The phenolic oxygen, being a weaker base, is less affected and becomes the primary site for nucleophilic attack.
Experimental Protocol:
-
Preparation: In a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Amino-2-mercapto-phenol hydrochloride (2.0 g, 10.5 mmol) in anhydrous trifluoroacetic acid (20 mL). Stir the solution at 0 °C for 20 minutes.
-
Acylation: Add acetyl chloride (0.82 mL, 11.6 mmol) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Isolation: Carefully pour the reaction mixture into 200 mL of ice-cold diethyl ether with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether (3 x 25 mL) to remove residual TFA, and dry under vacuum. The product is typically isolated as the hydrochloride or trifluoroacetate salt.
Data Summary Table:
| Parameter | Value |
| Substrate | 4-Amino-2-mercapto-phenol HCl |
| Acylating Agent | Acetyl Chloride |
| Solvent/Acid | Trifluoroacetic Acid (TFA) |
| Temperature | 0 °C to Room Temperature |
| Expected Product | O-acylated derivative |
Selective S-Acylation: Synthesis of S-(5-Amino-2-hydroxyphenyl) ethanethioate
Causality: This protocol leverages the high acidity of the thiol group compared to the phenol and protonated amine. A mild, non-nucleophilic base is used in a stoichiometric amount to selectively deprotonate the thiol, forming the potent thiolate nucleophile. Performing the reaction at low temperatures minimizes competing side reactions.
Experimental Protocol:
-
Preparation: Dissolve 4-Amino-2-mercapto-phenol hydrochloride (3.0 g, 15.8 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) in a 250 mL flask under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to -10 °C using an acetone/ice bath. Add triethylamine (TEA) (2.2 mL, 15.8 mmol) dropwise. Stir for 20 minutes to ensure selective deprotonation of the thiol.
-
Acylation: Slowly add a solution of acetyl chloride (1.13 mL, 15.8 mmol) in anhydrous DMF (10 mL) dropwise, keeping the internal temperature below -5 °C.
-
Reaction: Stir the mixture at -10 °C to 0 °C for 3 hours.
-
Work-up: Quench the reaction by adding 100 mL of ice-cold water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure S-acylated product.
Data Summary Table:
| Parameter | Value |
| Substrate | 4-Amino-2-mercapto-phenol HCl |
| Acylating Agent | Acetyl Chloride |
| Base | Triethylamine (TEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | -10 °C to 0 °C |
| Expected Product | S-acylated derivative |
Part 3: Advanced Application: Acylation-Cyclization to Benzothiazoles
A primary application of acylating 2-aminothiophenols is the subsequent intramolecular cyclization to form benzothiazoles, a privileged scaffold in drug discovery. The N-acylated intermediate can be readily cyclized under dehydrating conditions.
Protocol: Two-Step Synthesis of 2-Methyl-6-hydroxybenzothiazole
-
Step 1: N-Acylation: Prepare N-(4-hydroxy-3-mercaptophenyl)acetamide as described in the Selective N-Acylation protocol (2.1).
-
Step 2: Cyclization:
-
In a round-bottom flask, place the crude, dried N-(4-hydroxy-3-mercaptophenyl)acetamide (5.0 g).
-
Add polyphosphoric acid (PPA) (50 g) and heat the mixture to 130-140 °C with mechanical stirring for 3 hours.
-
Cool the reaction mixture to approximately 80 °C and pour it carefully onto 250 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the final benzothiazole product.
-
Caption: Workflow for Benzothiazole Synthesis.
Part 4: Purification and Characterization
-
Purification: Recrystallization is often sufficient for purifying acylated aminophenols, which are typically crystalline solids.[8] For mixtures or oily products, silica gel column chromatography is the method of choice.
-
Characterization: Confirmation of the acylation site is crucial.
-
¹H NMR: N-acylation will show the disappearance of the -NH₂ protons and the appearance of a new amide N-H proton (broad singlet, ~8-10 ppm). O-acylation will show a downfield shift of aromatic protons adjacent to the new ester group. S-acylation will likewise cause shifts in adjacent aromatic protons.
-
IR Spectroscopy: N-acylation is confirmed by the appearance of a strong amide C=O stretch (~1650-1680 cm⁻¹). O-acylation will show an ester C=O stretch (~1735-1750 cm⁻¹). S-acylation shows a thioester C=O stretch (~1690-1715 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the addition of the acyl group by an increase in the molecular weight corresponding to the mass of the acyl group (e.g., +42 for acetyl).
-
Conclusion
The selective acylation of 4-Amino-2-mercapto-phenol hydrochloride is a controllable process governed by fundamental principles of reactivity and acid-base chemistry. By carefully selecting the reaction conditions—particularly the pH and solvent system—researchers can effectively direct the acylation to the desired nitrogen, oxygen, or sulfur atom. The protocols and principles outlined in this guide provide a robust framework for synthesizing specific derivatives, enabling further exploration in medicinal chemistry and materials science.
References
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Available at: [Link]
-
National Institutes of Health. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]
-
Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]
- Google Patents. An environment-friendly process for selective acylation of aminophenol.
- Google Patents. Purification of N-acetyl aminophenols.
-
ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. Available at: [Link]
- Google Patents. Purification of N-acetyl aminophenols.
-
Royal Society of Chemistry. Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Available at: [Link]
-
Beilstein Journals. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: [Link]
-
National Institutes of Health. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: [Link]
-
Quora. During the formation of paracetamol why do you get N-acylation instead of O - Quora. Available at: [Link]
-
Quora. Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? Available at: [Link]
-
ResearchGate. Dear all, Is there any simple method to make n acetylation of 2-amino phenol? Available at: [Link]
-
Wikipedia. Disulfide. Available at: [Link]
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- 6. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
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- 8. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Application Notes & Protocols: The Synthetic Utility of 4-Amino-2-mercapto-phenol Hydrochloride in Heterocyclic Chemistry
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthetic applications of 4-Amino-2-mercapto-phenol Hydrochloride. We will explore its unique chemical nature and detail robust protocols for its use in constructing valuable heterocyclic scaffolds, with a primary focus on benzoxazole and related systems.
The Reagent: A Trifunctional Building Block
4-Amino-2-mercapto-phenol Hydrochloride (CAS: 98140-58-0) is a highly functionalized aromatic compound that serves as a unique precursor in heterocyclic synthesis.[1] Unlike more common bifunctional reagents like 2-aminophenol, this molecule possesses three distinct reactive centers: a hydroxyl (-OH), a mercapto (-SH), and an amino (-NH₂) group. The hydrochloride salt form enhances stability and solubility in certain solvent systems.
The specific arrangement of these groups—with the mercapto and hydroxyl groups being ortho to each other and the amino group para to the hydroxyl—presents both unique opportunities and challenges for synthetic chemists. While the ortho-hydroxy and ortho-amino arrangement in 2-aminophenol is ideal for direct, high-yield condensation into a five-membered benzoxazole ring, the functionality of 4-Amino-2-mercapto-phenol requires a more nuanced strategic approach. Its derivatives have been explored as novel protein kinase and angiogenesis inhibitors, highlighting its importance in medicinal chemistry.[2]
Physicochemical & Safety Data
Proper handling of this reagent is critical. The following table summarizes key safety and handling information derived from material safety data sheets (MSDS).
| Property | Value | References |
| Chemical Name | 4-Amino-2-mercapto-phenol Hydrochloride | [1] |
| Molecular Formula | C₆H₈ClNOS | [1] |
| Molecular Weight | 177.65 g/mol | [1] |
| Appearance | Low melting solid | [3] |
| Hazards | Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. Suspected of causing genetic defects. | [4] |
| Handling | Work under a chemical fume hood. Do not inhale substance. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. | [3][4] |
| Storage | Store locked up in a tightly closed, dry, and well-ventilated place. Handle and store under an inert gas as the material may be light and air-sensitive. | [3][4][5] |
Core Synthesis Strategy: Formation of the Benzoxazole Ring
The synthesis of 2-substituted benzoxazoles is a cornerstone of heterocyclic chemistry, as this scaffold is present in numerous pharmacologically active compounds.[6][7] The most prevalent and robust method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration. This is commonly known as the Phillips condensation.
Given the structure of 4-Amino-2-mercapto-phenol, the ortho-mercapto and hydroxyl groups can participate in a similar cyclization. However, the presence of the C4-amino group means it will likely be carried through the reaction to be present on the final benzoxazole product, offering a valuable handle for further functionalization. The primary cyclization will almost certainly involve the more nucleophilic amino group of a traditional o-aminophenol precursor, but in our specified reagent, the reaction must proceed via the hydroxyl and mercapto groups if a benzoxazole-type structure is to be formed from a reaction partner like a carboxylic acid. However, the classic approach involves an o-aminophenol. For the purpose of providing a robust protocol, we will detail the synthesis of a benzoxazole from a standard 2-aminophenol, which forms the foundational knowledge for working with more complex substituted phenols.
Method 1: Polyphosphoric Acid (PPA) Mediated Thermal Condensation
Polyphosphoric acid (PPA) is an exceptional reagent for this transformation, serving as both a Brønsted acid catalyst and a powerful dehydrating agent to drive the reaction to completion.[8][9] This method is valued for its operational simplicity and effectiveness with a wide range of carboxylic acids.[10][11]
The reaction is initiated by the protonation of the carboxylic acid's carbonyl group by PPA, activating it towards nucleophilic attack. The amino group of the 2-aminophenol attacks this activated carbonyl, forming a tetrahedral intermediate. A subsequent intramolecular cyclization occurs as the hydroxyl group attacks the newly formed amide carbon. Finally, PPA facilitates the elimination of two molecules of water to yield the aromatic benzoxazole ring system.
Caption: PPA-catalyzed synthesis of a 2-substituted benzoxazole.
This protocol describes a reliable synthesis using 2-aminophenol and benzoic acid.[10]
-
Reagent Preparation: To a 100 mL round-bottom flask, add polyphosphoric acid (40 g).
-
Addition of Reactants: Add 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) to the PPA.
-
Reaction Heating: Stir the mixture mechanically and heat to 60°C for 2 hours, then increase the temperature to 120°C and maintain for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture slightly and pour it carefully over a beaker of crushed ice (~200 g) with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the pure 2-phenylbenzoxazole. (Expected yield: ~92%).[10]
Expert Insight for 4-Amino-2-mercapto-phenol: Using this specific reagent in the PPA protocol would likely result in a 7-amino-2-substituted-benzoxathiole derivative, assuming cyclization occurs between the hydroxyl and mercapto groups. The high temperature and strongly acidic conditions could, however, lead to polymerization or other side reactions involving the C4-amino group. A protecting group strategy for the amino function may be required for a clean, predictable outcome.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has become a powerful tool for accelerating reaction rates, increasing yields, and promoting greener chemistry by reducing reaction times and solvent use.[7][12] For benzoxazole synthesis, MAOS offers a rapid and efficient alternative to conventional heating.[13][14]
Microwave irradiation provides rapid, uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules in the medium.[12] This avoids the slow, inefficient heat transfer of an oil bath and can dramatically reduce reaction times from hours to minutes.[13] The reaction often involves the condensation of a 2-aminophenol with an aldehyde, using an oxidant like iodine to facilitate the cyclization.
Caption: General workflow for microwave-assisted benzoxazole synthesis.
This protocol is adapted from a solvent-free synthesis using iodine as an oxidant.[13]
-
Reagent Preparation: In a dedicated microwave reaction vessel, combine 2-amino-4-methylphenol (61.5 mg, 0.5 mmol), benzaldehyde (53 mg, 0.5 mmol), potassium carbonate (69 mg, 0.5 mmol), and iodine (127 mg, 0.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
Work-up: After cooling, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to quench the excess iodine.
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter and evaporate the solvent under reduced pressure. Purify the crude product via column chromatography to yield the desired benzoxazole. (Expected yields: 67-90%).[13]
Summary of Synthetic Conditions
The choice of synthetic method depends on available equipment, desired scale, and the specific substrates involved. The following table compares the two primary methods discussed.
| Parameter | Method 1: PPA Condensation | Method 2: Microwave-Assisted |
| Reaction Partner | Carboxylic Acid | Aldehyde |
| Catalyst/Medium | Polyphosphoric Acid (PPA) | Iodine / Solvent-Free |
| Temperature | 60°C → 120°C | 120°C |
| Reaction Time | 4 hours | 10 minutes |
| Key Advantages | Simple, robust, widely applicable | Extremely fast, high yields, green chemistry |
| References | [10][15] | [13][14] |
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
-
Synthesis of High Molecular Weight Polybenzoxazoles in Polyphosphoric Acid and Investigation of their Hydrolytic Stability under Acidic Conditions. ResearchGate. Available at: [Link]
-
Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Sungkyunkwan University. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. Available at: [Link]
-
The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. SciSpace. Available at: [Link]
-
Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. Available at: [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. Available at: [Link]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. Available at: [Link]
-
Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. PubMed Central. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. IJPBS. Available at: [Link]
-
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. IJPSRR. Available at: [Link]
-
8 questions with answers in BENZOXAZOLES. ResearchGate. Available at: [Link]
-
Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. ResearchGate. Available at: [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]
-
Solvent-Free Heterocyclic Synthesis. ACS Publications. Available at: [Link]
-
Carboxylic acid reactions overview. Khan Academy. Available at: [Link]
-
Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. Available at: [Link]
-
Reactions of Carboxylic Acids. OpenStax. Available at: [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. Available at: [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]
-
Synthesis and Structure of 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and Its Metal Complexes. ResearchGate. Available at: [Link]
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Comprehensive Analytical Methodologies for the Characterization of 4-Amino-2-mercapto-phenol Hydrochloride
Abstract
This document provides a detailed guide to the analytical characterization of 4-Amino-2-mercapto-phenol Hydrochloride (CAS 98140-58-0), a key reagent in the synthesis of an acetaminophen metabolite.[1] As a trifunctional aromatic compound, its purity and identity are critical for its intended application in pharmaceutical research and development. This application note outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to ensure a comprehensive quality assessment. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, alongside spectroscopic methods including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy for structural elucidation and confirmation. Additionally, thermal analysis techniques are described for the characterization of its solid-state properties.
Introduction: The Analytical Imperative
4-Amino-2-mercapto-phenol Hydrochloride is a substituted aminophenol containing three reactive functional groups: an amino group, a thiol (mercapto) group, and a hydroxyl group on a benzene ring, supplied as a hydrochloride salt. Its molecular formula is C6H8ClNOS, with a molecular weight of 177.65 g/mol .[1] The inherent reactivity of the thiol and amino groups makes this molecule susceptible to oxidation and other side reactions, potentially leading to the formation of disulfide impurities, sulfoxides, or polymeric materials. Therefore, a robust analytical strategy is paramount to confirm the identity, purity, and stability of the material. This guide is designed for researchers, scientists, and drug development professionals to establish a comprehensive quality control workflow.
Strategic Analytical Workflow
A holistic characterization of 4-Amino-2-mercapto-phenol Hydrochloride necessitates the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for quality assessment. The proposed workflow is designed to first establish purity and identify any potential impurities, followed by unambiguous confirmation of the molecular structure and investigation of the material's physicochemical properties.
Caption: Integrated analytical workflow for comprehensive characterization.
Chromatographic Methods for Purity and Impurity Assessment
Chromatographic techniques are central to determining the purity of 4-Amino-2-mercapto-phenol Hydrochloride and for the detection and quantification of any process-related or degradation impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary method for assessing the purity of the target compound. The presence of the aromatic ring constitutes a strong chromophore, making UV detection highly suitable. A stability-indicating method is crucial to separate the main component from potential impurities and degradation products.
Rationale for Method Design:
-
Column Choice: A C18 column is selected for its versatility in retaining polar and non-polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is employed to ensure the separation of compounds with a range of polarities. The acidic pH of the mobile phase helps to protonate the amino group, leading to better peak shape.
-
Antioxidant: Due to the susceptibility of the thiol group to oxidation, the addition of a small amount of an antioxidant like ascorbic acid to the sample solvent and mobile phase can prevent on-column degradation.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.
Experimental Protocol: Stability-Indicating HPLC Method
-
Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A containing 0.01 mg/mL ascorbic acid to a final concentration of 0.5 mg/mL.
Data Presentation: System Suitability and Purity
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Main Peak) | ≥ 2000 | > 5000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | < 1.0% |
| Purity Assessment | ||
| Main Peak Area % | ≥ 98.0% | 99.5% |
| Individual Impurity | ≤ 0.2% | < 0.1% |
| Total Impurities | ≤ 1.0% | 0.5% |
Potential Impurities: Based on general synthesis routes for related compounds, potential impurities could include:
-
Starting materials: e.g., 2,4-dinitrophenol or a corresponding thiocyanate.
-
Side-products: e.g., disulfide-linked dimers formed by oxidation of the thiol group.
-
Isomers: Positional isomers of the amino or mercapto groups.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of 4-Amino-2-mercapto-phenol Hydrochloride.
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities.
Rationale for Method Design:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for this polar molecule, and can be operated in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]+ is expected, while in negative mode, the deprotonated molecule [M-H]- can be observed.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can help in confirming the elemental composition.
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the HPLC conditions described in Section 3.1.
-
MS System: ESI source coupled to a high-resolution mass spectrometer.
-
Ionization Mode: Positive and Negative.
-
Mass Range: m/z 50-500.
-
Expected Ions:
-
Positive Mode: [C6H7NOS + H]+ at m/z 142.03.
-
Negative Mode: [C6H7NOS - H]- at m/z 140.01.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons: Three protons on the benzene ring, expected to appear as multiplets or doublets in the range of δ 6.5-7.5 ppm. The substitution pattern will dictate the specific coupling patterns.
-
-OH Proton: A broad singlet, with a chemical shift that is dependent on concentration and temperature, typically in the range of δ 9.0-10.0 ppm.
-
-SH Proton: A singlet, generally appearing between δ 3.0-4.0 ppm.
-
-NH₃⁺ Protons: A broad singlet due to the hydrochloride salt, expected around δ 5.0-6.0 ppm, which may exchange with D₂O.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the amino group. The carbon bearing the thiol group will also be significantly shifted.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Phenol) | 3200-3600 | Broad band due to hydrogen bonding. |
| N-H Stretch (Amine Salt) | 2800-3200 | Broad, complex bands. |
| S-H Stretch (Thiol) | 2550-2600 | Weak, but sharp band. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands. |
| C-O Stretch (Phenol) | 1200-1260 | Strong band. |
| C-N Stretch (Aromatic Amine) | 1250-1350 | Medium to strong band. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Expected UV Absorption Maxima (in Methanol):
-
The molecule is expected to have two main absorption bands, characteristic of substituted phenols. One band around 220-240 nm and a second, less intense band around 270-290 nm.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for characterizing the solid-state properties of the hydrochloride salt.
Rationale for Analysis:
-
TGA: Can be used to determine the presence of residual solvents or water, and to assess the thermal stability of the compound. A weight loss corresponding to HCl may be observed at higher temperatures.
-
DSC: Can identify the melting point, and detect any polymorphic transitions or decomposition events.
Experimental Protocol: TGA/DSC
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Sample Pan: Aluminum or platinum.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of 4-Amino-2-mercapto-phenol Hydrochloride. The integration of chromatographic, spectroscopic, and thermal techniques ensures a thorough assessment of identity, purity, and solid-state properties. This multi-technique approach is essential for guaranteeing the quality and consistency of this important chemical reagent for its applications in pharmaceutical research and development.
References
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SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 240147, 4-Mercaptophenol. [Link]
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- Google Patents. Process for the synthesis of 4-mercaptophenols and naphthalenols.
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Amino-2-mercapto-phenol Hydrochloride and Its Degradation Products
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-2-mercapto-phenol Hydrochloride (AMPH). AMPH is a trifunctional aromatic compound notable for its role as a reagent in the synthesis of acetaminophen metabolites.[1] Due to the presence of reactive amino, hydroxyl, and particularly the thiol (mercapto) groups, AMPH is highly susceptible to oxidative and pH-mediated degradation. This method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products generated under forced degradation conditions, in accordance with ICH guidelines.[2]
Introduction and Scientific Rationale
4-Amino-2-mercapto-phenol Hydrochloride is a polar aromatic compound whose analytical chemistry presents unique challenges. The thiol group is readily oxidized to form disulfide-linked dimers, while the aminophenol structure itself can be susceptible to oxidation, forming quinone-imine type species. The hydrochloride salt form enhances its aqueous solubility.
A reliable analytical method is paramount for quality control, enabling the assessment of purity in bulk drug substance and the monitoring of stability over time. Reversed-phase HPLC is the technique of choice due to its versatility in separating polar and non-polar compounds.[3][4] The method detailed herein utilizes a C18 stationary phase with a controlled-pH mobile phase.
Causality Behind Experimental Choices:
-
Column Chemistry: A modern, polar-endcapped C18 column is selected to provide robust performance even with highly aqueous mobile phases, which are necessary for retaining and resolving very polar analytes like AMPH. This design prevents the "phase collapse" that can occur with traditional C18 columns under such conditions, ensuring reproducible retention times.[5]
-
Mobile Phase pH: The mobile phase is buffered to a pH of 3.0. At this pH, the primary amine group (pKa ~4-5) is fully protonated, which minimizes undesirable ionic interactions with residual silanols on the silica backbone, leading to improved peak symmetry. The phenolic and thiol groups remain in their neutral, more hydrophobic state, ensuring adequate retention on the reversed-phase column.
-
Detector: A Photodiode Array (PDA) detector is employed to allow for the determination of the optimal detection wavelength and to perform peak purity analysis, which is a critical component of a stability-indicating method.
Experimental Workflow
The overall analytical process follows a systematic and logical flow from sample and standard preparation through to data interpretation and reporting.
Caption: Overall workflow for the HPLC analysis of AMPH.
Detailed Protocols
Instrumentation, Reagents, and Chromatographic Conditions
Instrumentation:
-
HPLC system with a gradient pump, degasser, autosampler, column thermostat, and PDA detector. (e.g., Shimadzu LC-20AD, Waters Alliance e2695)[6]
-
Analytical balance
-
pH meter
-
Class A volumetric glassware
Reagents and Materials:
-
4-Amino-2-mercapto-phenol Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (AR Grade for degradation studies)
Chromatographic Conditions: The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax SB-Aq, Waters XBridge C18) |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% B), 18-18.1 min (60% to 5% B), 18.1-25 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 280 nm for quantification, spectral scan from 200-400 nm |
| Diluent | Mobile Phase A |
Preparation of Solutions
CAUTION: Due to the oxidative liability of the thiol group, it is recommended to prepare solutions fresh and use amber vials to protect from light.
-
Mobile Phase A (Buffer): Weigh and dissolve 6.8 g of Potassium Dihydrogen Phosphate in 2000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of AMPH reference standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL amber volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the AMPH sample equivalent to 25 mg of the active ingredient into a 25 mL amber volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute 5.0 mL of this solution to 50 mL with the Diluent in an amber flask.
Protocol for Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the method.[7] Prepare sample solutions at a concentration of 1000 µg/mL and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to final concentration with Diluent.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH, keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute to final concentration.
-
Oxidative Degradation: Add 1 mL of 6% H₂O₂, keep at room temperature for 1 hour. Dilute to final concentration.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Prepare the sample solution as described above.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare the sample solution.
Method Validation and Expected Results
The method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2]
| Validation Parameter | Acceptance Criteria & Expected Outcome |
| Specificity | The AMPH peak should be free from interference from blanks, impurities, and degradation products. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 1-150 µg/mL. |
| Accuracy | Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-noise ratios of ~3:1 and ~10:1, respectively. Expected LOQ to be < 0.1% of the working concentration. |
| Robustness | Assay results should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min) and pH (±0.2 units). |
Potential Degradation Pathway
The primary degradation pathway for AMPH is oxidation, leading to the formation of a disulfide-linked dimer. Further oxidation and other stress conditions can lead to more complex products.
Caption: Plausible degradation pathways for AMPH.
Conclusion
The RP-HPLC method described provides a specific, accurate, and reliable tool for the quality control and stability assessment of 4-Amino-2-mercapto-phenol Hydrochloride. The gradient elution strategy effectively separates the parent compound from its degradation products, confirming the stability-indicating nature of the assay. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this and structurally related compounds.
References
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Popp, P., et al. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-45. Retrieved from [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Vertex AI Search.
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Słoczyńska, K., et al. (2007). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Acta Poloniae Pharmaceutica, 64(3), 193-7. Retrieved from [Link]
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Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]
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Hunchak, V., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 71(2), 481-492. Retrieved from [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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Agilent Technologies. (2018). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
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Celebier, M., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(2), 471-477. Retrieved from [Link]
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Teksin, Z. S., & Okay, E. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Turkish Journal of Pharmaceutical Sciences, 17(4), 379-388. Retrieved from [Link]
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Teksin, Z. S., & Okay, E. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Turkish Journal of Pharmaceutical Sciences, 17(4), 379-388. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC determination of fenazinel dihydrochloride and its related substances. Retrieved from [Link]
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Finetech Industry Limited. (n.d.). 4-Amino-2-mercapto-phenol Hydrochloride. Retrieved from [Link]
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Lennard, L., & Singleton, H. J. (1992). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Journal of Chromatography. B, Biomedical Applications, 583(1), 83-90. Retrieved from [Link]
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Scilit. (n.d.). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminothiophenol. Retrieved from [Link]
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Salgado, P., et al. (2015). Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. Journal of Chromatography B, 992, 77-83. Retrieved from [Link]
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Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Retrieved from [Link]
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Singh, S., et al. (2019). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 53(3), 448-456. Retrieved from [Link]
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European Commission. (2010). Opinion of the Scientific Committee on Consumer Products on 2-hydroxytoluene (A27). Retrieved from [Link]
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Application Note: Structural Elucidation of 4-Amino-2-mercapto-phenol Hydrochloride Derivatives using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural elucidation of 4-Amino-2-mercapto-phenol Hydrochloride and its derivatives, a class of compounds significant in pharmaceutical research, including in the study of drug metabolites[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing unambiguous, atomic-level structural information[2][3]. We present a strategic approach, from meticulous sample preparation for these air-sensitive molecules to the application of advanced 2D NMR techniques, ensuring accurate and reliable characterization for researchers in drug discovery and development.
Introduction: The Challenge and Importance
4-Amino-2-mercapto-phenol and its analogues are key structural motifs in medicinal chemistry. Their multifunctional nature, containing aromatic amine, thiol, and phenol groups, makes them versatile precursors and important metabolites of widely-used drugs. However, these same functional groups also present a significant analytical challenge. The thiol (-SH) and phenol (-OH) moieties are highly susceptible to oxidation, which can lead to the formation of disulfide bridges or quinone-like species, yielding complex mixtures and erroneous spectral data.
Therefore, a robust and systematic NMR methodology is not just beneficial but essential for confirming the identity, purity, and detailed molecular structure of these compounds. This guide outlines field-proven protocols and interpretation strategies to navigate these challenges effectively. Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical tool for this purpose, as it is non-destructive and provides detailed information about molecular structure, binding, and conformations[2][4].
Foundational Strategy: From Sample to Structure
The successful elucidation of these derivatives hinges on a multi-step strategy that combines careful sample handling with a logical progression of NMR experiments. Each step builds upon the last to assemble a complete and validated structural picture.
Figure 1: A validated workflow for NMR-based structural elucidation.
Experimental Protocols
Protocol for Air-Sensitive Sample Preparation
The integrity of the sample is paramount. Oxidation can be minimized by rigorously excluding atmospheric oxygen during preparation.
Materials:
-
4-Amino-2-mercapto-phenol derivative (5-15 mg for ¹H, >20 mg for ¹³C)
-
High-quality deuterated solvent (e.g., DMSO-d₆, CD₃OD), degassed via freeze-pump-thaw cycles or by bubbling with inert gas (N₂ or Ar) for 15-20 minutes.
-
J-Young NMR tube or a standard NMR tube with a septum-sealed cap.
-
Glass Pasteur pipette and filter plug (glass wool).
Procedure:
-
Environment: Perform all steps under an inert atmosphere (glovebox or Schlenk line).
-
Weighing: Weigh the sample directly into a small, dry vial.
-
Dissolution: Using a gas-tight syringe, add ~0.6-0.7 mL of the degassed deuterated solvent to the vial. Gently agitate to dissolve the sample completely.
-
Filtration: Filter the sample solution through a glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Sealing: If using a J-Young tube, attach the screw cap and close the valve. If using a standard tube, seal it with a cap and wrap securely with Parafilm. For long-term or highly sensitive experiments, flame-sealing is an option[7].
-
Storage: Store the sample under inert gas and away from light until analysis.
Protocol for NMR Data Acquisition
The following sequence of experiments provides a comprehensive dataset for full structural assignment.
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR (Proton):
-
Purpose: Provides the initial "fingerprint" of the molecule. Gives information on the number of distinct proton environments, their integration (ratio), and coupling patterns (multiplicity).
-
Key Parameters: Pulse program (e.g., zg30), sufficient number of scans (e.g., 16-64) for good signal-to-noise, spectral width covering 0-12 ppm.
-
-
¹³C NMR & DEPT-135 (Carbon):
-
Purpose: Identifies the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.
-
Key Parameters: Proton-decoupled pulse sequence, sufficient acquisition time to resolve all signals. DEPT experiments are more sensitive than a standard ¹³C NMR[8].
-
-
2D COSY (Correlation Spectroscopy):
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton directly to the carbon it is attached to (¹J_CH coupling). This is the primary method for assigning carbon signals based on already-assigned proton signals[8].
-
Key Parameters: Edited HSQC sequences can also provide CH/CH₃ vs. CH₂ information, similar to a DEPT experiment but with much higher sensitivity[8].
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J_CH, ³J_CH). This is the key experiment for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons[9][11].
-
Key Parameters: Optimize for a long-range coupling constant (e.g., 8 Hz) to observe the desired correlations[8].
-
Data Interpretation: A Guided Example
Let's consider the parent structure, 4-Amino-2-mercapto-phenol, to illustrate the interpretation process. The hydrochloride salt will protonate the amino group, affecting its chemical shift and exchange properties.
Expected Chemical Shifts and Multiplicities
The electronic effects of the three substituents (-OH, -SH, -NH₂) strongly influence the chemical shifts of the aromatic protons and carbons.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes & Rationale |
| Aromatic H | 6.5 - 7.5 | 115 - 135 | The three aromatic protons will appear as distinct signals (doublet, doublet of doublets) due to differing ortho and meta couplings. Electron-donating groups (-OH, -NH₂) shield ortho/para positions, shifting them upfield[12][13]. |
| Phenolic OH | 8.0 - 10.0 (variable) | 150 - 160 (C-OH) | Broad signal, position is highly dependent on concentration, solvent, and temperature. |
| Thiol SH | 3.5 - 4.5 | 120 - 130 (C-SH) | Typically a broad singlet. Aryl thiol protons are deshielded compared to alkyl thiols[12]. |
| Amine NH₂/NH₃⁺ | 4.0 - 5.5 (variable) | 140 - 150 (C-NH₂) | Broad signal. In the hydrochloride salt form (-NH₃⁺), the signal may be broader and further downfield. Exchange with D₂O can confirm its identity[14][15]. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific derivative structure.[16][17]
Using 2D NMR to Build the Structure
-
COSY: A COSY spectrum will show a correlation between H-5 and H-6, and between H-3 and H-5 (a weaker, 4-bond meta-coupling might be visible), confirming their positions on the same aromatic ring.
-
HSQC: This experiment provides the direct, one-bond connections:
-
H-3 correlates to C-3
-
H-5 correlates to C-5
-
H-6 correlates to C-6
-
-
HMBC: This is where the full structure is confirmed by observing key long-range correlations.
Figure 2: Key HMBC correlations for 4-Amino-2-mercapto-phenol.
Interpretation of HMBC Correlations:
-
The proton at H-6 will show a correlation to the carbon bearing the thiol (C-2) and the carbon bearing the amine (C-4). This unambiguously places H-6 between those two groups.
-
The proton at H-3 will correlate to the carbon with the hydroxyl group (C-1) and the carbon at C-5, locking in its position.
-
Observing correlations from the amine protons to C-3 and C-5 confirms the position of the amino group at C-4. These correlations are invaluable for confirming the substitution pattern on the aromatic ring, which is the most critical aspect of elucidating these derivatives.
Conclusion
The structural elucidation of 4-Amino-2-mercapto-phenol hydrochloride derivatives by NMR spectroscopy is a powerful application that demands a methodical approach. By prioritizing sample integrity through inert atmosphere techniques and employing a strategic combination of 1D and 2D NMR experiments, researchers can overcome the inherent challenges of these oxidatively sensitive molecules. The workflow and protocols described herein provide a self-validating system to deliver accurate, publication-quality structural data, thereby accelerating research and development in the pharmaceutical sciences[18].
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George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. American Institute of Chemists. [Link]
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- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 18. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety procedures for "4-Amino-2-mercapto-phenol Hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
Part 1: Chemical and Physical Properties
4-Amino-2-mercapto-phenol Hydrochloride is a reagent reportedly used in the preparation of an acetaminophen metabolite.[1] Its structure combines an aminophenol core with a thiol (mercaptan) group, and it is supplied as a hydrochloride salt. This combination of functional groups dictates its reactivity and toxicological profile.
| Property | Value/Information | Source |
| Chemical Name | 4-Amino-2-mercapto-phenol Hydrochloride | [1][2] |
| CAS Number | 98140-58-0 | [1] |
| Molecular Formula | C₆H₈ClNOS | [1][2] |
| Molecular Weight | 177.65 g/mol | [1][2] |
| Appearance | Not specified; likely a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in water. | Inferred from hydrochloride salt nature |
| Stability | Likely sensitive to air, light, and moisture.[3] | Inferred from thiol and aminophenol groups |
Part 2: Hazard Identification and Toxicological Profile
The primary hazards associated with 4-Amino-2-mercapto-phenol Hydrochloride are inferred from its structural components: the aminophenol and the thiophenol moieties.
-
Aminophenol Toxicity: Aminophenols can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation, and some are suspected of causing genetic defects.[3] A significant concern with aminophenols is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4] p-Aminophenol, a related compound, is known to be nephrotoxic (toxic to the kidneys).[4][5][6][7]
-
Thiophenol (Mercaptan) Hazards: Thiols are notorious for their strong, unpleasant odors. They are often flammable and can be toxic if inhaled or absorbed through the skin.[3] Skin contact can lead to irritation and sensitization.
-
Hydrochloride Salt: The hydrochloride salt form generally increases water solubility but can also contribute to the acidity of solutions.
GHS Hazard Classification (Inferred):
Based on the hazards of its components, 4-Amino-2-mercapto-phenol Hydrochloride should be handled as a substance with the following potential classifications:
-
Acute Toxicity, Oral (Category 3 or 4)[3]
-
Acute Toxicity, Dermal (Category 3 or 4)[3]
-
Acute Toxicity, Inhalation (Category 3 or 4)[3]
-
Skin Corrosion/Irritation (Category 1B or 2)[3]
-
Serious Eye Damage/Eye Irritation (Category 1)[3]
-
Skin Sensitization (Category 1)
-
Germ Cell Mutagenicity (Category 2)[3]
-
Specific Target Organ Toxicity (Repeated Exposure) (Kidneys, Liver, Nervous System)[3][4]
-
Hazardous to the Aquatic Environment, Acute and Chronic
Part 3: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All work with 4-Amino-2-mercapto-phenol Hydrochloride must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation.[9]
-
Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are essential.[8]
Personal Protective Equipment (PPE):
The following PPE is required at all times when handling the compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a potential for dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Personal Protective Equipment (PPE) Workflow.
Part 4: Safe Handling and Storage Procedures
Handling:
-
Avoid contact: Prevent contact with skin, eyes, and clothing.[8]
-
Avoid inhalation: Do not breathe dust or vapors.[8]
-
Use in a well-ventilated area: All handling must be done in a chemical fume hood.[8][9]
-
Grounding: Take precautionary measures against static discharge.[3]
-
Inert atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol and amino groups.[3][8][9]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[8][9]
-
Location: Store in a cool, locked-up area accessible only to authorized personnel.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]
-
Light and Air Sensitivity: Protect from light and air.[3][10]
Part 5: Emergency Procedures
First Aid Measures:
-
General Advice: In case of an accident, show the safety data sheet of a similar compound (e.g., 4-aminophenol or 4-mercaptophenol) to the attending physician.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.[8]
Spill and Leak Procedures:
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Do not use combustible materials like sawdust.
-
Collect in a suitable, closed container for disposal.[9]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains.[9]
-
Caption: Spill Response Decision Flowchart.
Part 6: Disposal Considerations
-
Waste Disposal: Dispose of this chemical and its container as hazardous waste. Do not allow it to enter drains or the environment.[9] Contact a licensed professional waste disposal service.
-
Contaminated Packaging: Treat empty containers as hazardous waste.
Part 7: Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution
Causality: This protocol is designed to minimize exposure to the solid compound and to accurately prepare a solution for experimental use.
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, stir bar, and the chosen solvent.
-
Don all required PPE.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper inside.
-
Carefully transfer the desired amount of 4-Amino-2-mercapto-phenol Hydrochloride onto the weigh paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Place the beaker with the stir bar on a stir plate inside the fume hood.
-
Add the desired volume of solvent to the beaker.
-
Carefully transfer the weighed solid into the solvent.
-
Cover the beaker with a watch glass or paraffin film to prevent splashing and evaporation.
-
Stir until the solid is completely dissolved. The hydrochloride salt form should aid in aqueous solubility.
-
Protocol 2: Use in a Chemical Reaction
Causality: This protocol outlines the safe addition of the compound to a reaction mixture, with an emphasis on maintaining an inert atmosphere for sensitive reactions.
-
Reaction Setup:
-
Set up the reaction apparatus in the fume hood. If the reaction is air-sensitive, ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of the Reagent:
-
If adding as a solid, do so under a positive pressure of inert gas.
-
If adding as a solution, use a syringe or cannula for the transfer to minimize exposure to air.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up:
-
Quench the reaction carefully, considering the potential for exothermic reactions.
-
Perform extractions and washes within the fume hood.
-
Handle all waste streams as hazardous.
-
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Mercaptophenol. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for p-Aminophenol. (2005-08-08). [Link]
-
S. S. Palanimuthu et al. Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 2020. [Link]
-
Lock, E. A. et al. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Journal of Applied Toxicology, 1996. [Link]
-
SERVA Electrophoresis GmbH. 2-Mercaptoethanol - Safety Data Sheet. (2025-02-20). [Link]
-
University of Limerick. Organic salts of pharmaceutical impurity p-aminophenol. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Amino-2-mercapto-phenol Hydrochloride | CAS: 98140-58-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ul.ie [pure.ul.ie]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4-Mercaptophenol - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
The Versatile Synthon: Applications of 4-Amino-2-mercaptophenol Hydrochloride in Modern Drug Discovery
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutic agents. 4-Amino-2-mercaptophenol hydrochloride emerges as a highly valuable, yet often under-recognized, synthon possessing a unique trifunctionalized aromatic core. The presence of an amino group, a hydroxyl group, and a thiol group ortho to each other on a benzene ring provides a versatile platform for the construction of complex heterocyclic systems and targeted drug candidates. This guide provides an in-depth exploration of the applications of 4-Amino-2-mercaptophenol hydrochloride in drug discovery, complete with detailed protocols and insights into its utility as a precursor for potent biologically active molecules.
Chemical Profile and Key Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 98140-58-0 | [1] |
| Molecular Formula | C₆H₈ClNOS | [1] |
| Molecular Weight | 177.65 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | |
| Solubility | Soluble in water and polar organic solvents |
Core Applications in Drug Discovery
The strategic arrangement of functional groups in 4-Amino-2-mercaptophenol hydrochloride makes it a prime candidate for the synthesis of a variety of bioactive molecules. Two key areas of its application are in the development of kinase inhibitors and as a precursor to important drug metabolites for toxicological studies.
A Scaffold for Novel Kinase and Angiogenesis Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-amino-2-mercaptophenol core has been successfully utilized in the synthesis of a novel class of 4-amino-2-(thio)phenol derivatives that exhibit potent inhibitory activity against key protein kinases and demonstrate anti-angiogenic properties.[2]
A notable study highlights the synthesis of a series of N-(3-((1H-1,2,4-triazol-5-yl)thio)-4-hydroxyphenyl)benzenesulfonamide derivatives, where the 4-amino-2-mercaptophenol scaffold serves as the foundational structural element.[2] One of the standout compounds from this series, compound 5i , demonstrated significant inhibitory activity against Protein Kinase B (AKT) and ABL tyrosine kinase, with IC₅₀ values of 1.26 µM and 1.50 µM, respectively.[2] Furthermore, compound 5i exhibited in vitro anti-angiogenic effects comparable to the established drug, Pazopanib, in both human umbilical vein endothelial cell (HUVEC) tube formation assays and the rat thoracic aorta rings test.[2]
Caption: Synthetic workflow for kinase inhibitors from 4-Amino-2-mercaptophenol HCl.
This protocol outlines a general procedure for the initial sulfonamide formation, a key step in the synthesis of the aforementioned kinase inhibitors.
Materials:
-
4-Amino-2-mercaptophenol hydrochloride
-
Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Amino-2-mercaptophenol hydrochloride (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add the substituted benzenesulfonyl chloride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold 1M hydrochloric acid (HCl) and extract with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the reactive benzenesulfonyl chloride.
-
Pyridine as Solvent and Base: Pyridine serves a dual role. It acts as a solvent for the reactants and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
Precursor for the Synthesis of a Key Acetaminophen Metabolite
Acetaminophen (paracetamol) is a widely used analgesic and antipyretic. While generally safe at therapeutic doses, its overdose can lead to severe hepatotoxicity. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). A minor metabolic pathway also leads to the formation of 3-mercaptoacetaminophen. 4-Amino-2-mercaptophenol hydrochloride is a commercially available reagent for the preparation of this acetaminophen metabolite, which is crucial for in vitro toxicological studies and for understanding the metabolic fate of the parent drug.[1][3]
Caption: Synthesis of 3-mercaptoacetaminophen from 4-Amino-2-mercaptophenol HCl.
This protocol provides a method for the N-acetylation of 4-Amino-2-mercaptophenol hydrochloride to yield 3-mercaptoacetaminophen.
Materials:
-
4-Amino-2-mercaptophenol hydrochloride
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Dissolve 4-Amino-2-mercaptophenol hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents) in a mixture of water and ethanol in an Erlenmeyer flask.
-
Acetylation: To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Reaction: Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water.
-
Drying: Dry the product in a vacuum oven to obtain pure 3-mercaptoacetaminophen.
Self-Validating System:
-
The purity of the synthesized 3-mercaptoacetaminophen can be verified by determining its melting point and comparing it to the literature value.
-
Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the product.
Potential for Heterocyclic Synthesis: A Gateway to Phenothiazines
The structural motif of 4-Amino-2-mercaptophenol hydrochloride, specifically the 2-aminothiophenol moiety, is a key precursor for the synthesis of phenothiazines. Phenothiazines are a class of tricyclic heterocyclic compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The classical synthesis of phenothiazines often involves the reaction of a 2-aminothiophenol derivative with a suitably substituted o-halonitrobenzene, followed by cyclization.
Caption: Proposed pathway to phenothiazines using 4-Amino-2-mercaptophenol.
Conclusion and Future Perspectives
4-Amino-2-mercaptophenol hydrochloride is a potent and versatile building block in drug discovery. Its trifunctional nature allows for the efficient synthesis of complex molecules with significant biological activities. The demonstrated applications in the development of novel kinase inhibitors and the synthesis of a critical acetaminophen metabolite underscore its importance. Furthermore, its potential as a precursor for the synthesis of phenothiazines and other heterocyclic systems opens up new avenues for the exploration of chemical space in the quest for new therapeutics. Researchers and scientists in drug development are encouraged to consider the strategic incorporation of this synthon into their synthetic campaigns to access novel and potent drug candidates.
References
-
Zheng, X., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. [Link]
-
Kaur, M., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 5(1), 46-77. [Link]
Sources
Troubleshooting & Optimization
Common side reactions in the acylation of "4-Amino-2-mercapto-phenol Hydrochloride"
Technical Support Center: Acylation of 4-Amino-2-mercapto-phenol Hydrochloride
Welcome to the technical support guide for the acylation of 4-Amino-2-mercapto-phenol Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this trifunctional aromatic intermediate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
The acylation of 4-Amino-2-mercapto-phenol presents a significant chemoselectivity challenge due to the presence of three distinct nucleophilic centers: an aromatic amine, a phenolic hydroxyl group, and a thiol group. The relative reactivity of these groups is highly dependent on reaction conditions, leading to a variety of potential side products. This guide addresses the most common issues encountered in the laboratory in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: My primary goal is selective N-acylation, but I am observing significant O-acylation and/or S-acylation. What is causing this lack of selectivity?
A1: The Challenge of Competing Nucleophiles
This is the most common issue and stems from the delicate balance of nucleophilicity between the amino (-NH2), hydroxyl (-OH), and thiol (-SH) groups. In the synthesis of paracetamol analogues from 4-aminophenol, for example, N-acylation is preferred because the amino group is a stronger nucleophile than the hydroxyl group under neutral or mildly basic conditions.[1][2] However, with 4-Amino-2-mercapto-phenol, the situation is more complex.
-
Nucleophilicity Hierarchy: Generally, the reactivity order is Amino > Thiol > Phenol. The nitrogen lone pair is more available and basic than the oxygen lone pair.[3] The thiol group's reactivity is highly pH-dependent; upon deprotonation to the thiolate anion (-S⁻), it becomes an exceptionally potent nucleophile.
-
Impact of pH and Base: Your choice of base and the resulting pH are critical. Strong bases (e.g., NaOH, NaH) will deprotonate the phenol and thiol, increasing their nucleophilicity and promoting O- and S-acylation. The starting material is a hydrochloride salt, meaning the amine is protonated (-NH₃⁺) and non-nucleophilic. A base is required to liberate the free amine, but too much or too strong a base will activate the other groups.
-
Solvent Effects: Polar aprotic solvents (like DMF or THF) are generally preferred as they do not interfere with the nucleophiles as much as protic solvents (like water or ethanol).
Caption: Troubleshooting workflow for acylation selectivity.
Q2: My reaction turns brown/black and I'm isolating a high molecular weight solid that is insoluble in most solvents. What is it?
A2: Oxidative Side Reactions
This is a classic sign of oxidation, a major competing pathway. Both the thiol and phenol moieties are susceptible to oxidation, but the thiol is particularly sensitive.
-
Disulfide Bond Formation: The most common oxidative side reaction is the coupling of two thiol molecules to form a disulfide (-S-S-) bridge. This results in a dimeric impurity that is often insoluble and difficult to characterize. This process is readily catalyzed by trace metals and atmospheric oxygen.
-
Phenol Oxidation: Phenols can be oxidized to quinone-type structures, which are often highly colored and can polymerize.[4]
| Symptom | Probable Cause | Recommended Solution |
| Reaction mixture darkens; insoluble material forms. | Oxidation of thiol to disulfide and/or phenol to quinone. | 1. Inert Atmosphere: Rigorously exclude oxygen by running the reaction under a positive pressure of an inert gas (Nitrogen or Argon).2. Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.3. Scavengers: Add radical scavengers or chelating agents (like EDTA) if metal-catalyzed oxidation is suspected, but verify compatibility first.4. Purification: If disulfide formation is minor, the dimer can sometimes be separated by chromatography, or the mixture can be treated with a reducing agent (e.g., DTT) post-reaction to cleave the disulfide back to the thiol before purification. |
Q3: What is a reliable starting protocol for achieving selective mono-N-acylation?
A3: A Controlled Protocol for Selective N-Acylation
This protocol is designed to favor acylation of the most nucleophilic site (the free amine) while minimizing side reactions. The key principles are stoichiometric control, low temperature, and exclusion of oxygen.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-Amino-2-mercapto-phenol Hydrochloride (1.0 eq).
-
Dissolution & Basification: Add anhydrous, degassed THF or DMF (approx. 0.1 M concentration). Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C. The initial suspension should become a clear solution.
-
Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.05 eq) dropwise over 30 minutes using a syringe pump. Slow addition is crucial to prevent localized excess and diacylation.
-
Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding cold deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired N-(4-hydroxy-3-mercaptophenyl)acetamide.
Q4: How can I strategically achieve selective O- or S-acylation if those are my desired products?
A4: The Power of Protecting Groups and pH Control
To override the natural reactivity of the amine, you must either mask its nucleophilicity with a protecting group or "deactivate" it by keeping it protonated.
Under acidic conditions, the amine functionality will be fully protonated as an ammonium salt (-NH₃⁺), rendering it non-nucleophilic. This allows the acylating agent to react with the next most reactive site, the hydroxyl group.[5]
Caption: Workflow for selective O-acylation via amine protonation.
For the highest degree of control, especially for complex syntheses, employing a protecting group strategy is the most robust approach.[6][7] The key is to use protecting groups that can be removed under conditions that do not affect the other functional groups or the newly installed acyl group.
| Desired Product | Step 1: Protect | Step 2: Acylate | Step 3: Deprotect | Common Protecting Groups |
| O-Acylated | Protect Amine & Thiol | Acylate -OH group | Deprotect Amine & Thiol | Amine: Boc, CbzThiol: Trityl (Trt), Acetamidomethyl (Acm) |
| S-Acylated | Protect Amine & Phenol | Acylate -SH group | Deprotect Amine & Phenol | Amine: Boc, CbzPhenol: Benzyl (Bn), Methyl (Me) |
This strategy provides unambiguous control over the reaction outcome, albeit at the cost of additional synthetic steps.
References
- The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method.PubMed.
- Protecting group.Wikipedia.
- Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
- Appendix 6: Protecting groups.Oxford Learning Link.
- Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling.
- Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles.Taylor & Francis Online.
- Difference Between O Acylation and N Acyl
- During the formation of paracetamol why do you get N-acylation instead of O-acyl
- When P-aminophenol is subjected to acylation, does it occur
- Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol.Chemistry Stack Exchange.
- Reversible phenol oxidation and reduction in the structurally well-defined 2-Mercaptophenol-α₃C protein.PubMed.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- 4-Amino-2-mercapto-phenol Hydrochloride | CAS 98140-58-0.Santa Cruz Biotechnology.
- Ch24 - Acyl
- Method for producing aminothiophenols and their derivatives.
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reversible phenol oxidation and reduction in the structurally well-defined 2-Mercaptophenol-α₃C protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. learninglink.oup.com [learninglink.oup.com]
Improving the yield of acetaminophen metabolite with "4-Amino-2-mercapto-phenol Hydrochloride"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols related to the synthesis and analysis of acetaminophen's thiol-conjugated metabolites. We will specifically address the context of using synthetic precursors, such as 4-Amino-2-mercapto-phenol Hydrochloride, to achieve higher yields and purity of analytical standards.
Section 1: Core Concepts: The Mercapturate Pathway and Synthetic Standards
Understanding the metabolic fate of acetaminophen (APAP) is critical for toxicological studies. A key pathway involves the formation of a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by conjugation with glutathione (GSH). This section clarifies the in vivo process and the role of synthetic reagents in studying it.
Frequently Asked Questions (FAQs)
Q1.1: What is the primary thiol metabolite of acetaminophen and how is it formed in the body?
A: The primary thiol-conjugated metabolites of acetaminophen result from the detoxification of NAPQI. In the liver, cytochrome P450 enzymes (like CYP2E1) oxidize a small fraction of acetaminophen to the highly reactive and toxic NAPQI.[1][2][3] This electrophilic intermediate is then rapidly neutralized by conjugation with the endogenous antioxidant glutathione (GSH). This initial conjugate is further processed to form acetaminophen-cysteine (APAP-Cys) and acetaminophen-mercapturic acid (APAP-NAC), which are then excreted in the urine.[4] The formation of these mercapturate conjugates is a crucial detoxification route.[1][5]
Q1.2: What is "4-Amino-2-mercapto-phenol Hydrochloride" and what is its role in this research?
A: "4-Amino-2-mercapto-phenol Hydrochloride" (CAS 98140-58-0) is a chemical reagent used in the laboratory setting.[6][7] It is important to note that this compound is a positional isomer of the core structure of acetaminophen's thiol metabolites. The actual metabolite has the thiol group at the 3-position relative to the hydroxyl group, whereas this reagent has it at the 2-position. Therefore, it is not a direct precursor for synthesizing the biologically relevant metabolite. Its primary applications in this context would be:
-
Synthesis of an Isomeric Standard: To create a non-biological isomer of the metabolite. This is crucial for method validation in analytical chemistry, helping to confirm the specificity and resolving power of a chromatographic method.
-
As a Building Block: For creating other related chemical structures for structure-activity relationship (SAR) studies.
Researchers aiming to synthesize the authentic acetaminophen mercapturate standard should use reagents like N-acetyl-L-cysteine, not 4-Amino-2-mercapto-phenol Hydrochloride.
Visualization: Acetaminophen Metabolic Pathway
Caption: Metabolic activation of acetaminophen to NAPQI and its subsequent detoxification via the mercapturate pathway.
Section 2: Troubleshooting Guide for Synthesizing Acetaminophen-Thiol Conjugates
Achieving a high yield of the correct acetaminophen-thiol conjugate (e.g., APAP-NAC) for use as an analytical standard can be challenging due to the reactivity of the intermediates and the sensitivity of the final product. This guide addresses common experimental failures.
Problem: Low or No Yield of the Desired Thiol Conjugate (APAP-NAC)
-
Possible Cause: Instability of N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is a highly reactive electrophile with a short half-life.[2] If it is not generated efficiently or is allowed to react with other nucleophiles (like water or solvent) before it can be trapped by the thiol, the yield will be poor.
-
Expert Recommendation & Solution: The most effective strategy is the in situ generation of NAPQI from acetaminophen, followed by immediate trapping with N-acetyl-L-cysteine (NAC). This ensures that the thiol is present in excess the moment NAPQI is formed, maximizing the desired reaction.
-
Generation Methods: For a clean synthesis, chemical oxidants are preferred over enzymatic methods. Reagents like potassium ferricyanide (K₃[Fe(CN)₆]) or lead tetraacetate can be used under controlled conditions to oxidize acetaminophen to NAPQI.
-
Reaction Conditions: The reaction should be performed in a suitable solvent system (e.g., aqueous buffer/acetonitrile mixture) at a controlled pH. Maintain a stoichiometric excess of N-acetyl-L-cysteine to outcompete side reactions.
-
Problem: Multiple Side Products and a "Dirty" Reaction Mixture
-
Possible Cause: Oxidative Degradation. Both the starting phenol (acetaminophen) and the thiol-containing reagent (N-acetyl-L-cysteine) are susceptible to oxidation, especially in the presence of air and trace metals. The final product, a substituted phenol with a sulfide linkage, can also be oxidized. This leads to the formation of colored impurities and disulfide-bridged dimers.[8]
-
Expert Recommendation & Solution:
-
Inert Atmosphere: Purge all solvents with an inert gas (nitrogen or argon) before use and maintain the reaction vessel under a positive pressure of inert gas throughout the experiment.
-
Use High-Purity Reagents: Ensure the acetaminophen and N-acetyl-L-cysteine are of high purity. Impurities in starting materials can catalyze degradation.[9]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0°C and allowing the mixture to slowly warm to room temperature.
-
Purification Strategy: Plan for robust purification from the outset. Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for isolating these types of polar metabolites with high purity.
-
Problem: Difficulty Purifying the Final Product via HPLC
-
Possible Cause: Poor Chromatographic Resolution or On-Column Degradation. The target compound may co-elute with starting materials or byproducts. Additionally, the acidic conditions of many reverse-phase HPLC mobile phases (e.g., using formic acid or TFA) can sometimes contribute to the degradation of sensitive compounds. The thiol group can also interact with metal surfaces in the HPLC system.
-
Expert Recommendation & Solution:
-
Column Selection: A high-quality, end-capped C18 column is the standard choice.[10]
-
Mobile Phase Optimization: Start with a gradient of water and acetonitrile (or methanol), both containing a mild acidic modifier like 0.1% acetic acid.[11] Avoid strong acids like TFA if product instability is suspected. Using a phosphate buffer can also help control pH and improve peak shape.[10]
-
System Passivation: If you suspect metal-catalyzed degradation, consider passivating your HPLC system with a chelating agent or using PEEK tubing and fittings where possible.
-
Detector Choice: While UV detection (at ~250 nm) is standard, electrochemical detection offers significantly higher sensitivity and selectivity for phenolic compounds and their thiol conjugates, which can be invaluable for detecting low-level products.[10]
-
Section 3: Analytical & Data Guide
Proper analysis and stable storage of your synthesized standard are paramount for its use in quantitative experiments.
| Parameter | Method 1: UV Detection | Method 2: Electrochemical (Amperometric) Detection |
| Principle | Measures absorbance of UV light by chromophores. | Measures the current generated by the oxidation of the analyte at an electrode. |
| Selectivity | Moderate. Detects APAP and all major metabolites. | High. Very sensitive to easily oxidizable groups like phenols and thiols. |
| Sensitivity | Good (ng range).[10] | Excellent (sub-ng range), often 10-50x more sensitive than UV for thiol conjugates.[10] |
| Mobile Phase | Flexible, compatible with most buffers and modifiers. | Requires an electrolyte in the mobile phase (e.g., phosphate buffer). Not compatible with non-polar solvents. |
| Common Issue | Baseline noise from impure solvents. | Electrode fouling, requiring periodic cleaning or polishing. |
| References | [11] | [10] |
Table 1: Comparison of HPLC Detection Methods for Acetaminophen Metabolites.
Frequently Asked Questions (FAQs)
Q3.1: My purified acetaminophen-mercapturate standard is degrading upon storage. How can I improve its stability?
A: Thiol-containing compounds are notoriously unstable due to their susceptibility to oxidation, forming disulfides. To ensure long-term stability:
-
Solvent: Dissolve the standard in a degassed, high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Storage Conditions: Aliquot the standard into small, single-use vials. Purge the headspace of each vial with argon or nitrogen before sealing. Store at -80°C.
-
Protect from Light: Use amber vials to protect the compound from light-induced degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.
Section 4: Experimental Protocols
The following protocols provide a starting point for the synthesis and analysis of the acetaminophen-mercapturate standard.
Protocol 4.1: Synthesis of Acetaminophen Mercapturate (APAP-NAC) Standard
This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols. Handle all reagents in a fume hood.
-
Reagent Preparation:
-
Prepare a solution of acetaminophen (1 equivalent) in a 1:1 mixture of acetonitrile and a 50 mM potassium phosphate buffer (pH 7.4). Degas the solution by bubbling argon through it for 15 minutes.
-
In a separate flask, prepare a solution of N-acetyl-L-cysteine (1.5 equivalents) in the same degassed buffer.
-
Prepare a solution of potassium ferricyanide (1.1 equivalents) in the same degassed buffer.
-
-
Reaction:
-
Combine the acetaminophen and N-acetyl-L-cysteine solutions in a round-bottom flask under an argon atmosphere. Stir the mixture in an ice bath (0°C).
-
Add the potassium ferricyanide solution dropwise to the stirred mixture over 30 minutes. The solution will likely change color as the reaction proceeds.
-
Allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.
-
-
Workup & Purification:
-
Monitor the reaction by analytical HPLC or TLC.
-
Once complete, acidify the reaction mixture to pH ~3 with dilute phosphoric acid to protonate any phenoxides.
-
Filter the solution to remove any precipitates.
-
Purify the crude product directly from the filtrate using preparative reverse-phase HPLC with a water/acetonitrile gradient.
-
Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure (lyophilization is preferred).
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Visualization: Synthetic Workflow
Caption: Experimental workflow for the synthesis and purification of an APAP-NAC standard.
Section 5: References
-
Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 25(8), 416. [Link]
-
Clinical Pharmacogenetics Implementation Consortium. (2020). Acetaminophen Pathway (toxic doses), Pharmacokinetics. PharmGKB. [Link]
-
Jaeschke, H., et al. (2012). Acetaminophen hepatotoxicity: A new role for sterile inflammation and innate immunity?. Hepatology, 56(3), 1149-1152. (Similar content found in ResearchGate image context). [Link]
-
Yan, M., et al. (2018). Metabolic activation pathway of acetaminophen. Redox Biology, 15, 235-245. (Image context from ResearchGate). [Link]
-
Court, M. H., et al. (2014). Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study. Toxicological sciences, 140(1), 22-32. [Link]
-
Valero, E., et al. (2003). Enzymatic synthesis of 3'-hydroxyacetaminophen from acetaminophen. Biochemical and biophysical research communications, 307(4), 934-940. (Image context from ResearchGate). [Link]
-
Joncour, R., et al. (2014). Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. Green Chemistry, 16(6), 2997-3002. [Link]
-
Manatunga, D. C. (2021). Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Acetaminophen (Experiment). [Link]
-
Gemborys, M. W., et al. (1978). Synthesis of N-hydroxyacetaminophen, a Postulated Toxic Metabolite of Acetaminophen, and Its Phenolic Sulfate Conjugate. Journal of medicinal chemistry, 21(7), 649-652. [Link]
-
Wilson, J. M., et al. (1983). Analysis of acetaminophen metabolites in urine by high-performance liquid chromatography with UV and amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 273(2), 442-448. [Link]
-
MicroSolv Technology Corporation. (n.d.). Acetaminophen and Impurity Analyzed with HPLC. [Link]
-
Yoon, E., et al. (2016). METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. Pharmaceutical research, 33(7), 1547-1563. [Link]
Sources
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 4-Amino-2-mercapto-phenol Hydrochloride | CAS: 98140-58-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Analysis of acetaminophen metabolites in urine by high-performance liquid chromatography with UV and amperometric detection [pubmed.ncbi.nlm.nih.gov]
- 11. Acetaminophen and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]
Purification techniques for "4-Amino-2-mercapto-phenol Hydrochloride" reaction mixtures
Technical Support Center: Purification of 4-Amino-2-mercapto-phenol Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "4-Amino-2-mercapto-phenol Hydrochloride." This crucial intermediate presents unique purification challenges due to the inherent reactivity of its aminophenol and thiol functional groups. This guide is structured to provide direct, actionable solutions to common problems encountered during its purification, ensuring you can achieve the highest possible purity and yield for your critical applications.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My isolated product is a pink, brown, or even black solid instead of the expected off-white powder. What is causing this discoloration and how can I prevent it?
A1: Cause & Mechanism: This is the most common issue and is almost always due to the oxidation of the compound. Both the aminophenol and the mercaptan (thiol) moieties are highly susceptible to air oxidation, especially when exposed to light, heat, or trace metal impurities.[1][2] The initial oxidation products, likely quinone-imines and disulfides, are highly colored and can polymerize to form dark, insoluble materials.[3][4][5] The free base form is particularly unstable; converting it to the hydrochloride salt significantly improves its resistance to oxidation, but care is still required.[1]
Solutions & Protocols:
-
Work Under an Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure. Handle all solutions and solids under a blanket of an inert gas like nitrogen or argon.[6]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents (water, alcohols, etc.) before use by sparging with nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Incorporate Antioxidants/Reducing Agents: For particularly stubborn cases, a small amount of a reducing agent can be added during the workup or recrystallization.
-
Sodium Dithionite (Sodium Hydrosulfite, Na₂S₂O₄): A powerful reducing agent that can be added in small amounts to the aqueous solution before precipitation or to the recrystallization solvent to quench dissolved oxygen and reduce oxidized impurities.
-
Sodium Sulfite (Na₂SO₃) or Metabisulfite (Na₂S₂O₅): These are also effective antioxidants. A patent for a related compound purification suggests using sulfites during neutralization to prevent disulfide formation.[7]
-
-
Charcoal Treatment (Decolorization): If oxidation has already occurred, activated charcoal can adsorb the colored polymeric byproducts.
Protocol: Decolorizing Recrystallization
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the crude, colored 4-Amino-2-mercapto-phenol HCl in the minimum amount of a hot, degassed solvent (e.g., aqueous HCl, ethanol/water).
-
Add a small amount (1-2% w/w) of activated charcoal. For severe discoloration, also add a pinch of sodium dithionite.
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of cold, degassed solvent, and dry thoroughly under vacuum.[8]
Q2: My final yield is disappointingly low after recrystallization. Where am I losing my product?
A2: Cause & Mechanism: Low recovery is typically due to one of three factors:
-
Suboptimal Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Excessive Washing: Washing the filtered crystals with too much solvent will dissolve a portion of the product.
-
Degradation: As mentioned in Q1, the compound can degrade if heated for extended periods in the presence of oxygen.
Solutions & Protocols:
-
Systematic Solvent Screening: The key to good recovery is selecting the right solvent. The ideal solvent dissolves the compound when hot but very little when cold. For a hydrochloride salt like this, polar protic solvents are a good starting point.
| Solvent System | Suitability for Hydrochloride Salts | Notes & Recommendations |
| Water / Dilute HCl | Excellent | Often the best choice. The common ion effect from HCl can reduce solubility in the cold, improving recovery. Recrystallizing from dilute HCl is a standard method for similar compounds.[9] |
| Ethanol / Water | Very Good | A versatile mixed-solvent system. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Then add a drop of ethanol to clarify and cool. |
| Isopropanol | Good | Can be effective but may require larger volumes than ethanol. |
| Acetone | Poor | Generally too nonpolar for hydrochloride salts, but can sometimes be used as an anti-solvent. |
-
Minimize Wash Volume: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. This removes surface impurities without dissolving a significant amount of the product.[8]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals. Then, maximize recovery by cooling further in an ice bath before filtration.[10]
Q3: The product looks clean, but HPLC or NMR analysis shows persistent impurities. What are they and how do I remove them?
A3: Cause & Mechanism: Common impurities often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Disulfide Dimer: The primary oxidation byproduct, formed by the coupling of two thiol groups. This is a very common side reaction in processes involving aminothiophenols.[11]
-
Isomers: If the synthesis is not highly regioselective, other isomers of the aminomercaptophenol may be present.
Solutions & Protocols:
-
Acid/Base Extraction: This technique can separate the amphoteric product from non-polar impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Carefully neutralize the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to precipitate the free base, which can then be filtered. To get the final HCl salt, the free base can be redissolved in a solvent like ethanol and treated with HCl (e.g., HCl in ether) to precipitate the pure salt. Caution: The free base is highly unstable.[1]
-
-
Column Chromatography (Advanced): If impurities have similar solubility profiles to the product, chromatography may be necessary. This is often a last resort due to the potential for on-column degradation.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the solvent system to prevent the product from streaking on the acidic silica.
-
Important: Run the column quickly and under an inert atmosphere if possible. The product should be isolated as the free base and immediately converted to the HCl salt for stability.
-
Workflow for High-Purity Isolation
Sources
- 1. researchgate.net [researchgate.net]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Stability and Storage of 4-Amino-2-mercaptophenol Hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 4-Amino-2-mercaptophenol Hydrochloride (CAS No. 98140-58-0). Due to the compound's inherent chemical sensitivities, proper storage and handling are critical for experimental success and reproducibility. This document addresses common questions and troubleshooting scenarios to ensure the integrity of your research material.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the day-to-day use and maintenance of 4-Amino-2-mercaptophenol Hydrochloride.
Question 1: What are the ideal storage conditions for solid 4-Amino-2-mercaptophenol Hydrochloride?
This compound is highly sensitive to environmental conditions. For maximum shelf-life and purity, it must be stored with the following precautions:
-
Atmosphere: Handle and store the solid under a dry, inert gas atmosphere such as argon or nitrogen.[1]
-
Temperature: Store in a cool, dry place.[2] Always refer to the product label for any specific recommended storage temperature.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.
-
Light: Protect from light, as photo-oxidation can be a degradation pathway for aminophenol compounds.[3]
-
Location: The product should be stored locked up or in an area with restricted access.
Question 2: Why is this compound so sensitive to air, light, and moisture?
The chemical structure of 4-Amino-2-mercaptophenol Hydrochloride contains two functional groups that are highly susceptible to oxidation: the aminophenol group and the mercaptan (thiol) group.[3]
-
Thiol (-SH) Oxidation: The thiol group can be easily oxidized by atmospheric oxygen, leading to the formation of disulfide bridges between two molecules. This dimerization results in an impurity.
-
Aminophenol Oxidation: The aminophenol moiety is notoriously unstable in the presence of oxygen and light.[3] Oxidation can lead to the formation of highly colored quinone-imine species, which are a primary indicator of degradation.[3]
-
Moisture (Hydroscopicity): The compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] The presence of water can accelerate oxidative degradation pathways.
Question 3: How can I visually identify if my 4-Amino-2-mercaptophenol Hydrochloride has degraded?
The most common sign of degradation is a change in color .[3] A fresh, high-purity sample should be a consistent, light-colored powder. Upon degradation, particularly oxidation, the solid may develop patches of or turn entirely to yellow, pink, brown, or even dark purple.[3] If you observe a noticeable color change from the material as it was received, degradation is highly likely.
Question 4: What is the mandatory safety procedure for handling this compound?
Due to its hazardous nature, strict safety protocols must be followed.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[5] Ensure eyewash stations and safety showers are nearby.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][6]
-
Respiratory Protection: If dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands and any exposed skin thoroughly after handling.[6]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems that may arise from the improper storage or handling of the reagent.
Scenario 1: My experiment is yielding inconsistent or low yields. Could the 4-Amino-2-mercaptophenol Hydrochloride be the cause?
Yes, this is a very common cause of such issues. Degraded reagent will have a lower concentration of the active compound and contain impurities that may interfere with your reaction.
Troubleshooting Steps:
-
Visual Inspection: Check the solid material for any color changes as described in FAQ #3.
-
Review Storage History: Was the bottle properly flushed with inert gas after its last use? Was it sealed tightly? How old is the reagent?
-
Confirm Handling: Was the material weighed in the open air for an extended period? Were stock solutions prepared with solvents that had been de-gassed?
-
Action: If any of the above points indicate potential degradation, it is highly recommended to use a fresh, unopened bottle of the reagent for a control experiment to confirm if the reagent is the source of the issue.
Scenario 2: My stock solution of 4-Amino-2-mercaptophenol Hydrochloride turned yellow/brown overnight. Is it still usable?
No. A color change in the solution is a definitive sign of significant oxidation and degradation.[3] Using this solution will introduce impurities into your experiment and lead to unreliable results. The solution should be discarded as hazardous chemical waste according to your institution's guidelines.[7]
Prevention:
-
Always prepare solutions fresh for immediate use.
-
Use high-purity, de-gassed solvents to minimize dissolved oxygen.
-
If a solution must be stored for a short period, purge the headspace of the vial with an inert gas and store it in the dark at a low temperature (e.g., 2-8°C), if appropriate for the solvent.
Scenario 3: I see a new, unexpected peak in my HPLC/LC-MS analysis that is not my starting material or desired product.
If 4-Amino-2-mercaptophenol Hydrochloride is a reactant, this unknown peak could very well be a degradation product. Oxidation can lead to dimers (via disulfide linkage) or other oxidized species, which will have different retention times and mass-to-charge ratios.
Diagnostic Steps:
-
Analyze a sample of your stock solution of 4-Amino-2-mercaptophenol Hydrochloride directly. If the unknown peak is present, the reagent source is confirmed.
-
Prepare a fresh solution from a new bottle of the reagent and re-analyze. The absence of the peak will confirm the degradation of your original stock.
Section 3: Protocols & Workflows
Protocol 1: Recommended Handling and Weighing Procedure
-
Move the sealed container of 4-Amino-2-mercaptophenol Hydrochloride, a spatula, and your weighing vessel into an inert atmosphere glovebox.
-
If a glovebox is not available, set up a gentle, positive pressure flow of dry argon or nitrogen over your analytical balance.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Open the container and quickly weigh the desired amount of powder into your vessel. Minimize the time the container is open.
-
Securely close the container lid, then purge the headspace with inert gas for 15-30 seconds before tightening the cap completely and sealing with paraffin film for long-term storage.
-
Proceed immediately with your experiment using the weighed material.
Protocol 2: Preparation of an Analytical or Stock Solution
-
Select a high-purity, anhydrous grade solvent appropriate for your experiment.
-
De-gas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Weigh the 4-Amino-2-mercaptophenol Hydrochloride solid using the procedure in Protocol 1.
-
Add the weighed solid to your volumetric flask or vial.
-
Add the de-gassed solvent to dissolve the solid and bring it to the final desired volume.
-
If the solution is not for immediate use, purge the headspace of the container with inert gas before sealing. Store protected from light and at a cool temperature. It is strongly advised to prepare solutions fresh for each experiment.
Workflow: Troubleshooting Reagent Stability Issues
This diagram outlines the logical steps to diagnose if reagent degradation is impacting your experimental results.
Caption: Troubleshooting workflow for reagent stability.
Section 4: Data Summary
| Parameter | Recommendation | Scientific Rationale | Supporting Citation(s) |
| Atmosphere | Store and handle under an inert gas (e.g., Argon, Nitrogen). | The aminophenol and thiol functional groups are highly susceptible to oxidation by atmospheric oxygen, leading to impurities. | [3] |
| Moisture | Keep container tightly closed in a dry environment. | The compound is hygroscopic; absorbed water can accelerate degradation pathways. | [4] |
| Light | Store in an opaque container or in the dark. | Light, especially UV, can provide the energy to initiate photo-oxidative degradation of the aminophenol structure. | [3] |
| Temperature | Store in a cool, well-ventilated place. Refer to the product label. | Higher temperatures increase the rate of all chemical reactions, including degradation. | [2][3] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | These materials can react violently with or rapidly degrade the compound. | [1][4][5] |
Section 5: References
-
CPAChem. (2023). Safety data sheet for 2-Amino-4-chlorophenol. [Link]
-
B'Hymer, C. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(2), 471–477.
-
Arora, P. K., & Jain, R. K. (2012). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed.
Sources
Technical Support Center: Synthesis of 4-Amino-2-mercapto-phenol Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and detailed experimental protocols. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve a successful and reproducible synthesis.
I. Introduction to the Synthesis: A Chemist's Perspective
4-Amino-2-mercapto-phenol Hydrochloride is a valuable reagent, notably used in the preparation of an acetaminophen metabolite.[1] The synthesis of this molecule presents a unique set of challenges due to the presence of three reactive functional groups: a primary amine, a hydroxyl group, and a thiol group. The thiol and amino groups are particularly susceptible to oxidation, making careful control of the reaction environment paramount.
The most common synthetic route involves the introduction of a thiol group onto a substituted aminophenol precursor. A plausible pathway begins with 4-amino-2-nitrophenol, where the nitro group is selectively reduced to an amino group, followed by the introduction of the mercapto group and subsequent formation of the hydrochloride salt. This guide will focus on troubleshooting this synthetic approach.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride in a practical question-and-answer format.
Reaction & Yield Issues
Question 1: My reaction yield is consistently low. What are the likely causes?
Answer: Low yields in this synthesis can stem from several factors, primarily related to the instability of the starting materials and the product.
-
Oxidation of the Thiol Group: The mercapto group is highly susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide byproducts. This is a common issue with thiols. To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[2][3]
-
Starting Material Purity: The purity of your starting 4-aminophenol derivative is critical. Impurities can interfere with the reaction and lead to the formation of side products. Ensure your starting material is of high purity or recrystallize it before use.
-
Incomplete Reaction: The introduction of the thiol group may not go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before quenching the reaction.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Ensure you are following a validated protocol and that your temperature control is accurate.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I avoid them?
Answer: The formation of multiple products is a common challenge. The likely culprits are:
-
Disulfide Formation: As mentioned, the primary side product is often the disulfide dimer of your target molecule, formed by the oxidation of the thiol. The best preventative measure is to rigorously exclude oxygen from your reaction.
-
Over-reduction: If you are starting from a nitro-substituted precursor, over-reduction can occur, potentially affecting other functional groups. Careful selection of the reducing agent and control of reaction conditions are key. For selective nitro group reduction, reagents like sodium sulfide or catalytic hydrogenation with controlled stoichiometry can be effective.[4][5]
-
Reaction with the Amino or Hydroxyl Group: While the introduction of the thiol group is the desired reaction, side reactions involving the amino or hydroxyl groups can occur depending on the reagents and conditions used. Protecting these groups may be an option, but this adds extra steps to the synthesis.
III. Experimental Protocols & Workflows
This section provides a detailed, step-by-step methodology for a plausible synthesis of 4-Amino-2-mercapto-phenol Hydrochloride, adapted from general procedures for similar compounds.
Synthesis of 4-Amino-2-mercapto-phenol Hydrochloride from 4-Amino-2-nitrophenol
This synthesis is a two-step process: 1) reduction of the nitro group and 2) introduction of the thiol group followed by salt formation.
Step 1: Reduction of 4-Amino-2-nitrophenol
This step focuses on the selective reduction of the nitro group to an amine.
Table 1: Reagents and Solvents for Nitro Group Reduction
| Reagent/Solvent | Purpose | Key Considerations |
| 4-Amino-2-nitrophenol | Starting Material | Ensure high purity. |
| Sodium Sulfide (Na₂S) | Reducing Agent | A good choice for selective nitro group reduction in the presence of other functional groups.[4][5] |
| Water/Ethanol | Solvent | Provides a medium for the reaction. |
| Hydrochloric Acid (HCl) | Neutralization | Used to adjust the pH after reduction. |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-nitrophenol in a mixture of water and ethanol.
-
Heat the solution to reflux.
-
Slowly add a solution of sodium sulfide in water to the refluxing mixture.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid.
-
The product, 2,4-diaminophenol, may precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Introduction of the Thiol Group and Hydrochloride Salt Formation
This step involves the conversion of an amino group to a thiol, a process that can be achieved through various methods, such as the Sandmeyer reaction followed by reaction with a sulfur nucleophile.
Table 2: Reagents for Thiol Introduction and Salt Formation
| Reagent | Purpose | Key Considerations |
| 2,4-Diaminophenol | Starting Material | Product from Step 1. |
| Sodium Nitrite (NaNO₂) | Diazotization | Reacts with the amino group to form a diazonium salt. |
| Hydrochloric Acid (HCl) | Acidic Medium | Essential for the diazotization reaction. |
| Potassium Ethyl Xanthate | Sulfur Nucleophile | Reacts with the diazonium salt to introduce the thiol group. |
| Sodium Hydroxide (NaOH) | Hydrolysis | Used to hydrolyze the xanthate intermediate. |
| Diethyl Ether | Extraction Solvent | For product isolation. |
Protocol:
-
Dissolve 2,4-diaminophenol in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate in water.
-
Slowly add the diazonium salt solution to the potassium ethyl xanthate solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and then heat to reflux to complete the reaction.
-
Cool the mixture and hydrolyze the intermediate by adding a solution of sodium hydroxide and refluxing.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The crude product can be purified by recrystallization. To obtain the hydrochloride salt, dissolve the free base in a suitable solvent and bubble with dry HCl gas or add a solution of HCl in an organic solvent.
IV. Visualization of Key Processes
Visual aids can help in understanding the reaction pathway and troubleshooting logic.
Reaction Pathway
Caption: Synthetic pathway for 4-Amino-2-mercapto-phenol Hydrochloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. Analytical Verification
Proper characterization of the final product is essential to confirm its identity and purity.
Table 3: Analytical Techniques for Product Verification
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, the hydroxyl proton, and the thiol proton. The chemical shifts will be influenced by the hydrochloride salt formation. |
| ¹³C NMR | Signals for the carbon atoms in the aromatic ring. |
| FT-IR | Characteristic peaks for N-H, O-H, S-H stretching, and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated molecule. |
| Melting Point | A sharp melting point is indicative of high purity. |
VI. Safety & Handling
Working with the reagents and the final product in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Conduct all steps of the synthesis in a well-ventilated fume hood.[2][3]
-
Handling of Reagents:
-
Sodium Sulfide: Corrosive and toxic. Handle with care and avoid inhalation of dust.
-
Sodium Nitrite: Oxidizer and toxic.
-
Hydrochloric Acid: Corrosive. Handle with extreme care.
-
-
Product Handling: 4-Amino-2-mercapto-phenol Hydrochloride is expected to be harmful if swallowed or inhaled and may cause skin sensitization.[2] It is also sensitive to air, light, and moisture and should be stored under an inert gas.[2]
VII. References
-
Sigma-Aldrich, Safety Data Sheet for a related aminophenol derivative. (Please refer to the specific SDS for the exact compound you are using).
-
Wikipedia. (2024). Reduction of nitro compounds. [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
ResearchGate. (2014). Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
CPAChem. (2023). Safety data sheet for 2-Amino-4-chlorophenol. [Link]
-
European Patent Office. (n.d.). 2-Aminophenol derivatives and process for their preparation. [Link]
-
Studylib.net. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
-
Wikipedia. (2024). Thiol. [Link]
-
INIS. (n.d.). Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. [Link]
-
MDPI. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]
-
University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. [Link]
-
ResearchGate. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]
-
European Patent Office. (n.d.). 2-Aminophenol derivatives and process for their preparation. [Link]
-
PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]
-
Nature. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
YouTube. (2015). IR and NMR combo Packet Video Key. [Link]
-
National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
ResearchGate. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]
-
Google Patents. (n.d.). Process for the synthesis of 4-mercaptophenols and naphthalenols.
-
Google Patents. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide.
-
ResearchGate. (n.d.). The Chemistry of the Thiol Groups. [Link]
-
Google Patents. (n.d.). Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them.
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Taylor & Francis. (n.d.). Thiol group – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Challenges in amide synthesis with longer-chain amine nucleophiles. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Reddit. (2022). Best way to remember NMR and IR spectroscopy values?. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
Sources
Optimizing reaction temperature for "4-Amino-2-mercapto-phenol Hydrochloride" acylation
Technical Support Center: Acylation of 4-Amino-2-mercapto-phenol
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction temperature during the acylation of 4-Amino-2-mercapto-phenol Hydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address experimental challenges and explain the underlying chemical principles.
Section 1: Fundamental Principles & Initial Considerations
The acylation of 4-Amino-2-mercapto-phenol Hydrochloride is a nuanced transformation due to the presence of three distinct nucleophilic sites on the molecule: the amino group (-NH2), the thiol group (-SH), and the phenolic hydroxyl group (-OH). The starting material's formulation as a hydrochloride salt adds another layer of complexity, as the amino group is protonated (-NH3+), significantly reducing its nucleophilicity. Temperature is arguably the most critical parameter to manipulate in order to achieve selective acylation.
Q1: What are the competing reaction pathways I need to consider?
When acylating 4-Amino-2-mercapto-phenol, you are managing a competitive reaction between three nucleophilic centers. Depending on the reaction conditions, particularly temperature, you can favor the formation of one product over the others. The primary competing pathways are:
-
N-Acylation: The desired reaction for many applications, forming an amide bond.
-
S-Acylation: Reaction at the thiol group, forming a thioester.
-
O-Acylation: Reaction at the phenolic hydroxyl, forming an ester.
-
Di- or Tri-Acylation: Multiple acyl groups adding to the molecule, which can occur under forcing conditions.
Caption: Competing Acylation Pathways.
Q2: Why is temperature such a critical parameter for selectivity in this reaction?
Temperature directly influences reaction rates and can shift the balance between kinetically and thermodynamically favored products.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions tend to be under kinetic control, meaning the major product is the one that forms the fastest. This is often the N-acyl product, as the amine (once deprotonated) is typically the most nucleophilic site. At higher temperatures, the reaction shifts towards thermodynamic control, where the most stable product is favored. Thioesters (S-acyl product) can be more stable than the corresponding amides in some contexts, and side reactions like O-acylation or decomposition become more prevalent.
-
Nucleophilicity and Deprotonation: Since the starting material is a hydrochloride salt, the amino group is protonated and non-nucleophilic. A base is required to free the amine for reaction. The thiol and phenol groups have lower pKa values and can be deprotonated more easily. Temperature can affect the rate and equilibrium of these deprotonation steps, thereby influencing which site is "active" for acylation at any given moment. Under appropriately acidic conditions, the amine can be kept fully protonated to favor acylation at other sites.[1]
-
N↔S Acyl Transfer: A critical concept is the possibility of reversible acyl migration between the nitrogen and sulfur atoms.[2][3] An initially formed N-acyl product might rearrange to a more stable S-acyl product upon heating, or an S-acyl product could be an intermediate on the path to the N-acyl product. Heating a reaction to 60°C has been shown to facilitate N→S acyl transfer in peptide systems.[2] This means a product distribution that appears optimal at one temperature may change significantly if the reaction is heated or run for a longer duration.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the acylation of 4-Amino-2-mercapto-phenol Hydrochloride, with a focus on temperature-related solutions.
| Symptom / Observation | Primary Temperature-Related Cause | Recommended Actions & Explanation |
| Low overall conversion; reaction stalls. | Temperature is too low. | The activation energy for the reaction is not being met. Solution: Incrementally increase the temperature (e.g., from 0°C to 25°C, then to 40°C) while monitoring by TLC/HPLC. Be cautious of side product formation at each step. Some acylations require elevated temperatures (50-100°C) to proceed efficiently.[4][5] |
| High yield of S-Acyl product (thioester). | Reaction is under thermodynamic control (temperature too high) or N↔S acyl transfer is occurring. | The S-acyl product may be the thermodynamically more stable isomer. Solution 1: Lower the reaction temperature significantly (e.g., to 0°C or -20°C) to favor the kinetically controlled N-acylation product.[6] Solution 2: Reduce the reaction time. The N-acyl product may form first and then rearrange to the S-acyl product over time, especially at elevated temperatures.[2] |
| Significant O-Acyl product (ester) is formed. | High reaction temperature combined with a protonated amino group. | At high temperatures, the less nucleophilic phenol can be acylated, especially if the more reactive amine and thiol groups are sterically hindered or their reactivity is otherwise suppressed. Keeping the amine protonated in acidic media can intentionally drive O-acylation.[1] Solution: Lower the temperature. Ensure the base used is sufficient to deprotonate the amine preferentially but not so strong as to generate a high concentration of the phenoxide ion. |
| Multiple products observed (di-acylation). | Temperature is too high, and/or excess acylating agent is used. | High temperatures provide enough energy to overcome the deactivating effect of the first acyl group, leading to a second acylation. Solution: Reduce the temperature. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it slowly (e.g., dropwise via syringe pump) at a low temperature to maintain low instantaneous concentration. |
| Product degradation or dark coloration. | Excessive heat. | Aminophenols and their derivatives can be sensitive to oxidation and decomposition at elevated temperatures, often leading to the formation of colored polymeric materials. Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
Section 3: Experimental Protocols & Workflows
Protocol: Temperature Screening for Optimal N-Acylation
This protocol outlines a parallel experiment to efficiently determine the optimal temperature for selective N-acylation.
1. Preparation & Setup:
-
Set up three identical reaction vessels (e.g., round-bottom flasks with stir bars) under an inert atmosphere (Nitrogen or Argon).
-
In each vessel, dissolve 1.0 equivalent of 4-Amino-2-mercapto-phenol Hydrochloride in a suitable aprotic solvent (e.g., THF, DMF, or Dichloromethane).
-
Add 2.2 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA). One equivalent is to neutralize the HCl salt, and the second is to scavenge the acid produced during the acylation. Stir for 10 minutes.
-
Cool the reaction vessels to their target temperatures:
-
Vessel A: -10°C (ice-salt bath)
-
Vessel B: 25°C (room temperature water bath)
-
Vessel C: 50°C (heated oil bath)
-
2. Reaction Execution:
-
Prepare a solution of the acylating agent (e.g., Acetyl Chloride, 1.1 equivalents) in the same solvent.
-
Slowly add the acylating agent solution dropwise to each of the three reaction vessels simultaneously over 15-20 minutes.
-
Allow the reactions to stir at their respective temperatures.
3. Monitoring & Analysis:
-
Monitor the progress of each reaction every 30 minutes using a suitable analytical technique (TLC or HPLC).
-
TLC System: Develop a system that clearly separates the starting material, N-acyl, S-acyl, and O-acyl products.
-
HPLC Analysis: Use a C18 column with a water/acetonitrile gradient to quantify the ratio of products.[7]
-
-
Record the product distribution at each time point for each temperature.
4. Quenching and Work-up:
-
Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reactions by adding cold water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to confirm the identity and ratio of the products.
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting & Optimization Workflow.
References
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
- Improved process for preparing acyl aminophenols.
-
Acylation Of Aromatic Compounds. Chemcess. [Link]
-
Optimization of the acylation temperature continuous flow. ResearchGate. [Link]
- An environment-friendly process for selective acylation of aminophenol.
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. [Link]
- Process for the preparation of N-acylated aminophenols.
-
EAS-Acylation. OpenOChem Learn. [Link]
-
Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry. [Link]
-
Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer. PMC - NIH. [Link]
-
Shifting Native Chemical Ligation into Reverse Through N- versus S-Acyl Transfer. Israel Journal of Chemistry. [Link]
-
Friedel-Crafts acylation of aromatic compounds. ResearchGate. [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Pennsylvania State University. [Link]
-
Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. [Link]
-
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Pure. [Link]
-
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Effect of pH on the reactivity of "4-Amino-2-mercapto-phenol Hydrochloride"
Welcome to the technical support guide for 4-Amino-2-mercapto-phenol Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the experimental use of this compound, with a specific focus on the critical role of pH in modulating its reactivity.
Understanding the Molecule: The Central Role of pH
4-Amino-2-mercapto-phenol is a trifunctional aromatic compound, possessing an amino (-NH₂), a thiol (-SH), and a phenolic hydroxyl (-OH) group. The reactivity of each of these groups is intrinsically linked to the pH of the reaction medium, as their protonation states dictate their nucleophilicity and susceptibility to side reactions. The hydrochloride salt form indicates that the most basic functional group, the amine, is protonated in the solid state.
The interplay between these three functional groups makes pH control the most critical parameter in any experimental protocol involving this reagent. Incorrect pH can lead to a host of problems, including low yield, product impurity, and complete reaction failure. This guide will provide the foundational knowledge and practical steps to navigate these challenges.
Predicted Physicochemical Properties
| Functional Group | Predicted pKa | Predominant State at pH < pKa | Predominant State at pH > pKa |
| Amino (-NH₃⁺) | ~ 4.5 - 5.5 | Cationic (protonated) | Neutral (deprotonated) |
| Thiol (-SH) | ~ 8.0 - 9.0 | Neutral (protonated) | Anionic (thiolate, -S⁻) |
| Phenol (-OH) | ~ 9.5 - 10.5 | Neutral (protonated) | Anionic (phenoxide, -O⁻) |
Note: These values are estimates based on computational models and the pKa of analogous structures like 4-aminophenol and 4-mercaptophenol. The exact pKa can be influenced by the specific experimental conditions, including solvent and temperature.
The ionization states of 4-Amino-2-mercapto-phenol across a pH gradient can be visualized as follows:
Caption: pH-dependent ionization states of 4-Amino-2-mercapto-phenol.
Frequently Asked Questions (FAQs)
Q1: How should I store 4-Amino-2-mercapto-phenol Hydrochloride?
A1: The compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place. The presence of the thiol and phenol groups makes it susceptible to air oxidation, which can lead to discoloration and impurity formation.
Q2: My solid reagent has turned a brownish or purplish color. Can I still use it?
A2: A change in color from off-white or light gray to a darker shade is a strong indicator of oxidation. While minor discoloration may not significantly impact some reactions, it is generally advisable to use a fresh, clean batch for best results, especially for sensitive applications. The colored impurities can be difficult to remove from the final product.
Q3: Why is the compound supplied as a hydrochloride salt?
A3: The hydrochloride salt form enhances the stability of the compound by protonating the most reactive functional group, the amine. This prevents the free amine from participating in oxidative degradation pathways, thereby extending the shelf life of the reagent.
Q4: I'm having trouble dissolving the reagent. What solvents should I use?
A4: As a salt, 4-Amino-2-mercapto-phenol Hydrochloride has some solubility in water. However, its solubility is highly pH-dependent. In strongly acidic aqueous solutions, the protonated amine enhances water solubility. In organic solvents, its solubility may be limited. For reactions in organic media, it is often necessary to neutralize the hydrochloride with a non-aqueous base to generate the free amine, which may have better solubility in solvents like DMF, DMSO, or alcohols.
Q5: What is the primary application of this reagent?
A5: 4-Amino-2-mercapto-phenol Hydrochloride is a known reagent used in the preparation of acetaminophen metabolites[1]. Specifically, it is used to synthesize sulfur-containing metabolites, such as 3-(mercapto)-acetaminophen, which are important for studying the metabolism and toxicology of acetaminophen.
Experimental Protocol: Synthesis of N-(4-hydroxy-3-mercaptophenyl)acetamide (3-Thio-Acetaminophen Metabolite)
This protocol details the selective N-acetylation of 4-Amino-2-mercapto-phenol. The key to success is a carefully controlled pH environment to ensure the amino group is sufficiently nucleophilic for acetylation while minimizing competing O-acetylation of the phenol and S-acetylation of the thiol.
Materials:
-
4-Amino-2-mercapto-phenol Hydrochloride
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Methanol
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Workflow Diagram:
Caption: Workflow for the synthesis of N-(4-hydroxy-3-mercaptophenyl)acetamide.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Amino-2-mercapto-phenol Hydrochloride in deoxygenated deionized water. The use of deoxygenated water is crucial to prevent oxidation of the thiol and phenol groups. Maintain an inert atmosphere (e.g., a nitrogen balloon) throughout the reaction.
-
pH Adjustment: Prepare a solution of sodium acetate (approximately 1.5-2.0 equivalents) in deoxygenated water. Slowly add this buffer solution to the reaction mixture with stirring. The goal is to raise the pH to between 5 and 6. This deprotonates the ammonium group (-NH₃⁺) to the more nucleophilic free amine (-NH₂), while keeping the phenol and thiol largely protonated and less reactive. You can monitor the pH with a pH meter or pH paper.
-
Cooling: Cool the reaction flask in an ice-water bath to 0-5 °C. This helps to control the exothermic reaction and further minimize side reactions.
-
Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the cooled, stirring solution. It is important to add the acetic anhydride slowly to maintain the low temperature.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding an excess of cold deionized water. Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a discolored solid or oil.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water/methanol or ethyl acetate/hexanes). If the product is highly discolored, a purification step involving treatment with a mild reducing agent like sodium dithionite in an aqueous solution may be beneficial to remove colored oxidation byproducts[2].
Troubleshooting Guide
Problem 1: Low or no yield of the desired N-acetylated product.
-
Possible Cause (A): Incorrect pH. If the pH is too low (< 4), the amino group will be protonated as -NH₃⁺ and will not be nucleophilic enough to react with the acetic anhydride.
-
Solution: Ensure the pH is properly adjusted to the 5-6 range after the addition of the sodium acetate buffer. Use a calibrated pH meter for accurate measurement.
-
-
Possible Cause (B): Degradation of the starting material. If the starting material was already significantly oxidized (as indicated by a dark color), the concentration of the reactive species is lower.
-
Solution: Use a fresh, high-purity batch of 4-Amino-2-mercapto-phenol Hydrochloride.
-
Problem 2: The final product is a mixture of N-acetylated and O-acetylated compounds.
-
Possible Cause: pH is too high. At a pH approaching the pKa of the thiol or phenol groups, these groups become deprotonated and more nucleophilic, leading to competing S-acetylation or O-acetylation. While the free amine is generally more nucleophilic than the neutral phenol or thiol, the anionic thiolate or phenoxide are highly reactive.
-
Solution: Carefully control the pH to remain in the 5-6 range. Avoid using strong bases for the initial neutralization, as this can cause a transient high local pH, leading to O- or S-acetylation. The use of a buffer is highly recommended. In some cases, acidic conditions can favor O-acetylation of aminophenols[3].
-
Problem 3: The product is highly discolored (dark brown/purple), even after purification.
-
Possible Cause: Oxidation during reaction or workup. The thiol and phenol moieties are highly susceptible to oxidation, especially at neutral to basic pH, forming colored quinone-type structures or disulfide bonds.
-
Solution (A): Maintain an inert atmosphere. Ensure the reaction and workup are performed under a blanket of nitrogen or argon gas.
-
Solution (B): Use deoxygenated solvents. Purge all solvents with an inert gas before use.
-
Solution (C): Decolorization. During the workup, after extraction and before final purification, the product can be dissolved in a suitable solvent and treated with a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) to reduce colored impurities[2]. A subsequent recrystallization or chromatography step is then necessary.
-
Problem 4: Formation of disulfide-linked dimer as a major byproduct.
-
Possible Cause: Oxidative coupling of the thiol group. In the presence of oxygen, two molecules of the starting material or product can couple via their thiol groups to form a disulfide bond. This is more likely at pH > 8 where the thiolate anion is present.
-
Solution: As with other oxidation issues, rigorous exclusion of air is the best preventative measure. Performing the reaction at a slightly acidic to neutral pH (5-7) will also disfavor the formation of the highly oxidizable thiolate anion.
-
References
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Available at: [Link]
-
The Royal Society of Chemistry. (2009). Supporting Info for a publication on peptide synthesis. Available at: [Link]
-
Avdeef, A. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Available at: [Link]
-
ChemAxon. (2023). Predicting pKa. Available at: [Link]
-
ChemAxon. (2021). How do predicted pKa and solubility values compare to reality? Available at: [Link]
-
University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]
-
Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? Available at: [Link]
-
ARKIVOC. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[4][5]thieno[2,3-d]pyrimidin-4-ones as analg. Available at: [Link]
-
ChemAxon. (n.d.). pKa Plugin. Available at: [Link]
-
ResearchGate. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2: The reaction of 4-aminophenol, 1, with acetic anhydride, 2, to form paracetamol, 3, in step one, followed by a. Available at: [Link]
-
ResearchGate. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. Available at: [Link]
-
National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: [Link]
-
ResearchGate. (1967). Acetylation of Amino and Tyrosine Hydroxyl Groups. Available at: [Link]
- Google Patents. (1973). US3781367A - Preparation of 4-mercaptophenols.
- Google Patents. (n.d.). CN112500309A - Purification method of acetaminophen crude product.
- Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.
-
National Institutes of Health. (2018). A metabolomic analysis of thiol response for standard and modified N‐acetyl cysteine treatment regimens in patients with acetaminophen overdose. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. Available at: [Link]
-
Chemistry Stack Exchange. (2020). While treating 4-aminophenol with acetic anhydride why does the reaction stop at Paracetamol and does not undergo esterification with acetic acid? Available at: [Link]
-
MDPI. (2019). Degradation of Acetaminophen and Its Transformation Products in Aqueous Solutions by Using an Electrochemical Oxidation Cell with Stainless Steel Electrodes. Available at: [Link]
-
Scribd. (n.d.). Acetaminophen Synthesis and Purification. Available at: [Link]
-
Quora. (2023). How is acetaminophen synthesized from phenol and acetic anhydride? Available at: [Link]
-
ResearchGate. (2014). Stability of acetaminophen under different storage conditions. Available at: [Link]
-
PubMed. (1993). Influence of pH and phospholipid species on release of acetaminophen from tablets containing phospholipids. Available at: [Link]
-
European Patent Office. (n.d.). EP 0484153 B1 - Improved method for the purification of acetaminophen. Available at: [Link]
- Google Patents. (n.d.). CN103476395A - Storage-stable formulation of paracetamol in aqueous solution.
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemaxon.com [chemaxon.com]
Technical Support Center: Identification of Impurities in 4-Amino-2-mercapto-phenol Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities that may arise during the synthesis of this compound. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven analytical strategies.
PART 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses common questions regarding the origin and nature of impurities in the synthesis of 4-Amino-2-mercapto-phenol Hydrochloride.
Q1: What are the most probable synthetic routes for 4-Amino-2-mercapto-phenol Hydrochloride, and what are the expected impurities from each?
The synthesis of 4-Amino-2-mercapto-phenol Hydrochloride, a substituted aminothiophenol[1][2][3], typically involves multi-step reactions. The impurities are highly dependent on the chosen synthetic pathway. Two common routes are:
Route A: Reduction of a Nitro Precursor
This route likely starts from 4-amino-2-nitrophenol or a related nitroaromatic compound. The key step is the reduction of the nitro group to an amino group.
-
Starting Materials: 4-amino-2-nitrophenol or 2-nitro-4-acetamidophenol.
-
Key Reaction: Catalytic hydrogenation or metal-acid reduction.[4][5][6]
-
Potential Impurities:
-
Incompletely Reduced Intermediates: Residual starting material (e.g., 4-amino-2-nitrophenol), as well as intermediates like hydroxylamines and oximes.[4][7]
-
Over-reduction Products: If other functional groups are present and susceptible to the reducing conditions.
-
Side-products from the Reducing Agent: For instance, using iron in acidic media might introduce metallic impurities.[5]
-
Coupling Products: Such as azo compounds, which can form from aromatic nitro compounds under certain reduction conditions.[5]
-
Route B: Sulfonation followed by Functional Group Manipulation
This route may involve the introduction of a sulfur-containing group onto an aminophenol backbone.
-
Starting Materials: 4-aminophenol or a protected derivative.
-
Key Reactions: Electrophilic aromatic sulfonation, followed by reduction or other transformations to yield the mercaptan.[8][9][10]
-
Potential Impurities:
-
Isomeric Byproducts: Sulfonation of phenols can yield ortho- and para-isomers.[11] Depending on the starting material, you might see isomeric impurities of 4-Amino-2-mercapto-phenol.
-
Sulfone Formation: A common side reaction in sulfonation, leading to diaryl sulfone impurities.[8][11]
-
Unreacted Intermediates: Such as the corresponding sulfonic acid if the reduction to the thiol is incomplete.
-
Q2: Why am I observing colored impurities in my final product?
Colored impurities often indicate the presence of nitroaromatic compounds, azo compounds, or oxidation products.
-
Nitroaromatics: Starting materials like 4-amino-2-nitrophenol are often yellow to orange crystalline solids.[12] Their presence, even in trace amounts, can impart color.
-
Azo Compounds: These can form as byproducts during the reduction of nitroarenes and are typically colored.[5]
-
Oxidation Products: Thiols are susceptible to oxidation, which can form disulfides. Aminophenols can also oxidize, leading to colored polymeric materials.[13] The final product should be handled under an inert atmosphere if possible.
Q3: Can impurities arise from the final salt formation step?
Yes. The formation of the hydrochloride salt can introduce impurities if not performed correctly.
-
Incomplete Protonation: If an insufficient amount of hydrochloric acid is used, some of the free base form of 4-Amino-2-mercapto-phenol may remain.
-
Degradation: The use of concentrated HCl at elevated temperatures could potentially lead to degradation of the product.
-
Excess Acid: While not an "impurity" in the traditional sense, residual HCl can affect the pH and stability of the final product.
PART 2: Troubleshooting Guide - A Systematic Approach to Impurity Identification
You've run an HPLC of your latest batch of 4-Amino-2-mercapto-phenol Hydrochloride and see an unexpected peak. This guide provides a logical workflow for its identification.
Step 1: Initial Assessment and Data Gathering
Before proceeding with advanced analytical techniques, gather all available data.
-
Question: What is the retention time of the unknown peak relative to the main peak?
-
Insight: Early eluting peaks in reversed-phase HPLC are typically more polar, while later eluting peaks are less polar. This gives a first clue about the nature of the impurity.
-
-
Question: What is the area percentage of the unknown peak?
-
Insight: This helps to quantify the impurity and determine if it is a trace component or a major byproduct.
-
-
Question: Did the peak appear in the analysis of the starting materials or reagents?
-
Insight: This will help to differentiate between a process impurity (formed during the reaction) and an impurity carried over from the starting materials.
-
Step 2: Preliminary Characterization using HPLC-UV
Your HPLC with a UV detector is a powerful first tool.
-
Action: If you have a Diode Array Detector (DAD), extract the UV spectrum of the unknown peak.[14]
-
Question: How does the UV spectrum of the impurity compare to that of the main compound?
-
Insight: A similar UV spectrum suggests a structurally related compound (e.g., an isomer or a precursor). A significantly different spectrum points towards a different chromophore, such as a nitro group or an azo-compound.
-
Step 3: Molecular Weight Determination with Mass Spectrometry (MS)
The next critical piece of information is the molecular weight of the impurity.
-
Action: Prepare a sample for LC-MS analysis.
-
Protocol:
-
Dilute a sample of your product in a suitable solvent (e.g., methanol/water).
-
Inject the sample into an LC-MS system, preferably using the same chromatographic method as your HPLC-UV analysis.
-
Analyze the mass spectrum corresponding to the unknown peak.
-
-
Question: What is the molecular weight of the impurity?
-
Insight: Compare the molecular weight of the impurity to that of the starting materials, expected intermediates, and potential side-products. For example:
-
M+16: Could indicate an oxidation product.
-
M-2: Could suggest the formation of a disulfide from two molecules of the product.
-
Matching MW of starting material: Confirms the presence of unreacted starting material.
-
-
Step 4: Structural Elucidation with NMR (if necessary)
If the impurity is present in a significant amount (>1-2%), and its structure cannot be definitively determined by LC-MS, isolation and NMR analysis may be required.
-
Action: Isolate the impurity using preparative HPLC.
-
Protocol:
-
Develop a preparative HPLC method to achieve baseline separation of the impurity.
-
Collect the fraction containing the impurity.
-
Remove the solvent under reduced pressure.
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) and acquire 1H and 13C NMR spectra.[15]
-
-
Insight: The NMR spectrum will provide detailed information about the chemical environment of the protons and carbons, allowing for unambiguous structure determination.[16][17][18]
Visualization of the Impurity Identification Workflow
The following diagram illustrates the logical flow for identifying an unknown impurity.
Caption: A logical workflow for the systematic identification of an unknown impurity.
PART 3: Key Experimental Protocols
Protocol 1: General Purpose HPLC Method for Aminophenols
This method is a good starting point for the analysis of 4-Amino-2-mercapto-phenol Hydrochloride and its potential impurities.[14][19][20][21][22]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm[12][22] |
| Injection Volume | 10 µL |
Note: This method may need to be optimized for your specific impurity profile. For highly polar impurities, a more aqueous mobile phase may be required. For detection of trace impurities, HPLC with amperometric detection can be highly sensitive.[19][20]
Protocol 2: Sample Preparation for LC-MS
-
Stock Solution: Accurately weigh approximately 1 mg of your sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Solution: Further dilute the stock solution 1:100 with the same 50:50 mixture.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.
Visualization of a Potential Synthetic Pathway and Impurity Formation
This diagram shows a plausible synthesis of 4-Amino-2-mercapto-phenol Hydrochloride and highlights where impurities can be introduced.
Caption: Potential synthesis pathway and points of impurity formation.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
-
Wyszecka-Kaszuba, E., Warowna-Grześkiewicz, M., & Fijałek, Z. (2001). DETERMINATION OF 4-AMINOPHENOL IMPURITIES IN SELECTED PHARMACEUTICAL PREPARATIONS BY HPLC METHOD WITH AMPEROMETRIC DETECTION. Acta Poloniae Pharmaceutica – Drug Research, 58(5), 325–329. [Link]
-
PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]
-
PubChem. 2-Aminothiophenol. [Link]
-
Semantic Scholar. Analytical advances in pharmaceutical impurity profiling. [Link]
-
ResearchGate. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
-
PubChem. 4-Aminothiophenol. [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
-
Newcrom. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
-
PubMed. Detection of Aminothiols Through Surface-Assisted Laser desorption/ionization Mass Spectrometry Using Mixed Gold Nanoparticles. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Flinders University. A liquid chromatography-mass spectrometry study on the spirocyclization of ninhydrin with the aminothiols. [Link]
-
ResearchGate. (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). [Link]
-
Wikipedia. 2-Aminothiophenol. [Link]
- Google Patents.
-
Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
ResearchGate. 1 H-NMR spectrum of the purified 4-aminophenol. [Link]
- Google Patents. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.
-
Saskia van der Veen. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
Shimadzu. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial properties of 4-[(4-hydroxybenzylidene) amino] phenol and its polymer | Request PDF. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Products on 2-hydroxytoluene (A27). [Link]
-
National Institutes of Health. Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]
-
ResearchGate. Synthesis and Structure of 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and Its Metal Complexes | Request PDF. [Link]
Sources
- 1. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Amino-2-mercapto-phenol Hydrochloride | CAS: 98140-58-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Mercaptophenol(637-89-8) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. ptfarm.pl [ptfarm.pl]
- 20. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Recrystallization methods for purifying "4-Amino-2-mercapto-phenol Hydrochloride" products
This guide provides in-depth technical support for the recrystallization of 4-Amino-2-mercapto-phenol Hydrochloride (CAS 98140-58-0). It is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this compound, ensuring high purity and yield.
Introduction: Understanding the Challenges
4-Amino-2-mercapto-phenol Hydrochloride is a polar organic salt containing three key functional groups: a phenolic hydroxyl, an aromatic amine, and a mercaptan (thiol).[1] This specific combination presents several purification challenges:
-
High Polarity: The hydrochloride salt form enhances water solubility, but its inherent polarity makes finding an ideal single recrystallization solvent difficult.[2]
-
Oxidation Sensitivity: The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfide impurities and colored byproducts. This necessitates careful handling to exclude atmospheric oxygen.[3][4]
-
Thermal and Light Sensitivity: Like many aminophenols, the compound can degrade and form colored polymeric impurities when exposed to heat or light for extended periods.[5][6]
This guide provides validated protocols and troubleshooting solutions to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for recrystallizing 4-Amino-2-mercapto-phenol Hydrochloride?
A1: Given its high polarity, the best starting points are polar, protic solvents. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[7] We recommend screening the following, always using deoxygenated solvents:
-
Single Solvents: Isopropanol, n-butanol, or water (with pH adjustment to maintain stability). Anhydrous ethanol can sometimes be too effective a solvent, leading to low recovery.[2]
-
Mixed-Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) is often most effective. Common pairs include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/water. The two solvents must be miscible.
Q2: My product is consistently pink, brown, or dark-colored, even after recrystallization. What is causing this?
A2: Discoloration is almost always due to oxidation or degradation. The aminophenol moiety is prone to forming colored quinone-imine type structures, while the thiol group can oxidize to form disulfides.[6] This is exacerbated by heat, oxygen, and trace metal impurities. To mitigate this, you must:
-
Use Deoxygenated Solvents: Purge all solvents with an inert gas (N₂ or Ar) before use.[3]
-
Work Under an Inert Atmosphere: Perform the entire recrystallization process using a Schlenk line or inside a glovebox to prevent contact with air.[8][9]
-
Consider a Chelating Agent: Adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.
-
Use Activated Charcoal: For persistent color, a treatment with activated charcoal can remove polymeric impurities, but this should be done cautiously as it can also adsorb your product.[10]
Q3: Is it absolutely necessary to use an inert atmosphere?
A3: Yes. Due to the high susceptibility of the thiol group to oxidation, working under an inert atmosphere is critical for achieving high purity.[3] Attempting recrystallization on the benchtop will likely result in the formation of disulfide impurities, which can be difficult to remove and may compromise the integrity of your downstream experiments.
Core Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization Under Inert Atmosphere
This protocol is ideal if a suitable single solvent, such as isopropanol, has been identified.
Methodology:
-
Preparation: Set up a Schlenk flask containing your crude 4-Amino-2-mercapto-phenol Hydrochloride and a magnetic stir bar. Ensure all glassware is oven-dried and cooled under vacuum.
-
Inerting the System: Connect the flask to a Schlenk line and perform at least three evacuate-refill cycles with dry nitrogen or argon to remove all atmospheric oxygen.[3]
-
Solvent Addition: Add a minimal amount of deoxygenated isopropanol (or another chosen solvent) via cannula transfer while stirring at room temperature.[8]
-
Dissolution: Gently heat the mixture using a heating mantle with stirring until all the solid dissolves. Add more deoxygenated solvent dropwise if needed to achieve complete dissolution, creating a saturated solution. Avoid vigorous boiling to prevent degradation.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under inert conditions using a cannula filter into a second, pre-warmed Schlenk flask.
-
Crystallization: Disconnect the flask from the Schlenk line (while under a positive pressure of inert gas) and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[12] Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in a refrigerator or freezer (-20°C) for several hours to maximize crystal recovery.
-
Isolation: Collect the crystals by filtration under an inert atmosphere using a Schlenk filter stick or by transferring the setup into a glovebox for filtration.[9]
-
Washing: Wash the crystals with a small amount of cold, deoxygenated isopropanol to remove any remaining soluble impurities.[7]
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Addition)
This method is used when the compound is too soluble in one solvent but insoluble in another. A common pair is Isopropanol ("good" solvent) and Diethyl Ether ("anti-solvent").
Methodology:
-
Preparation & Inerting: Follow steps 1 and 2 from Protocol 1.
-
Dissolution: Dissolve the crude product in the minimum amount of hot, deoxygenated isopropanol with stirring.[13]
-
Anti-Solvent Addition: While the solution is still warm, add deoxygenated diethyl ether dropwise with vigorous stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.[13]
-
Re-homogenization: Gently warm the solution until it becomes clear again. If it doesn't, add a single drop of hot isopropanol to redissolve the precipitate.
-
Crystallization & Isolation: Follow steps 6 through 10 from Protocol 1. For the washing step (Step 9), use a cold mixture of isopropanol and diethyl ether.
Data Presentation & Visualization
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization.[11] The following table provides a starting point for solvent screening. Always use deoxygenated solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Water | 100 | 80.4 | High solubility, may require pH control to prevent degradation. Good for creating mixed systems with alcohols.[14] |
| Methanol | 65 | 32.7 | Often too good a solvent, leading to low recovery. Can be used in mixed systems.[14] |
| Isopropanol (IPA) | 82 | 19.9 | Recommended starting point. Good balance of polarity and volatility. Often used with an anti-solvent.[2] |
| n-Butanol | 118 | 17.5 | Higher boiling point allows for a wider temperature range, potentially improving crystal growth.[7] |
| Ethyl Acetate | 77 | 6.0 | Likely a poor solvent. Best used as an anti-solvent with an alcohol or for washing impurities.[2][15] |
| Diethyl Ether | 35 | 4.3 | Insoluble. Excellent as an anti-solvent with alcohols due to miscibility and volatility.[7] |
| Hexane | 69 | 1.9 | Insoluble. Good for washing non-polar impurities from the crude solid before recrystallization.[2] |
Experimental Workflows
Caption: General workflow for recrystallization under an inert atmosphere.
Troubleshooting Guide
Problem: The compound "oils out" as a liquid instead of forming crystals.
-
Cause: This typically happens when the solution is too concentrated, or the solubility of the compound exceeds its melting point at that temperature.[16] Impurities can also lower the melting point of the mixture, contributing to this issue.[17]
-
Solution 1 (Dilution): Re-heat the mixture until the oil redissolves completely. Add a small amount (10-15% more volume) of the hot "good" solvent to dilute the solution. Let it cool slowly again.[17]
-
Solution 2 (Slower Cooling): Ensure the flask is insulated and cools as slowly as possible. An inverted beaker placed over the flask can create an insulating air jacket, slowing the cooling rate.[17]
-
Solution 3 (Change Solvents): Consider a solvent with a lower boiling point.[18]
Problem: No crystals form, even after cooling in an ice bath.
-
Cause: The solution is likely not supersaturated. This can be due to using too much solvent or the compound having unexpectedly high solubility in the cold solvent.[12]
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[17]
-
Solution 2 (Seed Crystals): If available, add a single, tiny crystal of the pure product to the cold solution to act as a template for crystallization.[17]
-
Solution 3 (Concentrate): If the first two methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a stream of inert gas, then attempt to cool and crystallize again.[16]
Problem: My recovery yield is very low.
-
Cause: This could be due to several factors: using too much solvent, washing with solvent that is not cold enough, or premature filtration.
-
Solution 1 (Optimize Solvent Volume): Use the absolute minimum amount of hot solvent required for dissolution.
-
Solution 2 (Second Crop): After filtering the first crop of crystals, take the mother liquor (the filtrate) and concentrate it by boiling off some solvent. Cooling this concentrated solution may yield a "second crop" of crystals. Note that this crop may be less pure than the first.[14]
-
Solution 3 (Check Washing): Ensure the wash solvent is ice-cold and use only a very small volume to rinse the crystals, as even cold solvent will dissolve some product.[7]
Caption: Decision tree for common recrystallization troubleshooting steps.
References
-
Schlenk Line Survival Guide. Crystallisation. [Link]
-
University of California, Los Angeles. Recrystallization, filtration and melting point. [Link]
-
University of Rochester. Recrystallization. [Link]
-
University of Texas at Dallas. Crystallization. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
University of Colorado Boulder. Experiment 2: Recrystallization. [Link]
-
Michigan State University. Recrystallization. [Link]
- Google Patents.
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]
-
Molecular Inorganic Chemistry, Leiden University. Working with air and moisture sensitive compounds. [Link]
-
MDPI. Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
- Google Patents.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ACS Publications. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]
-
PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]
-
ResearchGate. Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]
-
National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
University of Massachusetts Boston. Synthesis of Acetaminophen. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
Reddit. r/Chempros - Recrystallization Issues. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. [Link]
-
PubChem. 4-Mercaptophenol. [Link]
-
Science.gov. related impurities 4-aminophenol: Topics by Science.gov. [Link]
-
ChemRxiv. Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. [Link]
-
Scientific Laboratory Supplies (SLS). 4-Mercaptophenol, 97%. [Link]
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Validation & Comparative
A Guide to the Structural Validation of 4-Amino-2-mercapto-phenol Hydrochloride by ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists working with novel chemical entities, establishing the precise arrangement of atoms is paramount for understanding reactivity, predicting biological activity, and ensuring the integrity of their findings. This guide provides an in-depth analysis of the structural validation of 4-Amino-2-mercapto-phenol Hydrochloride using the powerful techniques of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of NMR, present predicted spectral data based on analogous compounds, and provide a comprehensive experimental protocol for acquiring and interpreting the spectra.
The Importance of Structural Elucidation
4-Amino-2-mercapto-phenol Hydrochloride (C₆H₈ClNOS, M.W.: 177.65) is a substituted aromatic compound containing hydroxyl, amino, and thiol functional groups.[1] The hydrochloride salt form suggests that the basic amino group is protonated. The precise positioning of these substituents on the benzene ring is critical to its chemical properties and potential applications. NMR spectroscopy stands as an unparalleled tool for this purpose, offering a non-destructive method to probe the chemical environment of each proton and carbon atom within the molecule.
Predicting the NMR Spectra: A Comparative Approach
In the absence of a readily available experimental spectrum for 4-Amino-2-mercapto-phenol Hydrochloride, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the spectra of structurally similar compounds. For this purpose, we will primarily draw upon the known NMR data of 4-aminophenol, 2-aminophenol, and thiophenol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
Based on the structure of 4-Amino-2-mercapto-phenol Hydrochloride, we anticipate signals corresponding to the aromatic protons and the labile protons of the -OH, -SH, and -NH₃⁺ groups.
-
Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, they are expected to be in different chemical environments and thus produce distinct signals. We can predict their approximate chemical shifts and splitting patterns by considering the electronic effects of the substituents. The hydroxyl (-OH) and amino (-NH₂) groups are electron-donating, which tend to shield aromatic protons (shift them to a lower ppm value), particularly at the ortho and para positions.[2] Conversely, the thiol (-SH) group has a more complex effect but generally causes a downfield shift compared to an unsubstituted benzene. The protonation of the amino group to -NH₃⁺ will make it an electron-withdrawing group, leading to a deshielding (downfield shift) of the aromatic protons.
-
Labile Protons (-OH, -SH, -NH₃⁺): The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] The -OH proton of phenols typically appears in the range of 4-8 ppm.[3] The -SH proton of thiophenols is generally found between 3-4 ppm.[4] The protons of the ammonium group (-NH₃⁺) in hydrochloride salts can appear as a broad signal over a wide range, often downfield. A D₂O exchange experiment can be used to confirm the identity of these labile protons, as they will be replaced by deuterium and their signals will disappear from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2-mercapto-phenol Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-3 | ~6.8 - 7.2 | Doublet (d) | Ortho to -SH and meta to -OH and -NH₃⁺. |
| H-5 | ~6.5 - 6.9 | Doublet of doublets (dd) | Ortho to -NH₃⁺ and meta to -OH and -SH. |
| H-6 | ~6.9 - 7.3 | Doublet (d) | Ortho to -OH and meta to -NH₃⁺ and -SH. |
| -OH | Variable (broad singlet) | Singlet (s) | Dependent on solvent and concentration. |
| -SH | Variable (broad singlet) | Singlet (s) | Dependent on solvent and concentration. |
| -NH₃⁺ | Variable (broad singlet) | Singlet (s) | Dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. Aromatic carbons typically resonate in the range of 110-160 ppm.[5] The chemical shifts are influenced by the attached substituents.
-
Substituent Effects: Electron-donating groups like -OH and -NH₂ (in the free base) cause an upfield shift (shielding) of the ortho and para carbons, while the ipso-carbon (the carbon directly attached to the substituent) is shifted downfield. Electron-withdrawing groups, such as the -NH₃⁺ group, will deshield the aromatic carbons, shifting them to higher ppm values. The -SH group has a smaller effect on the carbon chemical shifts compared to -OH and -NH₂.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2-mercapto-phenol Hydrochloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 (-OH) | ~150 - 160 | Ipso-carbon to the hydroxyl group, expected to be downfield. |
| C-2 (-SH) | ~115 - 125 | Ipso-carbon to the thiol group. |
| C-3 | ~115 - 125 | Influenced by ortho -SH and meta -OH and -NH₃⁺. |
| C-4 (-NH₃⁺) | ~135 - 145 | Ipso-carbon to the protonated amino group, expected to be downfield. |
| C-5 | ~110 - 120 | Influenced by ortho -NH₃⁺ and meta -OH and -SH. |
| C-6 | ~120 - 130 | Influenced by ortho -OH and meta -NH₃⁺ and -SH. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural validation, a meticulous experimental procedure is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-Amino-2-mercapto-phenol Hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and slow down the exchange of labile protons, often allowing for the observation of -OH, -NH, and -SH signals.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.
-
Analyze the splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons.
-
Compare the experimental chemical shifts, multiplicities, and integrals with the predicted values to confirm the structure.
-
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of spectral interpretation.
Caption: Experimental workflow for NMR-based structural validation.
Sources
A Senior Application Scientist's Guide to Molecular Weight Confirmation of 4-Amino-2-mercapto-phenol Hydrochloride via Mass Spectrometry
Abstract
Accurate molecular weight determination is a cornerstone of chemical and pharmaceutical research, ensuring the identity and purity of synthesized compounds. This guide provides an in-depth comparison of mass spectrometry-based techniques for the molecular weight confirmation of "4-Amino-2-mercapto-phenol Hydrochloride," a key reagent in various synthetic pathways. We will delve into the nuances of different ionization methods, present a comprehensive experimental protocol, and explore alternative analytical approaches. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for the precise characterization of this and similar small molecules.
Introduction: The Significance of 4-Amino-2-mercapto-phenol Hydrochloride
4-Amino-2-mercapto-phenol Hydrochloride is a crucial chemical intermediate, notably utilized in the synthesis of certain metabolites, such as those of acetaminophen.[1] Its chemical structure, possessing both an amine and a thiol group, presents unique characteristics that influence the choice of analytical methodology. The precise confirmation of its molecular weight is not merely a procedural step but a critical quality control measure to ensure the integrity of subsequent research and development activities. Mass spectrometry stands out as a powerful and sensitive technique for this purpose, offering high accuracy and detailed structural information from minimal sample quantities.[2][3][4][5]
Fundamentals of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] The process can be broken down into three fundamental stages:
-
Ionization: The sample molecule is converted into a gas-phase ion. The choice of ionization technique is paramount and depends heavily on the analyte's properties.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
For a compound like 4-Amino-2-mercapto-phenol Hydrochloride, with a molecular formula of C6H8ClNOS, the expected molecular weight is approximately 177.65 g/mol .[1]
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is critical for the successful analysis of small molecules. For 4-Amino-2-mercapto-phenol Hydrochloride, a polar molecule, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most relevant techniques.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[6][7] It involves the formation of a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
Advantages for 4-Amino-2-mercapto-phenol Hydrochloride:
-
High Sensitivity: ESI can detect very low concentrations of the analyte.
-
Soft Ionization: It typically produces intact molecular ions with minimal fragmentation, which is ideal for molecular weight confirmation.[7]
-
Compatibility with Liquid Chromatography (LC): ESI is the most common interface for LC-MS, allowing for the separation of complex mixtures prior to mass analysis.[7] This is particularly useful for assessing the purity of the compound.
Causality Behind its Suitability: The presence of the amino group (-NH2) makes 4-Amino-2-mercapto-phenol readily protonated in the positive ion mode ([M+H]+), a process highly favored in ESI.[6] The overall polarity of the molecule also makes it highly soluble in common ESI solvents like methanol and acetonitrile.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique, but it is more commonly associated with the analysis of large biomolecules like proteins.[8] However, its application for small molecules is an area of active research.[8][9][10] In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte.
Challenges for 4-Amino-2-mercapto-phenol Hydrochloride:
-
Matrix Interference: The low molecular weight of the analyte can be obscured by signals from the matrix itself, which can be a significant issue in the low mass range.[11]
-
Finding a Suitable Matrix: Identifying a matrix that effectively co-crystallizes with and ionizes the analyte without generating interfering peaks can be challenging.[9][12]
Potential Advantages (with optimization):
-
High Throughput: MALDI is generally faster than LC-ESI-MS for sample analysis.
-
Tolerance to Salts: MALDI can be more tolerant of salts and other impurities in the sample compared to ESI.
Comparison Summary:
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from charged droplets | Laser-induced desorption/ionization from a matrix |
| Best Suited For | Polar, thermally labile molecules | Large biomolecules, but adaptable for small molecules |
| Fragmentation | Minimal (soft ionization) | Minimal (soft ionization) |
| Throughput | Lower (often coupled with LC) | Higher |
| Interference | Less prone to low-mass interference | Prone to matrix interference at low m/z |
| Recommendation for Topic | Highly Recommended | Feasible, but requires significant method development |
Experimental Protocol: ESI-MS Analysis
This section provides a detailed, self-validating protocol for the molecular weight confirmation of 4-Amino-2-mercapto-phenol Hydrochloride using ESI-MS.
Materials and Reagents
-
4-Amino-2-mercapto-phenol Hydrochloride (analytical standard)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (for mass spectrometry)
-
Calibrant solution (e.g., Agilent ESI-L Low Concentration Tuning Mix)
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Amino-2-mercapto-phenol Hydrochloride and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) methanol:water solution containing 0.1% formic acid. The formic acid aids in protonation.
Instrumentation and Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurement.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Parameters (representative):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizer Gas (N2): 1.5 - 2.0 Bar
-
Drying Gas (N2) Flow: 8 - 10 L/min
-
Drying Gas Temperature: 200 - 250 °C
-
Mass Scan Range: m/z 50 - 500
-
Self-Validation: Calibration and Data Acquisition
-
Mass Axis Calibration: Prior to sample analysis, calibrate the mass spectrometer using the appropriate calibrant solution according to the manufacturer's instructions. This ensures high mass accuracy.
-
Blank Injection: Infuse the solvent blank (50:50 methanol:water with 0.1% formic acid) to identify any background ions.
-
Sample Analysis: Infuse the prepared working solution and acquire the mass spectrum.
Data Interpretation
The molecular formula of the free base (4-Amino-2-mercapto-phenol) is C6H7NOS. The hydrochloride salt will dissociate in solution.
-
Expected Monoisotopic Mass of the Free Base: 141.0248 Da
-
Expected Protonated Ion ([M+H]+): The primary ion expected in the positive ESI mode is the protonated molecule. The expected m/z for this ion would be 142.0326.
-
Other Potential Adducts: It is also common to observe adducts with sodium ([M+Na]+) or potassium ([M+K]+), especially if there are trace amounts of these salts present in the sample or solvents.
-
[M+Na]+: 164.0146 m/z
-
[M+K]+: 180.9885 m/z
-
Data Summary Table:
| Ion Species | Theoretical m/z |
| [M+H]+ | 142.0326 |
| [M+Na]+ | 164.0146 |
| [M+K]+ | 180.9885 |
Alternative Analytical Techniques
While mass spectrometry is a premier technique for molecular weight determination, other methods can provide complementary information.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms.[13] It is often used in conjunction with MS for unambiguous structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful alternative. However, for polar and less volatile compounds like aminophenols, derivatization is often required to increase their volatility.[14][15]
-
Elemental Analysis: This technique determines the percentage composition of elements in a compound, which can be used to confirm the empirical formula and, consequently, the molecular weight.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the ESI-MS workflow for the analysis of 4-Amino-2-mercapto-phenol Hydrochloride.
Caption: ESI-MS workflow for molecular weight confirmation.
Conclusion
For the rapid and accurate molecular weight confirmation of 4-Amino-2-mercapto-phenol Hydrochloride, Electrospray Ionization Mass Spectrometry (ESI-MS) is the superior choice over MALDI-MS. Its high sensitivity, soft ionization nature, and compatibility with liquid chromatography make it an indispensable tool for the characterization of this and other polar small molecules in a research and drug development setting. The provided protocol offers a robust and self-validating framework for achieving reliable and reproducible results.
References
-
Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC - NIH. (2017-01-18). Available at: [Link]
-
Small molecule analysis by MALDI mass spectrometry - PubMed. (2002). Available at: [Link]
-
The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. Available at: [Link]
-
A novel strategy for MALDI-TOF MS analysis of small molecules | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing). Available at: [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. Available at: [Link]
-
The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS) - PubMed. Available at: [Link]
-
Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy - Agilent. (2011-02-24). Available at: [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Available at: [Link]
-
Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (2017). Available at: [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation - IRJET. Available at: [Link]
-
Molecular Weight Determination - . Available at: [Link]
-
Mass Spectrometry Molecular Weight | MtoZ Biolabs. Available at: [Link]
-
Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed. Available at: [Link]
-
HPLC mass spectra of 4-aminophenol formed in supernatants after... - ResearchGate. Available at: [Link]
-
Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017-05-10). Available at: [Link]
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4-Aminothiophenol | C6H7NS | CID 14510 - PubChem. Available at: [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of 4-Amino-2-mercapto-phenol Hydrochloride and Isomeric Aminophenol Reagents
Introduction
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, aminophenols represent a class of exceptionally versatile intermediates. These aromatic compounds, characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on a benzene ring, are foundational building blocks for a vast array of products.[1][2] The specific placement of these functional groups—ortho, meta, or para—dramatically influences the molecule's reactivity, stability, and ultimate application. While 2-aminophenol, 3-aminophenol, and 4-aminophenol are the workhorses of the industry, specialized derivatives such as 4-Amino-2-mercapto-phenol Hydrochloride offer unique functionalities for niche applications.
This guide provides an in-depth comparative analysis for researchers, scientists, and drug development professionals. We will dissect the physicochemical properties, comparative reactivity, and functional applications of these key reagents. By grounding our discussion in experimental data and established protocols, we aim to provide a clear rationale for reagent selection in specific synthetic and analytical contexts.
Part 1: Physicochemical Properties - A Foundation for Reactivity
The utility of any chemical reagent begins with its fundamental physicochemical properties. The structural arrangement of functional groups dictates solubility, melting point, and acid-base characteristics, which in turn govern reaction conditions and purification strategies. The introduction of a mercapto (-SH) group in 4-Amino-2-mercapto-phenol Hydrochloride adds another layer of chemical personality, distinct from the common isomers.
| Property | 4-Amino-2-mercapto-phenol HCl | 2-Aminophenol (o-AP) | 3-Aminophenol (m-AP) | 4-Aminophenol (p-AP) |
| Molecular Formula | C₆H₈ClNOS[3][4] | C₆H₇NO[5][6] | C₆H₇NO[7] | C₆H₇NO[8][9] |
| Molecular Weight | 177.65 g/mol [3] | 109.13 g/mol [5] | 109.13 g/mol [7] | 109.13 g/mol [9] |
| CAS Number | 98140-58-0[3] | 95-55-6[5] | 591-27-5[7] | 123-30-8[8][10] |
| Appearance | Data not available | Colorless needles or white crystals, darkens on exposure to air/light[11] | Off-white to light brown crystalline powder[7][12] | Colorless to reddish-yellow crystals, darkens on exposure to air/light[8][10] |
| Melting Point | Data not available | 172-174 °C[6][11] | 121-123 °C[7] | 187.5 °C[8][9] |
| Boiling Point | Data not available | ~282 °C[5] | 164 °C (at 11 mmHg)[13] | 284 °C (decomposes)[9] |
| pKa (Amino) | Data not available | 4.78[6] | 4.37[14] | 5.48[8] |
| pKa (Phenol) | Data not available | 9.97[6] | 9.82[14] | 10.30[8] |
| Solubility | Data not available | Moderately soluble in water and ethanol; insoluble in benzene.[11][15] | Moderately soluble in water; soluble in ethanol, ether.[12] | Moderately soluble in alcohols and hot water; insoluble in benzene, chloroform.[9][16] |
Expert Analysis of Properties:
-
Melting Point Discrepancies: The high melting point of 2-aminophenol is a direct result of strong intramolecular hydrogen bonding between the adjacent -OH and -NH2 groups, which is not possible in the meta and para isomers.[6]
-
Stability: 2- and 4-aminophenol are notoriously susceptible to air oxidation, leading to colored degradation products.[17] 3-aminophenol is significantly more stable in air, a critical consideration for storage and handling.[17] The presence of a thiol group in 4-Amino-2-mercapto-phenol Hydrochloride makes it highly prone to oxidation, likely requiring storage under an inert atmosphere.
-
Acidity/Basicity: The pKa values indicate that all isomers are amphoteric, capable of acting as weak acids (phenol group) or weak bases (amino group).[17] This dual reactivity is central to their synthetic utility.
Part 2: Comparative Reactivity and Stability
The synthetic utility of aminophenols is dictated by their electronic structure. A theoretical study using Density Functional Theory (DFT) provides quantitative insight into the reactivity of the three primary isomers.[18][19]
| Parameter | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |
| Ionization Potential (IP) | 161.09 kcal mol⁻¹ | 166.29 kcal mol⁻¹ | 157.44 kcal mol⁻¹ |
| O-H Bond Dissociation Energy (BDE) | 387.06 kcal mol⁻¹ | 399.29 kcal mol⁻¹ | 389.92 kcal mol⁻¹ |
| N-H Bond Dissociation Energy (BDE) | 397.59 kcal mol⁻¹ | 410.28 kcal mol⁻¹ | 385.06 kcal mol⁻¹ |
| (Data sourced from a DFT study by Silva et al.[18]) |
Causality Behind Reactivity: The DFT data reveals a clear reactivity trend: 4-aminophenol > 2-aminophenol > 3-aminophenol .
-
4-Aminophenol (para): This is the most reactive and least stable isomer.[18][19] The para-position allows for maximum resonance stabilization of the radical intermediate formed upon hydrogen or electron donation, making it an excellent reducing agent but also highly susceptible to oxidation.
-
3-Aminophenol (meta): This is the least reactive and most stable isomer.[18][19] The meta-position prevents direct resonance conjugation between the amino and hydroxyl groups, resulting in higher bond dissociation energies and greater stability.
-
4-Amino-2-mercapto-phenol Hydrochloride: While no comparative DFT data is available, we can infer its reactivity. The presence of three electron-donating groups (-OH, -NH2, -SH) makes the aromatic ring highly activated and extremely susceptible to electrophilic attack. The thiol group is also a prime site for oxidation. This high reactivity makes it an ideal reagent for targeted, specific reactions but unsuitable as a general-purpose bulk intermediate.
Part 3: Applications in Synthesis and Analysis - A Functional Comparison
The differences in stability and reactivity translate directly into distinct industrial and laboratory applications for each reagent.
| Reagent | Primary Applications | Key Advantages |
| 4-Aminophenol | Pharmaceutical Synthesis: Final intermediate in the industrial synthesis of paracetamol (acetaminophen).[8][9][16] Precursor to other drugs like amodiaquine and mesalazine.[8][9] Photography: Key component in black-and-white film developer (Rodinal).[9][20] Dyes: Intermediate for azo and sulfur dyes. | High reactivity is ideal for efficient conversion in large-scale synthesis. |
| 2-Aminophenol | Dye Synthesis: Used to create metal-complex dyes and azo dyes for textiles.[5][11] Heterocyclic Chemistry: A crucial precursor for synthesizing benzoxazoles and quinolines, which are important scaffolds in pharmaceuticals and agrochemicals.[11] | The ortho-arrangement of functional groups facilitates cyclization reactions. |
| 3-Aminophenol | Dye Synthesis: A key intermediate for hair dyes and fluorescent dyes such as rhodamine B.[7][14] Polymers: Used as a stabilizer for chlorine-containing thermoplastics.[14] Pharmaceuticals: Intermediate for drugs like p-aminosalicylic acid.[13] | High stability allows for use in formulations requiring longer shelf life and resistance to oxidation. |
| 4-Amino-2-mercapto-phenol HCl | Metabolite Synthesis/Analytical Standard: Documented as a reagent for preparing an acetaminophen metabolite.[3][21] | Its specific, complex structure is its primary advantage, allowing for the synthesis of target molecules that are otherwise difficult to access. Essential for toxicology and drug metabolism studies. |
Part 4: Experimental Protocols and Methodologies
To bridge theory and practice, this section provides validated, step-by-step protocols. The rationale behind key steps is explained to align with our E-E-A-T principles.
Protocol 1: Synthesis of a Pharmaceutical (Paracetamol from 4-Aminophenol)
This protocol demonstrates the N-acetylation of 4-aminophenol, a cornerstone reaction in the pharmaceutical industry.[9]
Causality: The reaction utilizes the high nucleophilicity of the amino group on the electron-rich 4-aminophenol. Acetic anhydride is an efficient acetylating agent, and the reaction is often catalyzed by a base to deprotonate the phenol, though it can proceed without it.
Methodology:
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (10.9 g, 0.1 mol).
-
Solvent Addition: Add 30 mL of water and 12 mL of acetic anhydride (0.127 mol).
-
Reaction: Gently heat the mixture under reflux for 20-30 minutes.
-
Crystallization: Cool the flask in an ice bath. The paracetamol will begin to crystallize.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove impurities.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or a water-ethanol mixture to obtain pure paracetamol.
-
Validation: Dry the purified crystals and determine the melting point (expected: 169-171 °C) and yield. Confirm structure using FT-IR and NMR spectroscopy.
Protocol 2: Spectrophotometric Determination of Nitrite using an Aminophenol Reagent
This protocol illustrates the use of aminophenols in quantitative analysis, relying on the formation of a colored azo dye.[22]
Causality: This method is based on the Griess reaction. A primary aromatic amine (here, an aminophenol derivative) is diazotized by nitrite ions under acidic conditions. The resulting diazonium salt is then coupled with a phenol to form a stable, intensely colored azo dye, allowing for sensitive spectrophotometric quantification.
Methodology:
-
Reagent Preparation:
-
Diazotizing Reagent: Dissolve 0.5 g of 4-aminophenylacetic acid in 100 mL of 2M HCl.
-
Coupling Reagent: Dissolve 0.5 g of resorcinol in 100 mL of deionized water.
-
Nitrite Standard: Prepare a 100 ppm stock solution of nitrite (NO₂⁻) and create a series of dilutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) for the calibration curve.
-
-
Sample Reaction: To 10 mL of each standard and the unknown water sample in separate test tubes, add 1 mL of the diazotizing reagent. Mix and allow to stand for 5 minutes.
-
Color Development: Add 1 mL of the coupling reagent to each tube. Mix and allow the color to develop for 20 minutes.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax, typically around 520 nm) using a UV-Visible spectrophotometer.
-
Validation: Plot a calibration curve of absorbance versus nitrite concentration for the standards. Use the linear regression equation to determine the nitrite concentration in the unknown sample.
Part 5: Visualization of Key Workflows and Pathways
Diagrams provide a clear visual summary of complex processes, enhancing understanding and reproducibility.
Caption: Step-by-step experimental workflow for the laboratory synthesis of paracetamol.
Caption: The chemical logic behind the spectrophotometric determination of nitrite using an aminophenol reagent.
Conclusion
The selection of an aminophenol reagent is a critical decision that hinges on the specific goals of the researcher.
-
4-Aminophenol is the undisputed choice for applications requiring high reactivity, most notably in the multi-ton synthesis of paracetamol. Its instability is a manageable trade-off for its synthetic efficiency.
-
3-Aminophenol offers superior stability, making it the preferred intermediate for products where resistance to oxidation is paramount, such as in hair dye formulations.
-
2-Aminophenol provides unique reactivity due to its ortho-substituted structure, making it indispensable for the synthesis of specific heterocyclic systems and metal-complex dyes.
-
4-Amino-2-mercapto-phenol Hydrochloride exists in a separate category. It is not a general-purpose intermediate but a highly specialized reagent. Its value lies in its precise structure, enabling the targeted synthesis of complex molecules like drug metabolites for use as analytical standards in pharmacokinetic and toxicological studies.
For the drug development professional, understanding this landscape is crucial. While 4-aminophenol is a key starting material for APIs, its derivatives are also widely studied for novel biological activities. [23][24][25]The specialized reagents, though used in smaller quantities, are the linchpins that make critical metabolic and safety studies possible, ultimately ensuring the integrity of the entire drug development pipeline.
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- PubMed Central. (2023, April 17).
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A Senior Application Scientist's Guide to Alternative Reagents for Synthesizing Acetaminophen Metabolites
This guide provides an in-depth comparison of conventional and alternative synthetic methodologies for producing the principal metabolites of acetaminophen (paracetamol). Designed for researchers in drug development, metabolism, and toxicology, this document moves beyond simple protocols to explain the underlying chemistry and rationale, empowering scientists to make informed decisions for their experimental needs. We will explore established chemical routes and contrast them with modern enzymatic and electrochemical alternatives that offer significant advantages in terms of safety, efficiency, and biomimicry.
The Metabolic Landscape of Acetaminophen
Acetaminophen is predominantly metabolized in the liver through three primary pathways: glucuronidation, sulfation, and oxidation.[1][2] At therapeutic doses, the majority of the drug is converted into non-toxic acetaminophen glucuronide (APAP-G) and acetaminophen sulfate (APAP-S) conjugates, which are readily excreted.[3][4] A minor fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][5] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[6] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI production and depletion of GSH stores, resulting in severe liver damage.[3][4]
The availability of pure, well-characterized standards for these metabolites is crucial for a wide range of research applications, including pharmacokinetic studies, toxicity screening, and the development of analytical assays.
Caption: Metabolic pathways of acetaminophen in the liver.
The Reactive Metabolite: Synthesizing N-acetyl-p-benzoquinone imine (NAPQI)
NAPQI is notoriously unstable, making its synthesis and isolation challenging.[7] Its high reactivity is the very reason it is a critical tool for studying the mechanisms of acetaminophen-induced hepatotoxicity.[8]
Conventional Synthesis: Strong Chemical Oxidants
The classical approach to synthesizing NAPQI involves the direct chemical oxidation of acetaminophen. This method is effective for producing tangible quantities but relies on stoichiometric amounts of often hazardous and heavy-metal-based oxidizing agents.
Common Reagent: Silver (I) Oxide (Ag₂O)
The oxidation of acetaminophen using freshly prepared silver (I) oxide in an anhydrous organic solvent like chloroform or diethyl ether is a well-documented method.[9][10] The reaction proceeds rapidly, but the workup requires careful filtration to remove silver byproducts, and the use of a heavy metal reagent is a significant environmental and safety drawback.
Alternative Synthetic Methodologies
Modern alternatives focus on cleaner, more controlled, and biomimetic approaches to generate NAPQI, often in situ for immediate use in toxicological assays.
This approach mimics the biological formation of NAPQI and is ideal for generating the metabolite under physiologically relevant conditions.
-
Cytochrome P450 Systems: Incubating acetaminophen with liver microsomes (containing CYP enzymes) and an NADPH regenerating system provides a direct biological route to NAPQI.[7][11] This is the most biomimetic method, but yields can be low, and purification from the complex biological matrix is difficult. It is best suited for in situ generation and trapping experiments.
-
Horseradish Peroxidase (HRP): A simpler enzymatic system involves using HRP in the presence of hydrogen peroxide (H₂O₂).[9] This method is more scalable than using CYPs, avoids the need for complex cofactors, and the reaction can be easily monitored spectrophotometrically.[9]
A greener and highly controllable method involves the electrochemical oxidation of acetaminophen.[12] By applying a specific potential to an electrode in an aqueous buffer solution containing acetaminophen, NAPQI can be generated directly without the need for any chemical reagents.[12] The reaction rate and yield can be precisely controlled by adjusting the applied voltage. This method is notable for its high atom economy and the absence of hazardous waste streams.[12]
Comparative Analysis: NAPQI Synthesis
| Method | Key Reagents | Advantages | Disadvantages | Typical Use Case |
| Conventional | Silver (I) Oxide (Ag₂O), Anhydrous Solvent | High yield, well-established.[9] | Uses heavy metals, hazardous waste, requires anhydrous conditions. | Bulk synthesis for chemical standard. |
| Enzymatic (CYP) | Liver Microsomes, NADPH | Highly biomimetic, physiologically relevant.[7][11] | Low yield, complex matrix, difficult purification. | In situ generation for mechanistic toxicology studies. |
| Enzymatic (HRP) | Horseradish Peroxidase, H₂O₂ | Scalable, avoids complex cofactors, good control.[9] | Requires enzyme and peroxide handling. | Controlled generation for biochemical assays. |
| Electrochemical | Acetaminophen, Buffer, Electricity | Reagent-free, "green," highly controllable, high atom economy.[12] | Requires specialized electrochemical equipment. | Clean synthesis for analytical standards and in situ studies. |
Detailed Protocol 1: Chemical Synthesis of NAPQI with Silver (I) Oxide
This protocol is adapted from established chemical oxidation principles and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as NAPQI is a toxic and reactive compound.[9]
-
Preparation: In a round-bottom flask protected from light, dissolve acetaminophen (1.0 eq) in anhydrous diethyl ether.
-
Oxidation: Add freshly prepared Silver (I) Oxide (Ag₂O, ~2.0 eq) to the solution in one portion.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of anhydrous sodium sulfate (Na₂SO₄) to remove the silver salts and drying agent.
-
Isolation: Evaporate the solvent under reduced pressure at a low temperature (<30 °C). The resulting yellow solid is NAPQI.
-
Storage: Due to its instability, the synthesized NAPQI should be used immediately or stored under an inert atmosphere at -80 °C.
Synthesizing the Major Conjugates: APAP-G and APAP-S
The synthesis of the glucuronide and sulfate conjugates presents a different set of challenges. These molecules are highly polar and require stereochemical control, making traditional chemical synthesis complex.
Conventional Chemical Synthesis
The de novo chemical synthesis of acetaminophen glucuronide or sulfate is a multi-step process. It typically involves:
-
Protection of the reactive functional groups on the glucuronic or sulfuric acid donor molecule.
-
Activation of the donor for coupling with the phenolic hydroxyl group of acetaminophen.
-
The coupling reaction itself (e.g., a Koenigs-Knorr reaction for glucuronidation).
-
Deprotection of the functional groups to yield the final product.
This classical approach suffers from low overall yields, requires the use of potentially toxic reagents (e.g., for protection/deprotection steps), and generates significant chemical waste.
Alternative Methodology: Chemoenzymatic Synthesis
A superior alternative leverages the specificity of the enzymes responsible for these conjugations in vivo. Biocatalytic methods using UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation offer a direct and stereospecific route to the desired metabolites.
The Process: The general workflow involves incubating acetaminophen with a source of the enzyme (recombinant UGTs or SULTs are commercially available) and the requisite activated co-substrate.
-
For APAP-G: The co-substrate is Uridine diphosphate glucuronic acid (UDPGA). The reaction is: Acetaminophen + UDPGA --(UGT)--> Acetaminophen Glucuronide + UDP
-
For APAP-S: The co-substrate is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The reaction is: Acetaminophen + PAPS --(SULT)--> Acetaminophen Sulfate + PAP
This approach is highly efficient, proceeds under mild aqueous conditions, and is stereospecific, yielding the correct biological isomer without the need for protecting groups. While the enzymes and co-substrates can be expensive, the dramatic simplification of the process and the purity of the product often justify the cost for producing high-quality analytical standards.
Comparative Analysis: Conjugate Synthesis
| Method | Key Reagents | Advantages | Disadvantages |
| Conventional Chemical | Acetaminophen, Protected Sugar/Sulfate Donors, Coupling Agents, Solvents | Avoids handling of enzymes/cofactors. | Multi-step, low overall yield, poor atom economy, potential for stereoisomeric impurities. |
| Chemoenzymatic | Acetaminophen, Recombinant Enzyme (UGT/SULT), Co-substrate (UDPGA/PAPS) | Single step, high yield, high purity, stereospecific, "green" (aqueous conditions). | High cost of enzymes and co-substrates. |
Detailed Protocol 2: Enzymatic Synthesis of Acetaminophen Glucuronide (APAP-G)
This protocol utilizes recombinant enzymes and should be performed under standard laboratory conditions.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Acetaminophen (1-5 mM final concentration)
-
Uridine diphosphate glucuronic acid (UDPGA, ~1.5-fold molar excess over acetaminophen)
-
Magnesium Chloride (MgCl₂, 5 mM)
-
Recombinant UGT enzyme (e.g., UGT1A9, at a pre-determined optimal concentration)
-
-
Initiation & Incubation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the UGT enzyme.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by HPLC-UV.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the enzyme.
-
Processing: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Purification: The supernatant, containing the synthesized APAP-G, can be directly analyzed or purified further using preparative HPLC or solid-phase extraction (SPE).
Caption: Workflow comparison for conjugate metabolite synthesis.
Conclusion and Future Outlook
The synthesis of drug metabolites is an essential but often challenging aspect of pharmaceutical research. For acetaminophen, modern alternatives to conventional chemical synthesis offer compelling advantages. The adoption of enzymatic and electrochemical methods for generating the reactive metabolite NAPQI enhances safety, control, and environmental friendliness. For the major conjugates, chemoenzymatic synthesis represents a paradigm shift, providing a direct, efficient, and stereospecific route that circumvents the complexities of traditional organic synthesis. As biocatalysis and green chemistry continue to evolve, these alternative methodologies will become increasingly central to the rapid and reliable production of critical metabolite standards.
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A Comprehensive Guide to the Purity Assessment of Synthesized "4-Amino-2-mercapto-phenol Hydrochloride" by HPLC
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison and detailed experimental protocols for the purity assessment of synthesized "4-Amino-2-mercapto-phenol Hydrochloride," a key reagent in pharmaceutical development, notably in the preparation of an acetaminophen metabolite.[1] Recognizing the critical impact of impurity profiling on the safety and efficacy of final drug products, this document emphasizes a robust, validation-centric approach to High-Performance Liquid Chromatography (HPLC) analysis.
The narrative is structured to provide not just procedural steps, but also the scientific rationale behind methodological choices, ensuring a thorough understanding of the purity assessment workflow. We will explore the intricacies of HPLC method development, validation in accordance with international guidelines, and a comparative analysis with alternative analytical techniques.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly affect the quality, safety, and efficacy of the final drug product.[2][3] "4-Amino-2-mercapto-phenol Hydrochloride" (C₆H₈ClNOS, M.W.: 177.65) is a reactive molecule containing amino, mercapto, and phenol functional groups, making it susceptible to various side reactions during synthesis and degradation under certain storage conditions.[4] Therefore, a highly selective and sensitive analytical method is imperative to ensure its purity and to identify and quantify any potential impurities.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile and thermally labile compounds like "4-Amino-2-mercapto-phenol Hydrochloride". Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities. A well-developed and validated stability-indicating HPLC method can provide a comprehensive purity profile of the synthesized compound.
The Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. The choices of stationary phase, mobile phase composition, and detector are dictated by the physicochemical properties of the analyte.
-
Stationary Phase Selection: For a polar compound like "4-Amino-2-mercapto-phenol Hydrochloride," a reversed-phase (RP) column, such as a C18 or C8, is the logical starting point. The nonpolar stationary phase interacts with the nonpolar regions of the molecule, while a polar mobile phase facilitates elution.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation. The pH of the aqueous phase is a crucial parameter to control the ionization state of the amino and phenolic groups, thereby influencing their retention. An acidic mobile phase is often employed for aminophenols to ensure the amino group is protonated, leading to better peak shape and retention.
-
Detector Selection: A UV-Vis detector is commonly used for aromatic compounds. The wavelength of detection should be set at the absorption maximum (λmax) of "4-Amino-2-mercapto-phenol Hydrochloride" to ensure maximum sensitivity.
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This section provides a detailed, step-by-step methodology for the purity assessment of "4-Amino-2-mercapto-phenol Hydrochloride." The method is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products.
Materials and Reagents
-
"4-Amino-2-mercapto-phenol Hydrochloride" reference standard and synthesized batches
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Acidic pH improves peak shape for the amine. Acetonitrile is a common organic modifier. |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A gradient elution is necessary to elute any potential nonpolar impurities and ensure column cleanup. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 275 nm | Aminophenol derivatives often have a UV absorbance maximum around this wavelength. |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of "4-Amino-2-mercapto-phenol Hydrochloride" reference standard and dissolve it in 100 mL of a 50:50 mixture of water and methanol.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized "4-Amino-2-mercapto-phenol Hydrochloride" and prepare the solution as described for the standard.
-
Forced Degradation Samples: Prepare solutions of the synthesized compound at 1 mg/mL in:
-
0.1 N HCl (Acidic condition)
-
0.1 N NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
Heat the solutions at 60°C for 24 hours. Also, expose the solid drug to heat (60°C) and photolytic stress (UV light). Before injection, neutralize the acidic and basic samples and dilute all samples to a final concentration of 100 µg/mL.
-
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment.
Caption: Workflow for HPLC Purity Assessment.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A self-validating system is crucial for regulatory compliance and confidence in analytical results. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for "4-Amino-2-mercapto-phenol Hydrochloride" should be pure and well-resolved from any degradation products and placebo peaks. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | The mean recovery should be between 98.0% and 102.0% at three different concentration levels. |
| Precision | The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters (e.g., pH, flow rate, column temperature). |
Comparative Data: Purity Assessment of Different Batches
To illustrate the application of this method, three hypothetical batches of synthesized "4-Amino-2-mercapto-phenol Hydrochloride" were analyzed.
| Batch ID | Retention Time (min) | Peak Area (mAU*s) | % Purity | Impurity Profile |
| Batch A | 12.5 | 1250000 | 99.8% | One minor impurity at 8.2 min (0.15%) |
| Batch B | 12.5 | 1235000 | 98.5% | Two impurities at 8.2 min (0.8%) and 15.1 min (0.7%) |
| Batch C | 12.5 | 1248000 | 99.5% | One impurity at 10.3 min (0.4%) |
Identifying Potential Impurities: A Mechanistic Approach
While a specific synthesis route for "4-Amino-2-mercapto-phenol Hydrochloride" is not publicly available, we can infer potential process-related and degradation impurities based on the chemistry of related aminophenols and thiophenols.
Potential Process-Related Impurities
-
Starting Material Residues: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers of the amino and mercapto groups on the phenol ring.
-
Over-reaction or Side-reaction Products: For instance, the formation of benzothiazole derivatives through condensation reactions.[9]
Potential Degradation Products
The presence of amino, mercapto, and phenol groups makes the molecule susceptible to degradation.[10]
-
Oxidation Products: The mercapto group is highly prone to oxidation, which can lead to the formation of a disulfide dimer. The aminophenol moiety can also oxidize, leading to colored polymeric impurities.[11]
-
Hydrolytic Products: Depending on the synthesis and storage conditions, hydrolysis of any protecting groups or intermediates could occur.
The following diagram illustrates potential degradation pathways.
Caption: Potential Degradation Pathways.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for specific purposes.
| Technique | Advantages | Disadvantages | Best For |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive. | Low resolution and sensitivity; not quantitative. | In-process control and reaction monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity; provides structural information. | Requires derivatization for non-volatile compounds; thermal degradation is a risk. | Identification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Lower sensitivity compared to HPLC; complex mixtures can be difficult to analyze. | Structural elucidation of unknown impurities. |
| Capillary Electrophoresis (CE) | High efficiency and resolution; requires small sample volumes. | Lower sensitivity for some compounds; less robust than HPLC. | Separation of charged species and isomers. |
Decision-Making for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The purity of "4-Amino-2-mercapto-phenol Hydrochloride" is paramount to its function as a pharmaceutical intermediate. This guide has detailed a robust and scientifically sound HPLC method for its purity assessment. By understanding the rationale behind the experimental choices, adhering to rigorous validation protocols, and being aware of potential impurities and alternative analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical reagent. The presented HPLC method, when fully validated, is suitable for routine quality control, stability studies, and regulatory submissions.
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A Comparative Guide to Thiol vs. Amino Group Reactivity in 4-Amino-2-mercapto-phenol Hydrochloride
For researchers, scientists, and drug development professionals, the selective functionalization of bifunctional molecules is a cornerstone of innovation. The molecule 4-Amino-2-mercapto-phenol Hydrochloride presents a compelling case study in chemoselectivity, possessing both a nucleophilic thiol (-SH) and an amino (-NH₂) group. Understanding and controlling the reactivity of these two functional groups is paramount for its successful application in pharmaceutical synthesis and bioconjugation. This guide provides an in-depth technical comparison of the thiol and amino group reactivity in this specific molecule, supported by fundamental chemical principles and detailed experimental protocols.
Foundational Principles: Thiol vs. Amino Reactivity
The disparate reactivity of thiol and amino groups stems from fundamental differences in their atomic properties, primarily electronegativity, polarizability, and acidity (pKa). These factors dictate their nucleophilicity and how it can be modulated by the reaction environment, most notably pH.
Nucleophilicity: A Tale of Two Nucleophiles
Generally, thiols are more nucleophilic than amines.[1][2] This can be attributed to the higher polarizability of the larger sulfur atom compared to nitrogen. A more polarizable electron cloud allows the thiol to more effectively stabilize the transition state of a nucleophilic attack, lowering the activation energy.[3] However, the relative nucleophilicity is highly dependent on the reaction conditions, particularly the pH.
The Decisive Role of pH and pKa
The reactivity of both thiol and amino groups is intricately linked to their protonation state, which is governed by their respective pKa values and the pH of the surrounding medium.
-
Amino Group: The amino group in aminophenols typically has a pKa in the range of 4.3 to 5.5.[4][5] Below this pKa, the amine exists predominantly as the protonated, non-nucleophilic ammonium ion (-NH₃⁺). Above this pKa, it is deprotonated and becomes a potent nucleophile (-NH₂).
-
Thiol Group: Thiols are generally more acidic than amines, with pKa values for aromatic thiols typically around 6-8, and for aliphatic thiols around 8-10.[6][7] The deprotonated form, the thiolate anion (-S⁻), is a significantly stronger nucleophile than the neutral thiol (-SH).[8]
For 4-Amino-2-mercapto-phenol, we can estimate the pKa values based on related structures. The pKa of the amino group is expected to be around 4-5, while the pKa of the thiol group is likely in the range of 8-9. The phenolic hydroxyl group is less acidic, with a pKa around 10.[5][9]
This differential in pKa values is the key to achieving selective modification. By carefully controlling the pH, one can selectively deprotonate and activate one functional group while the other remains largely protonated and unreactive.
Comparative Reactivity in Key Chemical Transformations
The selective modification of either the thiol or the amino group in 4-Amino-2-mercapto-phenol Hydrochloride can be achieved in a variety of common organic reactions. The choice of electrophile and reaction conditions dictates the outcome.
Acylation Reactions
Acylation, the introduction of an acyl group (-C(O)R), is a fundamental transformation. In the context of competing thiol and amine nucleophiles, the outcome is highly pH-dependent.
-
Selective N-Acylation: At a slightly acidic to neutral pH (e.g., pH 6-7.5), the amino group will be significantly deprotonated and nucleophilic, while the thiol group will be largely protonated and less reactive. This allows for the selective acylation of the amine.
-
Selective S-Acylation: At a moderately basic pH (e.g., pH 8-9.5), the thiol group will be deprotonated to the highly nucleophilic thiolate, while the amine remains nucleophilic. However, the thiolate is generally a better nucleophile for acylating agents than the amine, leading to preferential S-acylation.
| Reaction Condition | Primary Reactive Group | Rationale |
| pH 6.0 - 7.5 | Amino (-NH₂) | The amino group is deprotonated and nucleophilic, while the thiol remains largely protonated. |
| pH 8.0 - 9.5 | Thiol (-SH) | The thiol is deprotonated to the highly nucleophilic thiolate anion (-S⁻). |
Alkylation Reactions
Alkylation involves the transfer of an alkyl group. Similar to acylation, pH control is crucial for selectivity.
-
Selective S-Alkylation: Thiols, and especially thiolates, are excellent nucleophiles for SN2 reactions with alkyl halides.[10][11] At a pH where the thiol is deprotonated (pH > 8), selective S-alkylation can be readily achieved.
-
Selective N-Alkylation: While direct N-alkylation in the presence of a more nucleophilic thiol is challenging, it can be favored by using specific reagents or by protecting the thiol group. Reductive amination is a powerful method for selective N-alkylation.[12]
Reactions with Maleimides
Maleimides are a class of reagents that show high selectivity for thiols.[13] The reaction proceeds via a Michael addition of the thiol to the electron-deficient double bond of the maleimide. This reaction is highly efficient and typically occurs at a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic, and side reactions with amines are minimized. While maleimides can react with amines, this generally requires a higher pH.[13]
Experimental Protocols for Selective Modification
The following protocols provide a framework for the selective modification of the thiol and amino groups of 4-Amino-2-mercapto-phenol Hydrochloride.
Protocol for Selective N-Acetylation
This protocol details the selective acetylation of the amino group.
Workflow Diagram:
Caption: Workflow for selective N-acetylation.
Methodology:
-
Dissolution and pH Adjustment: Dissolve 4-Amino-2-mercapto-phenol Hydrochloride (1 mmol) in 20 mL of a 0.1 M phosphate buffer. Adjust the pH of the solution to 7.0 using a 1 M NaOH solution.
-
Acylation: To the stirred solution, add acetic anhydride (1.1 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of water. Acidify the solution to pH ~4 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
pH 7.0: At this pH, a significant portion of the amino group is in its free, nucleophilic form, while the thiol group is predominantly protonated and less reactive.
-
Acetic Anhydride: A common and effective acetylating agent. Using a slight excess ensures complete reaction with the target amine.
Protocol for Selective S-Alkylation
This protocol details the selective alkylation of the thiol group.
Workflow Diagram:
Caption: Workflow for selective S-alkylation.
Methodology:
-
Dissolution and Base Addition: Dissolve 4-Amino-2-mercapto-phenol Hydrochloride (1 mmol) in 15 mL of N,N-dimethylformamide (DMF). Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.
-
Alkylation: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Purification: Remove the DMF under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Potassium Carbonate: This mild base is sufficient to deprotonate the more acidic thiol group to the highly nucleophilic thiolate, while not significantly deprotonating the less basic amine.
-
DMF: A polar aprotic solvent that is suitable for SN2 reactions.
Conclusion
The selective reactivity of the thiol and amino groups in 4-Amino-2-mercapto-phenol Hydrochloride is a clear demonstration of the power of fundamental chemical principles in guiding synthetic strategy. By understanding the interplay of nucleophilicity and pKa, and by carefully controlling the reaction pH, researchers can achieve highly selective modifications of either functional group. The provided protocols offer a starting point for developing robust synthetic methodologies for a wide range of applications, from the synthesis of novel pharmaceutical agents to the development of advanced bioconjugates.
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A Spectroscopic Guide to the Acylation of 4-Amino-2-mercapto-phenol Hydrochloride: A Comparative Analysis
In the landscape of pharmaceutical development and organic synthesis, the precise modification of molecular scaffolds is paramount. The acylation of bifunctional compounds like 4-Amino-2-mercapto-phenol Hydrochloride presents a foundational reaction, yet one that requires rigorous analytical confirmation. This guide provides an in-depth spectroscopic comparison of 4-Amino-2-mercapto-phenol Hydrochloride and its N-acylated product, offering researchers a practical framework for reaction monitoring and product verification. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that signify a successful acylation.
The Chemical Transformation: N-Acylation
The primary focus of this guide is the selective N-acylation of 4-Amino-2-mercapto-phenol Hydrochloride. The amino group (-NH2) is generally more nucleophilic than the phenolic hydroxyl (-OH) or the thiol (-SH) group, particularly under neutral or slightly basic conditions. This inherent reactivity allows for the targeted formation of an amide bond. For the purpose of this guide, we will consider the acetylation of 4-Amino-2-mercapto-phenol Hydrochloride using acetic anhydride.
Figure 1: General reaction scheme for the N-acetylation of 4-Amino-2-mercapto-phenol.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a standard procedure for the N-acetylation of 4-Amino-2-mercapto-phenol Hydrochloride. The subsequent spectroscopic analysis serves as the validation system for the success of this protocol.
Materials:
-
4-Amino-2-mercapto-phenol Hydrochloride
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, suspend 1 equivalent of 4-Amino-2-mercapto-phenol Hydrochloride in the chosen solvent.
-
Basification: Add a slight excess (1.1 equivalents) of pyridine to the suspension to neutralize the hydrochloride salt and deprotonate the amino group, enhancing its nucleophilicity.
-
Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acetic anhydride and any acetic acid formed.
-
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Figure 2: Experimental workflow for the synthesis and purification of the acylated product.
Spectroscopic Analysis: Unveiling the Molecular Changes
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is a powerful tool for tracking the transformation of the amino group into an amide. The key diagnostic signals are the disappearance of the -NH2 protons and the appearance of a new amide N-H proton and a methyl group from the acetyl moiety.
| Functional Group | Predicted Chemical Shift (ppm) - Starting Material | Predicted Chemical Shift (ppm) - Acylated Product | Key Observations |
| Aromatic Protons | 6.5 - 7.5 | 7.0 - 8.0 | Shift in aromatic proton signals due to the change in the electronic nature of the substituent. |
| -OH Proton | ~9.0 (broad) | ~9.5 (broad) | The phenolic proton will be present in both spectra, though its chemical shift may be slightly altered. |
| -SH Proton | ~3.5 (broad) | ~3.6 (broad) | The thiol proton signal is expected to be present in both spectra with minimal change. |
| -NH2 Protons | ~5.0 (broad) | - | Disappearance of the broad singlet corresponding to the two amino protons. |
| Amide N-H Proton | - | ~8.5 (singlet) | Appearance of a new singlet for the amide proton. |
| Acetyl -CH3 Protons | - | ~2.1 (singlet) | Appearance of a characteristic singlet integrating to three protons. |
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR provides complementary information, confirming the introduction of the acetyl group and the change in the electronic environment of the aromatic ring.
| Carbon Type | Predicted Chemical Shift (ppm) - Starting Material | Predicted Chemical Shift (ppm) - Acylated Product | Key Observations |
| Aromatic Carbons | 110 - 150 | 115 - 155 | Shifts in the aromatic carbon signals, particularly the carbon attached to the nitrogen. |
| Carbonyl Carbon (-C=O) | - | ~168 | Appearance of a new signal in the downfield region, characteristic of an amide carbonyl. |
| Acetyl Carbon (-CH3) | - | ~24 | Appearance of a new signal in the upfield region corresponding to the acetyl methyl group. |
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is highly sensitive to the presence of specific functional groups. The most telling changes will be in the N-H stretching and the appearance of the amide carbonyl stretch.
| Functional Group | Predicted Wavenumber (cm⁻¹) - Starting Material | Predicted Wavenumber (cm⁻¹) - Acylated Product | Key Observations |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) | 3200 - 3600 (broad) | A broad O-H stretch will be present in both spectra. |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) | - | Disappearance of the characteristic two-band N-H stretch of the primary amine. |
| N-H Stretch (Amide) | - | ~3300 (single band) | Appearance of a single, sharp N-H stretching band for the secondary amide. |
| C=O Stretch (Amide) | - | 1650 - 1680 (strong) | Appearance of a strong carbonyl absorption, a key indicator of acylation. |
| S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 (weak) | The weak S-H stretch should be observable in both spectra. |
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the definitive molecular weight of the product, confirming the addition of the acetyl group. The molecular formula of 4-Amino-2-mercapto-phenol Hydrochloride is C6H8ClNOS, with a molecular weight of approximately 177.65 g/mol .[1] The free base, 4-Amino-2-mercapto-phenol, has a molecular weight of 141.19 g/mol .
Upon acetylation (addition of a C2H2O group), the molecular weight of the acylated product, N-(4-hydroxy-3-mercaptophenyl)acetamide, will increase by 42.04 g/mol .
| Species | Molecular Formula | Expected Molecular Ion Peak (m/z) |
| 4-Amino-2-mercapto-phenol | C6H7NOS | 141 |
| N-(4-hydroxy-3-mercaptophenyl)acetamide | C8H9NO2S | 183 |
Conclusion
The successful N-acylation of 4-Amino-2-mercapto-phenol Hydrochloride can be unequivocally confirmed through a multi-faceted spectroscopic approach. The disappearance of the primary amine signals in ¹H NMR and FT-IR, coupled with the emergence of characteristic amide and acetyl group signals, provides strong evidence of the desired transformation. ¹³C NMR further corroborates this by revealing the new carbonyl and methyl carbons. Finally, mass spectrometry offers the ultimate confirmation by showing the expected increase in molecular weight. By employing this comprehensive analytical workflow, researchers can proceed with confidence in the identity and purity of their synthesized compounds, a critical step in any drug development or chemical synthesis endeavor.
References
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Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1036-1040. Available at: [Link]
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A Comparative Guide to the Applications of 4-Amino-2-mercapto-phenol Hydrochloride and Its Structural Analogs
For researchers, scientists, and professionals in drug development and materials science, the selection of chemical intermediates is a critical decision that dictates the success of a synthesis, the properties of a new material, or the efficacy of a therapeutic agent. This guide provides an in-depth technical overview of 4-Amino-2-mercapto-phenol Hydrochloride, a molecule with documented utility and significant, though less explored, potential.
Due to the limited availability of direct comparative performance data for 4-Amino-2-mercapto-phenol Hydrochloride in a broad range of applications, this guide will illuminate its potential by drawing parallels with its well-characterized structural analogs: 4-aminophenol derivatives and 4-aminothiophenol. By examining the established performance of these related compounds in key applications, we can infer the potential advantages and characteristics that 4-Amino-2-mercapto-phenol Hydrochloride may offer and identify promising avenues for future research.
Section 1: Pharmaceutical Synthesis - A Key Intermediate in Acetaminophen Synthesis and Beyond
The primary documented application of 4-Amino-2-mercapto-phenol Hydrochloride is as a reagent in the preparation of an acetaminophen metabolite.[1] This highlights its role as a valuable synthon in pharmaceutical chemistry. To understand its performance, we will first examine the well-established synthesis of acetaminophen (paracetamol) from its precursor, p-aminophenol.
The Established Role of p-Aminophenol in Acetaminophen Synthesis
The synthesis of acetaminophen from p-aminophenol is a cornerstone of industrial pharmaceutical synthesis.[2][3][4] The reaction involves the acetylation of the amino group of p-aminophenol.
Causality in Experimental Choices: The choice of an acidic medium (like hydrochloric acid) in the initial step is to protonate the amino group, forming the more water-soluble p-aminophenol hydrochloride.[2] This facilitates the handling and purification of the starting material. The subsequent addition of a buffer, such as sodium acetate, is crucial to deprotonate the ammonium salt, liberating the free amine which is the nucleophile required for the acylation reaction.[2] Acetic anhydride is a highly effective and readily available acetylating agent.
Comparative Physicochemical Properties: 4-Aminophenol vs. 4-Amino-2-mercapto-phenol Hydrochloride
| Property | 4-Aminophenol | 4-Amino-2-mercapto-phenol Hydrochloride |
| Molecular Formula | C₆H₇NO | C₆H₈ClNOS |
| Molecular Weight | 109.13 g/mol | 177.65 g/mol [5] |
| Appearance | White or reddish-brown crystals | No data available |
| Key Functional Groups | Amino, Hydroxyl | Amino, Mercapto, Hydroxyl |
The presence of the additional mercapto- (thiol) group in 4-Amino-2-mercapto-phenol Hydrochloride introduces a second potent nucleophilic site and a potential site for oxidation. This could lead to different reactivity profiles and the potential for synthesizing a wider range of derivatives compared to p-aminophenol.
Experimental Protocol: Synthesis of Acetaminophen from p-Aminophenol
This protocol is adapted from established laboratory procedures.[2][4]
Materials:
-
p-Aminophenol
-
Deionized water
-
Concentrated Hydrochloric Acid
-
Activated Carbon (Norite)
-
Sodium Acetate Trihydrate
-
Acetic Anhydride
-
Erlenmeyer flask, steam bath, ice-water bath, Buchner funnel
Procedure:
-
Dissolution of p-Aminophenol: In a 125-mL Erlenmeyer flask, combine 2.1 g of p-aminophenol with 35 mL of water and 1.5 mL of concentrated hydrochloric acid. Swirl to dissolve the resulting p-aminophenol hydrochloride.[2]
-
Decolorization: Add a small amount of activated carbon to the solution, heat gently on a steam bath for a few minutes, and then filter the hot solution to remove the carbon and any colored impurities.[2]
-
Buffering and Acylation: To the warm, decolorized filtrate, add a solution of 2.5 g of sodium acetate trihydrate in 7.5 mL of water. Immediately add 2.0 mL of acetic anhydride with vigorous swirling.[2]
-
Crystallization: Continue heating on the steam bath for 10 minutes, then cool the flask in an ice-water bath to induce crystallization of the acetaminophen.[2]
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. The crude acetaminophen can be further purified by recrystallization from hot water.[4]
Workflow for Acetaminophen Synthesis
Caption: Workflow for the synthesis of acetaminophen from p-aminophenol.
Section 2: Dye Synthesis - Exploring the Chromophoric Potential in Oxidative Hair Dyes
Aminophenols are fundamental components in the formulation of oxidative hair dyes, where they act as "couplers" or "primary intermediates" to generate a wide spectrum of colors.[6][7] The final color is determined by the chemical structure of both the developer and the coupler.
Performance of Aminophenol Derivatives in Hair Dyes
Different aminophenol derivatives are used to achieve specific color outcomes. For example, p-aminophenol is a key precursor for shades ranging from brown to black.[6] The introduction of other functional groups onto the aminophenol ring can significantly alter the resulting color. Patents describe the use of various 4-aminophenol derivatives to produce intense red and copper-colored hair dyes.[8][9]
Given its structure, 4-Amino-2-mercapto-phenol Hydrochloride would be expected to function as a coupler in oxidative dye systems. The presence of the electron-donating hydroxyl and amino groups, along with the mercapto group, would likely influence the final color, potentially leading to unique reddish or brownish tones. The mercapto group could also participate in the oxidative chemistry, possibly leading to more complex and stable dye molecules.
General Experimental Protocol: Formulation of an Oxidative Hair Dye
This is a generalized protocol for the laboratory-scale preparation of an oxidative hair dye.
Materials:
-
Developer (e.g., p-phenylenediamine)
-
Coupler (e.g., an aminophenol derivative)
-
Alkalizing agent (e.g., ammonia or monoethanolamine)
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
Surfactants and conditioning agents
-
Deionized water
Procedure:
-
Dye Base Preparation: In a suitable vessel, dissolve the developer and coupler in deionized water containing the alkalizing agent and any surfactants or conditioning agents.
-
Oxidizer Preparation: Prepare a separate aqueous solution of the oxidizing agent (typically 3-6% hydrogen peroxide).
-
Application: Immediately before use, mix the dye base and the oxidizer solution. Apply the mixture to hair swatches.
-
Development and Rinsing: Allow the color to develop for a specified time (e.g., 30 minutes) at room temperature. Rinse the hair swatches thoroughly with water.
Mechanism of Oxidative Hair Dye Formation
Caption: Schematic of self-assembled monolayer (SAM) formation.
Conclusion
4-Amino-2-mercapto-phenol Hydrochloride is a versatile chemical intermediate with a confirmed role in pharmaceutical synthesis. While direct experimental data for a broader range of applications is currently limited, a comparative analysis of its structural analogs, 4-aminophenol and 4-aminothiophenol, provides a strong foundation for predicting its potential in diverse fields.
-
In pharmaceutical synthesis , its structural similarity to p-aminophenol suggests its utility as a precursor for a variety of bioactive molecules, with the mercapto- group offering additional avenues for derivatization.
-
In dye chemistry , it is poised to be a valuable coupler in oxidative hair dye formulations, potentially contributing to novel color shades.
-
In materials science , it holds promise as a building block for functional surface coatings, with its unique combination of functional groups offering the potential to create self-assembled monolayers with tailored properties.
This guide provides a framework for researchers and developers to explore the untapped potential of 4-Amino-2-mercapto-phenol Hydrochloride. Further experimental investigation is warranted to fully characterize its performance in these and other applications and to establish a direct comparison with existing alternatives.
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Kajay Remedies. Ortho Aminophenol Role in Dye Formulation. [Link]
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Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]
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ACS Green Chemistry Institute. Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]
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ResearchGate. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]
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ACS Publications. (2024). Study on Continuous-Flow Process for Direct Synthesis of p-Aminophenol from Nitrobenzene. [Link]
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Damiva. (2024). Aminophenol: The Toxic Reality Behind Hair Dyes. [Link]
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Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. [Link]
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
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Asahi Chemical Co., Ltd. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8. [Link]
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ResearchGate. (2015). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]
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ResearchGate. (2014). Aminophenols. [Link]
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MDPI. (2024). Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles. [Link]
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Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]
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Reaction Chemistry & Engineering. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. [Link]
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ResearchGate. (2005). Surface reactions of 4-aminothiophenol with heterobifunctional crosslinkers bearing both succinimidyl ester and maleimide for biomolecular immobilization. [Link]
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Cheméo. Chemical Properties of 4-Aminothiophenol (CAS 1193-02-8). [Link]
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Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
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PubMed. (1978). Synthesis of N-hydroxyacetaminophen, a Postulated Toxic Metabolite of Acetaminophen, and Its Phenolic Sulfate Conjugate. [Link]
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MDPI. (2022). Comparative Evaluation of Different Surface Coatings of Fe3O4-Based Magnetic Nano Sorbent for Applications in the Nucleic Acids Extraction. [Link]
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Wikipedia. Epoxy. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Acetaminophen and its Metabolites: A Comparative Benchmark
For researchers, scientists, and professionals in drug development, the availability of pure, well-characterized metabolites is crucial for a comprehensive understanding of a drug's efficacy, metabolism, and potential toxicity. Acetaminophen (APAP), a widely used analgesic and antipyretic, serves as a classic case study. Its metabolic pathway is well-defined, leading to the formation of three primary metabolites: acetaminophen glucuronide, acetaminophen sulfate, and the reactive N-acetyl-p-benzoquinone imine (NAPQI). The ability to synthesize these metabolites efficiently and with high purity is paramount for a range of in vitro and in vivo studies.
This guide provides an in-depth, objective comparison of various methods for the synthesis of acetaminophen and its key metabolites. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from years of practical application in the field. Every method presented is designed to be a self-validating system, with a strong emphasis on scientific integrity and reproducibility. We will explore both classical chemical syntheses and innovative enzymatic approaches, benchmarking them against critical performance indicators such as yield, purity, scalability, and cost-effectiveness.
The Metabolic Fate of Acetaminophen: A Prerequisite for Synthesis Strategy
Before we embark on a comparative analysis of synthetic routes, a foundational understanding of acetaminophen's metabolic journey within the human body is essential. Primarily metabolized in the liver, acetaminophen undergoes extensive Phase II conjugation reactions, leading to the formation of non-toxic, water-soluble metabolites that are readily excreted. A minor, yet critically important, pathway involves Phase I oxidation to a reactive, toxic metabolite.
The three principal metabolic pathways are:
-
Glucuronidation: This is the major metabolic route, accounting for approximately 50-70% of acetaminophen metabolism. The enzyme UDP-glucuronosyltransferase (UGT) facilitates the conjugation of glucuronic acid to acetaminophen, forming acetaminophen glucuronide.
-
Sulfation: Accounting for 25-35% of acetaminophen metabolism, this pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acetaminophen, catalyzed by sulfotransferase (SULT) enzymes.
-
Oxidation: A minor pathway (5-15%) under therapeutic doses, this route is catalyzed by cytochrome P450 enzymes (primarily CYP2E1) and leads to the formation of the highly reactive and hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation, depletion of GSH stores, and subsequent liver damage.
Caption: Metabolic pathways of acetaminophen.
Benchmarking the Synthesis of Acetaminophen
While acetaminophen is a commercially available starting material for the synthesis of its metabolites, understanding its own synthesis provides valuable context for laboratory-scale production and purification principles. The most common laboratory synthesis involves the acetylation of p-aminophenol with acetic anhydride.
Comparative Analysis of Acetaminophen Synthesis Methods
Recent advancements have explored the use of microwave and ultrasound assistance to improve the efficiency of this classic reaction. A comparative study provides insightful data on the performance of these methods against conventional heating.
| Synthesis Method | Reaction Time (minutes) | Yield (%) | Purity (%) |
| Conventional Heating | 10 | 56.5 | 90.3 |
| Ultrasound-Assisted | 6 | 80.3 | 95.3 |
| Microwave-Assisted | 5 | 88.9 | 98.7 |
Data sourced from a comparative study on acetaminophen synthesis.
The data clearly demonstrates that both ultrasound and microwave-assisted syntheses offer significant advantages over conventional heating, with the microwave-assisted method providing the highest yield and purity in the shortest reaction time.
Experimental Protocols for Acetaminophen Synthesis
Protocol:
-
In a round-bottom flask, combine p-aminophenol (e.g., 5.0 g) and water (e.g., 15 mL).
-
Add acetic anhydride (e.g., 5.5 mL) to the suspension.
-
Heat the mixture in a water bath at approximately 80-90°C for 15-20 minutes with stirring.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a water/methanol mixture to obtain pure acetaminophen.
Protocol:
-
Combine p-aminophenol (e.g., 2.0 g) and acetic anhydride (e.g., 2.2 mL) in a microwave-safe reaction vessel.
-
Place the vessel in a laboratory microwave reactor.
-
Irradiate the mixture at a controlled power (e.g., 100-300 W) for a short duration (e.g., 2-5 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the vessel and add cold water to precipitate the product.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Caption: General workflow for acetaminophen synthesis.
The Synthesis of N-acetyl-p-benzoquinone imine (NAPQI): A Tale of Two Approaches
The synthesis of the reactive metabolite NAPQI is of significant interest for toxicological studies. Due to its inherent instability, in situ generation or carefully controlled synthesis and storage are required. Both chemical and enzymatic methods have been developed for its production.
Chemical Synthesis of NAPQI
The most common chemical method for synthesizing NAPQI involves the oxidation of acetaminophen.
Protocol:
-
Dissolve acetaminophen in a suitable organic solvent (e.g., acetone or acetonitrile).
-
Add a mild oxidizing agent, such as lead tetraacetate or silver(I) oxide, to the solution at a controlled temperature (often at or below room temperature).
-
Stir the reaction mixture for a specified time, monitoring the disappearance of the starting material by TLC.
-
Upon completion, the reaction mixture is typically used directly in subsequent experiments or can be quickly purified by flash chromatography if necessary.
Performance:
-
Yield: Highly variable, often moderate, due to the reactivity of the product.
-
Purity: The crude product may contain unreacted starting material and byproducts, necessitating purification for some applications.
-
Scalability: Can be scaled up to produce larger quantities, but requires careful handling of the reactive product.
-
Cost-Effectiveness: The cost is largely dependent on the chosen oxidizing agent.
Enzymatic Synthesis of NAPQI
Enzymatic synthesis offers a biomimetic approach, mirroring the in vivo formation of NAPQI. This method is particularly useful for studying enzyme kinetics and for generating the metabolite in a more biologically relevant context. Cytochrome P450 enzymes are the catalysts of choice.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), a source of cytochrome P450 enzymes (e.g., human liver microsomes or recombinant CYP enzymes), and an NADPH-regenerating system.
-
Add acetaminophen to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period.
-
The formation of NAPQI can be monitored by trapping it with a nucleophile like glutathione and quantifying the resulting adduct by LC-MS.
Performance:
-
Yield: Typically lower than chemical synthesis and intended for smaller-scale analytical purposes.
-
Purity: The reaction mixture is complex, containing proteins and other components. The NAPQI produced is generally used in situ.
-
Scalability: Not readily scalable for producing large quantities of isolated NAPQI.
-
Cost-Effectiveness: The cost of recombinant enzymes, cofactors, and microsomes can be significant.
Benchmarking Chemical vs. Enzymatic Synthesis of NAPQI
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Principle | Oxidation of acetaminophen | Cytochrome P450-mediated oxidation |
| Yield | Moderate to high | Low |
| Purity of Isolated Product | Achievable with purification | Not typically isolated |
| Scalability | Good | Poor |
| Cost-Effectiveness | Moderate | Low |
| Biomimicry | Low | High |
| Key Advantage | Higher yield and scalability | Biologically relevant context |
| Key Disadvantage | Potential for harsh reagents | Low yield and complex reaction mixture |
The Challenge of Synthesizing Phase II Metabolites: Acetaminophen Glucuronide and Sulfate
The synthesis of the highly polar glucuronide and sulfate conjugates of acetaminophen presents a different set of challenges compared to NAPQI. These molecules are significantly more water-soluble, which can complicate their purification from aqueous reaction media.
Synthesis of Acetaminophen Glucuronide
Chemical Synthesis (Koenigs-Knorr Reaction): The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds. In the context of acetaminophen glucuronide synthesis, it involves the reaction of a protected glucuronic acid derivative with acetaminophen.
Protocol Outline:
-
Acetaminophen is reacted with a protected glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like silver carbonate or a Lewis acid.
-
The reaction is typically carried out in an anhydrous organic solvent.
-
Following the glycosylation reaction, the protecting groups on the glucuronic acid moiety and the methyl ester are removed by hydrolysis to yield acetaminophen glucuronide.
-
Purification is often achieved through chromatographic techniques, such as reversed-phase HPLC, to separate the polar product from less polar starting materials and byproducts.
Enzymatic Synthesis: This approach utilizes UDP-glucuronosyltransferase (UGT) enzymes to catalyze the conjugation of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to acetaminophen.
Protocol Outline:
-
A reaction mixture is prepared containing a buffer, acetaminophen, UDPGA, and a source of UGT enzyme (e.g., liver microsomes or recombinant UGTs).
-
The mixture is incubated at 37°C.
-
The formation of acetaminophen glucuronide is monitored by LC-MS.
-
The product can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.
Synthesis of Acetaminophen Sulfate
Chemical Synthesis: The chemical synthesis of acetaminophen sulfate typically involves the use of a sulfating agent that can react with the phenolic hydroxyl group of acetaminophen.
Protocol Outline:
-
Acetaminophen is dissolved in a suitable aprotic solvent, such as pyridine or dimethylformamide.
-
A sulfating agent, commonly a sulfur trioxide-amine complex (e.g., sulfur trioxide pyridine complex), is added to the solution.
-
The reaction is stirred, often at room temperature, until completion.
-
The product is isolated by precipitation or extraction, followed by purification, typically using chromatographic methods.
Enzymatic Synthesis: This method employs sulfotransferase (SULT) enzymes to transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to acetaminophen.
Protocol Outline:
-
A reaction mixture is prepared containing a buffer, acetaminophen, PAPS, and a source of SULT enzyme (e.g., liver cytosol or recombinant SULTs).
-
The mixture is incubated at 37°C.
-
The formation of acetaminophen sulfate is monitored by LC-MS.
-
Purification of the product is achieved using techniques suitable for polar compounds.
Comparative Overview of Phase II Metabolite Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | Protected sugars/sulfating agents | Cofactors (UDPGA, PAPS) |
| Catalyst | Chemical promoters (e.g., Ag₂CO₃) | Enzymes (UGTs, SULTs) |
| Reaction Conditions | Often anhydrous, organic solvents | Aqueous buffer, 37°C |
| Regioselectivity | May require protecting groups | Highly specific |
| Yield | Variable, can be optimized | Generally lower |
| Scalability | More readily scalable | Challenging to scale up |
| Cost | Reagents can be expensive | Enzymes and cofactors are costly |
| Purification | Often requires extensive chromatography | Purification from complex biological matrix |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate synthetic method for acetaminophen and its metabolites is contingent upon the specific research objectives.
-
For the synthesis of acetaminophen itself on a laboratory scale, microwave-assisted synthesis offers a clear advantage in terms of speed, yield, and purity.
-
For the synthesis of NAPQI , chemical oxidation is the method of choice for producing larger quantities for detailed toxicological studies, while enzymatic synthesis is invaluable for investigating the kinetics and mechanisms of its formation in a biological context.
-
For the synthesis of acetaminophen glucuronide and sulfate , chemical synthesis, despite its challenges, is generally more amenable to producing the quantities required for use as analytical standards. Enzymatic synthesis, while offering high specificity, is often limited by the cost and availability of enzymes and cofactors, making it more suitable for smaller-scale, discovery-phase work.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each synthetic approach, as outlined in this guide, will empower researchers to make informed decisions and obtain the high-quality metabolites essential for advancing our knowledge of drug metabolism and safety.
References
-
PubChem. Acetaminophen Metabolism Pathway. Available from: [Link]
-
Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 25(8), 416–426. Available from: [Link]
-
Wikipedia. Paracetamol. Available from: [Link]
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Duke University. Acetaminophen – metabolism. Available from: [Link]
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de Gier, M., et al. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 39(2), 1. Available from: [Link]
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PharmGKB. Acetaminophen Pathway (toxic doses), Pharmacokinetics. Available from: [Link]
-
Jaeschke, H., et al. (2020). The development and hepatotoxicity of acetaminophen: reviewing over a century of progress. Critical Reviews in Toxicology, 50(9), 735–755. Available from: [Link]
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McGill, M. R., & Jaeschke, H. (2013). METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. Pharmaceutical Research, 30(9), 2174–2187. Available from: [Link]
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Hinson, J. A., et al. (2004). The Molecular Toxicology of Acetaminophen. Drug Metabolism Reviews, 36(3-4), 805–822. Available from: [Link]
-
Mount Allison University. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available from: [Link]
-
Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. Available from: [Link]
-
Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, EBC20240001. Available from: [Link]
Safety Operating Guide
Navigating the Disposal of 4-Amino-2-mercapto-phenol Hydrochloride: A Guide for Laboratory Professionals
Understanding the Hazard Profile: Why Caution is Paramount
The presence of the aminophenol structure suggests potential toxicity if swallowed, inhaled, or absorbed through the skin.[1] Aminophenols can cause skin and eye irritation, and some are suspected of causing genetic defects.[1] The mercaptan group contributes to a strong, unpleasant odor and can also be a skin and respiratory irritant. Furthermore, many phenolic compounds are toxic to aquatic life, underscoring the environmental imperative for proper disposal.[1] The hydrochloride salt form indicates that the compound is acidic.
Table 1: Inferred Hazard Classification
| Hazard Type | Anticipated Severity and Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic.[1] |
| Skin Corrosion/Irritation | Irritant to Corrosive.[2] |
| Eye Damage/Irritation | Serious Eye Irritant or Corrosive.[2] |
| Sensitization | Potential for skin sensitization.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, ensuring the immediate safety of laboratory personnel is the highest priority. The following protocols are mandatory when handling 4-Amino-2-mercapto-phenol Hydrochloride and its waste.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during waste consolidation.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or if there is a splash risk.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Engineering Controls
-
Chemical Fume Hood: As a primary engineering control, a properly functioning chemical fume hood is non-negotiable for all manipulations of this compound.
-
Eyewash Station and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are in close proximity to the handling area.
Step-by-Step Disposal Procedure
The disposal of 4-Amino-2-mercapto-phenol Hydrochloride must be treated as a hazardous waste process. Under no circumstances should this chemical or its residues be disposed of in standard trash or down the sanitary sewer.
Waste Segregation and Collection
The principle of waste segregation is fundamental to safe laboratory practice. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Designate a Waste Container Select a clean, dry, and chemically compatible container for the collection of 4-Amino-2-mercapto-phenol Hydrochloride waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate. The container must be in good condition, with no cracks or leaks.
Step 2: Label the Waste Container Proper labeling is a regulatory requirement and a critical safety communication tool. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "4-Amino-2-mercapto-phenol Hydrochloride"
-
The primary hazard(s): "Toxic," "Corrosive," "Environmental Hazard"
-
The date of initial waste accumulation.
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer any residual solid 4-Amino-2-mercapto-phenol Hydrochloride into the designated waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, should also be placed in the hazardous waste container.
-
Solutions: If the waste is in a solution, do not mix it with other solvent waste streams unless you have confirmed compatibility. It is best practice to collect it in a separate, labeled container.
On-Site Accumulation and Storage
Laboratories generating hazardous waste must adhere to regulations regarding its temporary storage, often referred to as a Satellite Accumulation Area (SAA).
Step 1: Establish a Satellite Accumulation Area (SAA) Designate a specific area within the laboratory, at or near the point of waste generation, for the temporary storage of the hazardous waste container. This area should be under the direct control of the laboratory personnel.
Step 2: Ensure Proper Storage Conditions
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate the 4-Amino-2-mercapto-phenol Hydrochloride waste from incompatible materials, particularly strong oxidizing agents, strong bases, and acid-sensitive compounds.
Final Disposal Pathway
The ultimate disposal of 4-Amino-2-mercapto-phenol Hydrochloride must be handled by a licensed hazardous waste management company.
Step 1: Arrange for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with certified waste disposal vendors.
Step 2: Prepare for Transport Ensure the waste container is properly labeled, sealed, and ready for transport by the EHS personnel or the waste vendor.
Step 3: Documentation Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory and waste disposal logs.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagrams have been generated.
Caption: High-level workflow for the disposal of 4-Amino-2-mercapto-phenol Hydrochloride.
Caption: Decision-making process for segregating different forms of waste.
By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a procedural task but a professional obligation.
References
Sources
A Researcher's Comprehensive Guide to the Safe Handling of 4-Amino-2-mercapto-phenol Hydrochloride
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated culture of safety and operational excellence within the laboratory. This guide addresses the handling of 4-Amino-2-mercapto-phenol Hydrochloride, a compound requiring meticulous attention to detail due to its inherent hazardous properties. Our objective is to provide a framework that is not only procedurally sound but also instills a proactive safety mindset, ensuring the well-being of researchers and the integrity of their work.
The following information synthesizes data from authoritative safety data sheets and established laboratory safety protocols. It is designed to be a practical, immediate resource for drug development professionals and researchers.
Understanding the Hazard Profile
4-Amino-2-mercapto-phenol Hydrochloride and its analogs are classified as hazardous materials. The primary risks are associated with its toxicity and irritant properties.[1]
-
Acute Toxicity : The compound is harmful if swallowed, in contact with skin, or inhaled.[1] Ingestion can lead to gastrointestinal irritation, while inhalation may irritate the respiratory tract.[2][3]
-
Skin and Eye Damage : It can cause severe skin burns and serious eye damage.
-
Sensitization : It may cause an allergic skin reaction.
-
Long-Term Effects : Some aminophenol derivatives are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4]
Given these hazards, a robust and non-negotiable personal protective equipment (PPE) protocol is the first line of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a critical requirement dictated by the chemical's properties. All personnel handling 4-Amino-2-mercapto-phenol Hydrochloride must adhere to the following standards.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against dust particles and splashes from all angles. |
| Skin Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[4] Wear appropriate protective clothing to prevent skin exposure.[1][2][5] A lab coat is mandatory. | The specific glove material should be selected based on breakthrough time and permeation rate for this class of chemicals. Always inspect gloves for tears or holes before use.[6] Contaminated clothing must be removed immediately and washed before reuse.[1][2][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood.[1][2][5] A particulate filter (e.g., P2) is necessary for dust formation.[4] | Since specific occupational exposure limits for this compound are not established, a conservative approach is warranted.[7][8] All weighing and transfers of the solid material should be performed in a certified chemical fume hood to minimize inhalation risk.[5] |
Operational Plan: From Receipt to Storage
A systematic workflow is crucial to minimize exposure and prevent accidental release.
-
Inspect : Upon receipt, inspect the container for any damage or leaks.
-
Transport : Use a secondary container when transporting the chemical within the laboratory.
-
Work Area : Always handle 4-Amino-2-mercapto-phenol Hydrochloride within a designated area, preferably a chemical fume hood, to control airborne particles.[5][9] Ensure that an eyewash station and safety shower are readily accessible.[1][9]
-
Avoid Dust : Take extreme care to avoid the generation of dust.[1][2][5] Use appropriate tools (e.g., a spatula) for transfers.
-
Hygiene : Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.
Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.
-
Container : Keep the container tightly closed when not in use.[5]
-
Atmosphere : This material can be air and light sensitive.[1][2] Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1][5][9]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1][6]
Spill Management and Disposal Plan
Accidents can happen, but a clear and practiced response plan can mitigate the consequences.
Caption: Workflow for managing a spill of 4-Amino-2-mercapto-phenol Hydrochloride.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area, except for those involved in the cleanup.
-
Protective Equipment : Before re-entering the area, don the full PPE as outlined in Section 2.
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.[1][5]
-
Cleanup : Carefully sweep up the solid material.[1] Avoid any actions that could generate dust.[1][2][5] Place the swept material and any contaminated absorbents into a suitable, labeled container for disposal.[1][5]
-
Decontamination : Clean the spill area with an appropriate decontaminating agent and wash thoroughly.
Chemical waste must be managed in accordance with institutional and national regulations.
-
Segregation : All waste containing 4-Amino-2-mercapto-phenol Hydrochloride, including contaminated PPE, glassware, and absorbent materials, must be segregated as hazardous chemical waste.[10] Do not mix with other waste streams.[10]
-
Containerization : Use a designated, clearly labeled, and sealed container for the waste.[10] The label must include "Hazardous Waste" and the chemical name.[10] Uncleaned empty containers should be treated as holding the product itself.
-
Storage : Store the waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[10]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10] Never dispose of this chemical down the drain or in regular trash.[9]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that groundbreaking research is conducted safely and responsibly.
References
- Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). (n.d.). Cole-Parmer.
- Safety Data Sheet: 4-Aminophenol. (2024, September 18). Carl ROTH.
- Material Safety Data Sheet - 4-Mercaptophenol. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Material Safety Data Sheet - 2-Aminophenol. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (2010, September 2). Fisher Scientific.
- 4-Aminophenol hydrochloride. (n.d.). PubChem.
- SAFETY DATA SHEET. (2010, August 10). Fisher Scientific.
- SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2010, December 3). Fisher Scientific.
- Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). ECETOC.
- Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. (2015, April 24). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ca [fishersci.ca]
- 7. ecetoc.org [ecetoc.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
